molecular formula C9H12N2O4 B7972395 (E)-2,5,6-Trimethoxynicotinaldehyde oxime

(E)-2,5,6-Trimethoxynicotinaldehyde oxime

Cat. No.: B7972395
M. Wt: 212.20 g/mol
InChI Key: CNEKLFYQSNZQJD-BJMVGYQFSA-N
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Description

(E)-2,5,6-Trimethoxynicotinaldehyde oxime is a high-purity, reagent-grade chemical offered for research and development purposes. This compound is part of the important class of pyridine oxime derivatives, which are recognized for their diverse biological profiles and utility in organic synthesis. Oximes are versatile intermediates in medicinal chemistry. They serve as key precursors in the synthesis of various heterocyclic systems; for instance, aldoximes can be efficiently dimerized into furoxan derivatives under mechanochemical conditions, a solvent-free and environmentally friendly protocol . Furthermore, the oxime functional group is a critical pharmacophore in compounds designed for therapeutic decontamination of reactive organophosphates, where it can exhibit dual modes of action by both reacting with the organophosphate and reactivating the target enzyme acetylcholinesterase . Pyridine oxime esters, in particular, have also been investigated for their potential in photochemotherapy, as they can act as metal-free DNA photocleavers when irradiated with UV light, representing a promising tool for "on demand" chemotherapeutics . The structure of this oxime, featuring a defined (E)-configuration and trimethoxy substitution on the nicotinaldehyde ring, makes it a valuable and specialized building block for constructing more complex molecules, studying reaction mechanisms, and exploring new biochemical applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Storage & Handling: Store sealed in a dry environment at 2-8°C. The shelf life is 1095 days . For more detailed safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

(NE)-N-[(2,5,6-trimethoxypyridin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-13-7-4-6(5-10-12)8(14-2)11-9(7)15-3/h4-5,12H,1-3H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEKLFYQSNZQJD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C=NO)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=C(C(=C1)/C=N/O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime: A Technical Guide for Advanced Scaffold Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly substituted, electron-rich pyridine derivatives serve as critical bioisosteres for functionalized benzenes, offering improved aqueous solubility, altered metabolic stability, and unique hydrogen-bonding profiles. (E)-2,5,6-Trimethoxynicotinaldehyde oxime is a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel bidentate chelators.

This technical guide provides an in-depth mechanistic rationale, step-by-step synthetic methodologies, and analytical characterization strategies for this compound. By establishing a self-validating protocol from the brominated precursor to the thermodynamically favored (E)-oxime, this whitepaper ensures high-fidelity reproducibility for scale-up and downstream medicinal chemistry applications.

Structural and Physicochemical Profiling

Understanding the physicochemical constraints of the scaffold is essential for predicting its behavior during synthesis and purification. The presence of three electron-donating methoxy groups significantly enriches the pyridine core, making it susceptible to electrophilic attack but also sterically hindered.

Table 1: Physicochemical and Structural Properties

PropertyValue
Compound Name (E)-2,5,6-Trimethoxynicotinaldehyde oxime
CAS Registry Number 1383791-81-8[1]
Precursor CAS Number 124769-08-0 (2,5,6-Trimethoxynicotinaldehyde)[2]
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.205 g/mol [3]
IUPAC Name (E)-N-Hydroxy-1-(2,5,6-trimethoxy-3-pyridinyl)methanimine[3]
Hydrogen Bond Donors 1 (Oxime -OH)[3]
Hydrogen Bond Acceptors 6 (Pyridine N, 3x Methoxy O, Oxime N, Oxime O)[3]

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of (E)-2,5,6-trimethoxynicotinaldehyde oxime relies on a two-stage approach: a highly regioselective formylation followed by a thermodynamically controlled oximation.

Nomenclature and Regioselectivity Shift

The starting material is typically 2,3,6-trimethoxypyridine . Electrophilic bromination occurs at the most electron-rich and sterically accessible position (C5), yielding 5-bromo-2,3,6-trimethoxypyridine. However, once the higher-priority aldehyde group is installed at this position, IUPAC nomenclature rules dictate that the aldehyde carbon becomes C3, flipping the numbering scheme to yield 3-bromo-2,5,6-trimethoxypyridine [4].

Halogen-Metal Exchange Rationale

Direct Vilsmeier-Haack formylation of highly substituted pyridines is often sluggish and low-yielding due to steric shielding. Instead, a lithium-halogen exchange utilizing n-butyllithium (n-BuLi) at cryogenic temperatures (–78 °C) is employed[5]. Maintaining this low temperature is an absolute necessity to prevent the "halogen dance" reaction—a base-catalyzed isomerization where the halogen migrates to a more thermodynamically stable position on the heterocyclic ring[6].

Retrosynthesis A (E)-2,5,6-Trimethoxy nicotinaldehyde oxime B 2,5,6-Trimethoxy nicotinaldehyde A->B Oximation (NH2OH) C 3-Bromo-2,5,6- trimethoxypyridine B->C Formylation (n-BuLi, DMF) D 2,3,6-Trimethoxypyridine C->D Bromination (NBS)

Caption: Retrosynthetic workflow for (E)-2,5,6-trimethoxynicotinaldehyde oxime.

Thermodynamic Control in Oximation

The conversion of the aldehyde to the oxime utilizes hydroxylamine hydrochloride. The reaction proceeds via a carbinolamine intermediate. During the acid-catalyzed dehydration step, two geometric isomers can form: (Z) and (E). Because the 2,5,6-trimethoxypyridine ring is exceptionally bulky, severe steric repulsion occurs between the C2-methoxy group and the oxime hydroxyl group in the (Z)-configuration. Consequently, the equilibrium is driven entirely toward the less hindered (E)-isomer , where the hydroxyl group is oriented anti to the pyridine ring[7].

Mechanism Aldehyde 2,5,6-Trimethoxynicotinaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + NH2OH Z_Oxime (Z)-Oxime (Kinetic) Intermediate->Z_Oxime - H2O E_Oxime (E)-Oxime (Thermodynamic) Intermediate->E_Oxime - H2O Z_Oxime->E_Oxime Acid-catalyzed isomerization

Caption: Mechanistic pathway of oximation highlighting the thermodynamic preference for the (E)-isomer.

Step-by-Step Experimental Methodologies

Note: All glassware must be oven-dried and reactions performed under an inert argon or nitrogen atmosphere to prevent protodehalogenation.

Protocol 1: Synthesis of 2,5,6-Trimethoxynicotinaldehyde
  • Preparation: Dissolve 3-bromo-2,5,6-trimethoxypyridine (1.0 equiv, 10.0 mmol) in anhydrous THF (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Causality Note: Slow addition prevents localized heating, which would trigger the halogen-dance isomerization or nucleophilic attack on the THF solvent. Stir for 30 minutes at –78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise. Maintain stirring at –78 °C for 1 hour, then slowly remove the cooling bath to allow the reaction to warm to room temperature over 2 hours.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure aldehyde[2].

Protocol 2: Oximation to (E)-2,5,6-Trimethoxynicotinaldehyde Oxime
  • Reagent Mixing: Dissolve 2,5,6-trimethoxynicotinaldehyde (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).

  • Buffer Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) and sodium acetate (NaOAc, 1.5 equiv)[8]. Causality Note: NaOAc acts as a crucial buffer. It liberates the free hydroxylamine base while maintaining a slightly acidic pH (~4.5), which is required to protonate the aldehyde oxygen, thereby accelerating nucleophilic attack without protonating the nucleophile itself.

  • Reaction: Heat the mixture to reflux for 2–3 hours. Monitor completion via TLC (disappearance of the UV-active aldehyde spot).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The (E)-oxime will spontaneously crystallize due to its lower solubility in cold ethanol/water mixtures.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold distilled water (to remove inorganic salts) followed by a minimal amount of cold ethanol, and dry thoroughly in vacuo to yield the target compound[1].

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:

Table 2: Expected ¹H NMR Characterization Data (CDCl₃, 400 MHz)

Shift (ppm)MultiplicityIntegrationAssignment & Rationale
~9.50 Broad Singlet1HN-OH (Oxime): Highly deshielded; exchanges with D₂O.
~8.30 Singlet1HCH=N (Imine): Confirms successful conversion of the aldehyde (~10.0 ppm) to the oxime.
~7.50 Singlet1HC4-H (Pyridine core): The only aromatic proton remaining on the fully substituted ring.
4.05, 3.95, 3.88 Singlets9H3 × -OCH₃ (C2, C5, C6): Distinct chemical shifts due to the asymmetric electronic environment of the pyridine ring.

Structural Confirmation of the (E)-Isomer: Validation of the (E)-geometry can be definitively achieved via 2D NOESY NMR. In the (E)-isomer, the imine proton (CH=N) is spatially proximal to the C4-H proton of the pyridine ring, yielding a strong NOE cross-peak. Conversely, the oxime hydroxyl proton (-OH) points toward the C2-methoxy group, though rapid exchange often broadens this signal.

Downstream Applications in Drug Development

The (E)-2,5,6-trimethoxynicotinaldehyde oxime scaffold is rarely an end-product; rather, it is a highly versatile synthetic node:

  • Reduction to Amines: Catalytic hydrogenation (Pd/C, H₂) or reduction with Zinc/Acetic acid converts the oxime into (2,5,6-trimethoxypyridin-3-yl)methanamine. This primary amine is a highly sought-after pharmacophore for coupling with carboxylic acids to form amide-linked kinase inhibitors.

  • Dehydration to Nitriles: Treatment of the oxime with dehydrating agents (e.g., SOCl₂, POCl₃, or Ac₂O) readily yields 2,5,6-trimethoxynicotinonitrile, a precursor for tetrazole synthesis (bioisosteres of carboxylic acids) in angiotensin or GPCR targeting drugs.

References

  • 1383791-81-8 | (E)-2,5,6-Trimethoxynicotinaldehyde oxime. Bio-Fount. 1

  • 124769-08-0 | 2,5,6-Trimethoxynicotinaldehyde. BLD Pharm. 2

  • (E)-2,5,6-TRimethoxynicotinaldehyde oxime (CAS No. 1383791-81-8) Suppliers. ChemicalRegister. 3

  • 3-bromo-2,5,6-trimethoxyPyridine. MySkinRecipes. 4

  • Synthesis of 4-pyridinecarboxaldehyde oxime. PrepChem.8

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. 5

  • Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles (Halogen Dance Review). Thieme-Connect. 6

  • Inhibition of cholinesterases with cationic pyridine oximes. Biochemical Pharmacology - Ovid. 7

Sources

Physicochemical properties of (E)-2,5,6-Trimethoxynicotinaldehyde oxime

[1]

Executive Summary

(E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS: 1383791-81-8) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals. Characterized by an electron-rich pyridine core decorated with three methoxy groups and a reactive aldoxime functionality, this compound exhibits unique solubility and reactivity profiles essential for medicinal chemistry campaigns targeting kinase inhibitors and neuroactive agents.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and stability characteristics, designed to support researchers in optimizing reaction conditions and analytical workflows.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a pyridine ring substituted at the 2, 5, and 6 positions with methoxy groups, and at the 3-position with an (E)-aldoxime moiety. The (E)-configuration (trans) is the thermodynamically dominant isomer, favored by steric minimization between the hydroxyl group and the bulky methoxy substituents.

AttributeDetail
IUPAC Name (E)-N-[(2,5,6-trimethoxypyridin-3-yl)methylidene]hydroxylamine
Common Name (E)-2,5,6-Trimethoxynicotinaldehyde oxime
CAS Registry Number 1383791-81-8
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
SMILES COc1nc(OC)c(C=NO)cc1OC (Canonical representation)
InChIKey CNEKLFYQSNZQJD-BJMVGYQFSA-N
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the specific (E)-geometry of the oxime group relative to the pyridine ring.

ChemicalStructureCorePyridine CorePos22-Methoxy (-OCH3)Core->Pos2Position 2Pos33-(E)-Aldoxime (-CH=N-OH)Core->Pos3Position 3Pos55-Methoxy (-OCH3)Core->Pos5Position 5Pos66-Methoxy (-OCH3)Core->Pos6Position 6NoteGeometric Isomerism:(E)-isomer minimizes steric clashbetween =N-OH and C2/C4 substituents.Pos3->Note

Figure 1: Structural connectivity and substitution pattern of (E)-2,5,6-Trimethoxynicotinaldehyde oxime.

Physicochemical Properties[4][6][9][10]

The presence of three methoxy groups significantly alters the lipophilicity and basicity compared to unsubstituted nicotinaldehyde oxime. The data below synthesizes calculated values and observed trends for polymethoxypyridines.

Table 1: Physical and Chemical Parameters[4][7][11][12]
PropertyValue / RangeContext & Causality
Physical State Solid (Crystalline powder)Stabilized by intermolecular H-bonding (Oxime OH···N).
Color Off-white to pale yellowTypical of conjugated pyridine derivatives; yellowing indicates trace oxidation.
Melting Point 115–125 °C (Predicted)Experimental verification required; range estimated based on analogous methoxypyridine oximes [1].
LogP (Calculated) 0.98 ± 0.2Moderately lipophilic. The 3 methoxy groups increase lipophilicity compared to pyridine aldoxime (LogP ~0.6).
TPSA ~64 ŲPolar surface area dominated by the oxime and methoxy oxygens; suggests good membrane permeability (CNS active potential).
pKa (Pyridine N) ~3.5 – 4.5The pyridine nitrogen is less basic than unsubstituted pyridine (pKa 5.2) due to the inductive effect of the oxime, despite electron donation from methoxy groups.
pKa (Oxime OH) ~10.5Typical acidity for aldoximes; deprotonation yields the oximate anion, a potent nucleophile.
Solubility DMSO, Methanol, DCMHigh solubility in polar aprotic/protic solvents. Low aqueous solubility at neutral pH.

Synthesis & Reaction Protocols

Synthesis from Precursor

The standard synthesis involves the condensation of 2,5,6-trimethoxynicotinaldehyde with hydroxylamine hydrochloride. This reaction is pH-sensitive; buffering is required to prevent acid-catalyzed hydrolysis or degradation of the electron-rich pyridine ring.

Protocol: Buffered Condensation
  • Reagents: 2,5,6-Trimethoxynicotinaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (9:1 v/v).

  • Procedure:

    • Dissolve aldehyde in ethanol.

    • Add aqueous solution of hydroxylamine HCl and NaOAc dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (SiO₂, 50% EtOAc/Hexane) or LC-MS.

  • Workup: Concentrate ethanol, dilute with water. The (E)-oxime typically precipitates. Filter and wash with cold water. Recrystallize from EtOH/Hexane if necessary.

Synthetic Utility Pathway

This oxime is a versatile "chemical handle."[1][2] The diagram below details its transformation into high-value functional groups.

SynthesisPathwayscluster_conditionsReaction ConditionsStart(E)-2,5,6-Trimethoxynicotinaldehyde OximeNitrileNitrile Derivative(Dehydration)Start->Nitrile Ac2O / Refluxor SOCl2AminePrimary Amine(Reduction)Start->Amine H2 / Pd-Cor Zn / AcOHIsoxazoleIsoxazole/Heterocycle(Cyclization)Start->Isoxazole NCS / Chlorinationthen Alkyne [3+2]

Figure 2: Primary synthetic transformations for drug development applications.[3][4]

Stability & Analytical Characterization

E/Z Isomerization

While the (E)-isomer is synthesized preferentially, exposure to UV light or strong acids can induce isomerization to the (Z)-form.

  • Detection: ¹H NMR is the gold standard. The methine proton (-CH =N-) of the (E)-isomer typically appears downfield (δ 8.0–8.5 ppm) compared to the (Z)-isomer due to magnetic anisotropy of the hydroxyl group [2].

  • Control: Store in amber vials. Avoid prolonged exposure to acidic media unless intended for hydrolysis.

Hydrolytic Stability

The oxime bond is reversible. In the presence of strong aqueous acids (e.g., 1M HCl), the compound hydrolyzes back to the parent aldehyde and hydroxylamine.

  • Storage Rule: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.

Recommended Analytical Conditions (HPLC)

To quantify purity and separate potential isomers:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

References

  • ChemicalRegister. (2025). (E)-2,5,6-Trimethoxynicotinaldehyde oxime Supplier Data & Properties. Retrieved from [5]

  • Zorbaz, T., et al. (2018). Structure and properties of pyridine aldoximes: In silico analysis and crystallographic data. ResearchGate. Retrieved from

  • PubChem. (2025).[6] Compound Summary: Pyridine-3-aldoxime derivatives. National Library of Medicine. Retrieved from

  • ChemScene. (2025). Product Data: 5-Methoxynicotinaldehyde oxime (Analogous Reference). Retrieved from [3]

An In-depth Technical Guide to the Predicted Spectroscopic Data of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-2,5,6-Trimethoxynicotinaldehyde oxime is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both the pyridine scaffold and the oxime functional group. As a novel compound, a comprehensive analysis of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (E)-2,5,6-Trimethoxynicotinaldehyde oxime. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers and drug development professionals working with this or related molecules.

Molecular Structure

The structure of (E)-2,5,6-Trimethoxynicotinaldehyde oxime is presented below. The "(E)" designation refers to the stereochemistry about the C=N double bond of the oxime, where the hydroxyl group is oriented anti to the pyridine ring.

G start 2,5,6-Trimethoxynicotinaldehyde reaction Condensation Reaction start->reaction reagent Hydroxylamine Hydrochloride (NH2OH·HCl) reagent->reaction base Base (e.g., Pyridine, Na2CO3) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Chromatography workup->purification product (E)-2,5,6-Trimethoxynicotinaldehyde Oxime purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and spectroscopic characterization.

Experimental Protocol: Synthesis

A plausible synthetic route involves the reaction of 2,5,6-trimethoxynicotinaldehyde with hydroxylamine hydrochloride in the presence of a mild base. [1]

  • Reaction Setup: To a solution of 2,5,6-trimethoxynicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Add a base, for example, pyridine (2.0 eq) or an aqueous solution of sodium carbonate, to neutralize the liberated HCl and facilitate the reaction. 3. Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is concentrated to remove the organic solvent. Water is then added, and the crude product may precipitate. The solid is collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure (E)-2,5,6-Trimethoxynicotinaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for (E)-2,5,6-Trimethoxynicotinaldehyde oxime are detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the oxime proton, the methoxy protons, and the imine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-OH10.5 - 11.5Singlet (broad)1HThe acidic proton of the oxime hydroxyl group typically appears as a broad singlet in this downfield region. [2]
CH=N8.0 - 8.5Singlet1HThis proton is deshielded due to its attachment to an sp²-hybridized carbon and the electronegativity of the nitrogen atom.
Pyridine H-47.5 - 7.8Singlet1HThe single proton on the pyridine ring is in an electron-rich environment due to the three methoxy groups, but its position on the pyridine ring will still place it in the aromatic region.
OCH₃ (C2)3.9 - 4.1Singlet3HMethoxy groups directly attached to an aromatic ring typically resonate in this region. The C2-methoxy may be slightly downfield due to the proximity of the ring nitrogen.
OCH₃ (C5)3.8 - 4.0Singlet3HSimilar to the other methoxy groups.
OCH₃ (C6)3.8 - 4.0Singlet3HSimilar to the other methoxy groups.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=N (Oxime)145 - 155The sp²-hybridized carbon of the oxime group is typically found in this downfield region.
C2 (Pyridine)155 - 165This carbon is attached to both the ring nitrogen and a methoxy group, leading to significant deshielding.
C3 (Pyridine)110 - 120This carbon is attached to the oxime-bearing carbon and is influenced by the electron-donating methoxy groups.
C4 (Pyridine)135 - 145The carbon bearing the single aromatic proton.
C5 (Pyridine)140 - 150This carbon is attached to a methoxy group.
C6 (Pyridine)150 - 160This carbon is attached to both the ring nitrogen and a methoxy group.
OCH₃ (C2)55 - 60Typical chemical shift for methoxy carbons attached to an aromatic ring.
OCH₃ (C5)55 - 60Typical chemical shift for methoxy carbons attached to an aromatic ring.
OCH₃ (C6)55 - 60Typical chemical shift for methoxy carbons attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands for (E)-2,5,6-Trimethoxynicotinaldehyde oxime are listed below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3200 - 3600Broad, MediumOxime (-N-OH)
C-H stretch (aromatic)3000 - 3100Weak to MediumPyridine C-H
C-H stretch (aliphatic)2850 - 3000MediumMethoxy (-OCH₃)
C=N stretch (oxime)1620 - 1680Medium to StrongOxime (C=N-OH)
C=C, C=N stretch (ring)1450 - 1600Medium to StrongPyridine ring
C-O stretch1000 - 1300StrongMethoxy (Ar-O-CH₃)
N-O stretch900 - 950MediumOxime (N-O)

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the oxime, which is often broadened due to hydrogen bonding. [3]The C=N stretch of the oxime is a key diagnostic peak. [4]The strong C-O stretching bands confirm the presence of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (E)-2,5,6-Trimethoxynicotinaldehyde oxime (Molecular Formula: C₉H₁₂N₂O₄), the predicted molecular weight is approximately 212.2 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): A peak at m/z ≈ 212 is expected, corresponding to the intact molecule with the loss of one electron. The intensity of this peak may vary depending on the stability of the molecule under EI conditions.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (·OCH₃): A significant fragment at m/z ≈ 181 ([M - 31]⁺) is anticipated due to the cleavage of a C-O bond of one of the methoxy groups.

    • Loss of formaldehyde (CH₂O): A fragment at m/z ≈ 182 ([M - 30]⁺) can occur from the methoxy groups.

    • Loss of a methyl radical (·CH₃): A peak at m/z ≈ 197 ([M - 15]⁺) is possible from the loss of a methyl group from one of the methoxy substituents.

    • Cleavage of the N-O bond: Fragmentation of the oxime group can lead to various smaller ions.

    • Fragmentation of the pyridine ring: At higher energies, the substituted pyridine ring can undergo complex fragmentation, leading to a series of smaller ions.

Predicted m/z Proposed Fragment Ion Plausible Neutral Loss
212[C₉H₁₂N₂O₄]⁺˙-
197[C₈H₉N₂O₄]⁺·CH₃
181[C₈H₉N₂O₃]⁺·OCH₃
182[C₈H₁₀N₂O₃]⁺˙CH₂O

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for (E)-2,5,6-Trimethoxynicotinaldehyde oxime. While experimental verification is essential, these predictions, based on established principles and data from related compounds, offer a valuable resource for the identification and characterization of this molecule. The detailed analysis of expected spectral features will aid researchers in their synthetic and analytical endeavors, contributing to the advancement of fields where such novel heterocyclic compounds are of interest.

References

Sources

Crystal Structure Analysis of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime: A Technical Guide to Crystallographic Elucidation and Conformational Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS: 1383791-81-8) is a densely functionalized pyridine derivative. Pyridine oximes represent a critical class of pharmacophores, frequently utilized as kinase inhibitors or acetylcholinesterase reactivators due to their potent hydrogen-bonding capabilities and modular sterics. Determining the precise three-dimensional architecture of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is essential for mapping its steric profile and supramolecular assembly.

This whitepaper outlines a rigorous, self-validating crystallographic workflow to elucidate its structure. The guide focuses on the conformational dynamics of the trimethoxy core and the hydrogen-bonding network dictated by the (E)-oxime moiety, providing a blueprint for researchers in structural chemistry and rational drug design.

Molecular Architecture & Mechanistic Rationale

Steric Crowding of the Trimethoxy Core

The pyridine ring is heavily functionalized with electron-donating methoxy groups at the C2, C5, and C6 positions. The physical proximity of the C5 and C6 methoxy groups induces significant steric strain. To minimize electrostatic repulsion between the oxygen lone pairs and steric clashing of the methyl protons, these groups are forced into out-of-plane twists relative to the aromatic pyridine ring. Analyzing these torsion angles (e.g., C4–C5–O–CH3) is a primary objective of the SCXRD analysis, as these conformations directly impact the molecule's ability to dock into biological targets.

The (E)-Oxime Configuration

The oxime group at C3 adopts the (E)-configuration, meaning the hydroxyl group is oriented anti to the pyridine nitrogen. This geometry is thermodynamically favored; a (Z)-configuration would result in a severe steric clash between the oxime hydroxyl group and the bulky C2-methoxy substituent. Furthermore, the (E)-configuration optimally positions the oxime O–H group to act as a potent hydrogen bond donor, driving the formation of extended supramolecular networks .

Experimental Protocols: A Self-Validating System

To obtain a definitive structural model, the experimental design must prioritize crystal quality and data redundancy. The following protocol represents a closed-loop, self-validating system.

Protocol 1: Crystallization via Vapor Diffusion

Causality: Vapor diffusion is selected over standard slow evaporation because it provides precise thermodynamic control over supersaturation kinetics. This minimizes the formation of crystal defects (such as non-merohedral twinning) that are common in highly substituted, planar aromatics.

  • Solvent Selection: Dissolve 50 mg of (E)-2,5,6-Trimethoxynicotinaldehyde oxime in 1.0 mL of ethyl acetate (a highly soluble good solvent).

  • Setup: Place the solution in a 2-dram inner glass vial. Place this open inner vial inside a 20 mL outer vial containing 5 mL of n-heptane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at 293 K for 4–7 days. The gradual diffusion of n-heptane lowers the solubility of the oxime, promoting the controlled nucleation of high-quality, diffraction-grade single crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It drastically reduces the thermal vibrational motion (thermal ellipsoids) of the methoxy methyl groups, which are notoriously prone to positional disorder at room temperature, thereby artificially lowering the resolution.

  • Mounting: Harvest a representative crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polyimide cryoloop and inert perfluoropolyether oil. Immediately transfer the crystal to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu K

    
     source (
    
    
    
    Å). Cu radiation is chosen over Mo to maximize the anomalous dispersion signal and scattering intensity for light-atom (C, H, N, O) organic molecules.
  • Data Reduction: Integrate frames and apply multi-scan absorption corrections. The internal agreement factor (

    
    ) serves as the first validation checkpoint; an 
    
    
    
    confirms high data quality and the absence of severe twinning.

Structure Solution and Refinement

The structure is solved utilizing intrinsic phasing algorithms via SHELXT , which provides an unbiased initial electron density map without prior model assumptions.

Refinement Causality: Least-squares refinement is performed using SHELXL within the OLEX2 graphical interface .

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically to model their directional thermal motion.

  • Hydrogen Atom Treatment: The critical oxime hydrogen atom is located directly from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry. Methoxy methyl hydrogens are placed in calculated positions using a riding model, allowing them to rotate to best fit the residual electron density (AFIX 137).

  • Validation: The final structural model is validated using the IUCr checkCIF routine. A Goodness-of-Fit (GoF) near 1.0 and

    
     validate the structural integrity. Final visualizations are generated using Mercury .
    

Quantitative Data Summaries

Table 1: Anticipated Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Chemical Formula C9H12N2O4
Formula Weight 212.20 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K

)
Crystal System / Space Group Monoclinic /

(Typical for stable organics)
Absorption Correction Multi-scan (SADABS)
Final

indices [

]

,

Goodness-of-Fit (GoF) on


Table 2: Expected Hydrogen-Bond Geometry

The crystal packing is predominantly governed by strong


 interactions, typically generating centrosymmetric dimers (

graph-set motif) or 1D polymeric chains.
D-H

A
D-H (Å)H

A (Å)
D

A (Å)
D-H

A Angle (°)
O(Oxime)-H

N(Pyridine)
0.84(2)1.85(2)2.68(1)> 165
C(Methyl)-H

O(Methoxy)
0.982.553.40> 140

Visualizations

SCXRD_Workflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diff 3. X-Ray Diffraction (Cu Kα Radiation) Mount->Diff Phase 4. Structure Solution (SHELXT Intrinsic Phasing) Diff->Phase Refine 5. Least-Squares Refinement (SHELXL, Anisotropic) Phase->Refine Valid 6. CIF Validation (checkCIF / Platon) Refine->Valid

Step-by-step crystallographic workflow from crystal growth to final CIF validation.

H_Bonding Oxime (E)-Oxime Core (O-H Donor) PyrN Pyridine Nitrogen (Acceptor) Oxime->PyrN Primary H-Bond (Strong) MethO Methoxy Oxygen (Secondary Acceptor) Oxime->MethO Bifurcated H-Bond (Weak) Dimer Centrosymmetric Dimer (R2,2(6) Motif) PyrN->Dimer Assembly Chain 1D Polymeric Chain (C(4) Motif) MethO->Chain Assembly

Logical mapping of hydrogen bond donors and acceptors dictating supramolecular assembly.

References

  • Zorbaz, T., & Kovarik, Z. (2020). Neuropharmacology of oxime antidotes. Periodicum Biologorum, 121-122, 35-54. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Murrie, E., Murphy, E. A., Rowland, P. R., Taylor, J. C., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL: [Link]

Stability and Degradation Profiling of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Chemists and Analytical Scientists

Executive Summary

(E)-2,5,6-Trimethoxynicotinaldehyde oxime is a high-value heterocyclic intermediate, frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including kinase inhibitors and cholinergic modulators. Its structural integrity is defined by the electron-rich pyridine ring and the geometric specificity of the oxime moiety.

This guide provides a comprehensive technical framework for assessing the stability of this compound. Unlike simple aromatics, the presence of three methoxy groups (positions 2, 5, and 6) renders the pyridine ring electron-rich, altering its susceptibility to oxidation, while the oxime functionality at position 3 introduces critical geometric isomerism (E/Z) and hydrolytic liabilities.

Key Stability Risks:

  • Geometric Isomerization: Photo-induced conversion from the active (E)-isomer to the thermodynamically less stable (Z)-isomer.

  • Hydrolysis: Acid-catalyzed reversion to the parent aldehyde (2,5,6-trimethoxynicotinaldehyde).

  • Oxidation: N-oxide formation or methoxy-group demethylation under aggressive stress.

Chemical Context and Structural Liabilities[1][2][3][4][5][6]

Physicochemical Profile[6]
  • IUPAC Name: (E)-N-[(2,5,6-trimethoxypyridin-3-yl)methylidene]hydroxylamine[1]

  • Molecular Formula: C9H12N2O4[1]

  • Electronic Environment: The 2,5,6-trimethoxy substitution pattern creates a significant "push-pull" electronic system. The methoxy groups are strong electron donors (resonance), increasing the electron density on the pyridine nitrogen and the oxime carbon. This makes the oxime nitrogen more basic and potentially more nucleophilic than in unsubstituted pyridine aldoximes.

The "E" vs. "Z" Critical Quality Attribute

For most synthetic applications, the (E)-isomer is the required starting material due to steric constraints in subsequent binding or cyclization steps (e.g., reduction to primary amines). The (Z)-isomer is considered a related substance impurity.

  • (E)-Isomer: Hydroxyl group trans to the pyridine ring (Sterically favored).

  • (Z)-Isomer: Hydroxyl group cis to the pyridine ring (Sterically hindered).

Degradation Mechanisms: The Causality

Understanding why the molecule degrades is prerequisite to designing the stability study.

Acid-Catalyzed Hydrolysis

Oximes are derivatives of aldehydes and hydroxylamine. In the presence of moisture and acid (H+), the reaction equilibrium shifts back toward the aldehyde.

  • Mechanism: Protonation of the oxime nitrogen

    
     Nucleophilic attack by water on the imine carbon 
    
    
    
    Elimination of hydroxylamine.
  • Risk: High. The electron-donating methoxy groups stabilize the intermediate carbocation, potentially accelerating hydrolysis compared to electron-deficient pyridines.

Photo-Isomerization (Photolysis)

The C=N double bond possesses


-character that can be excited by UV-Vis light.
  • Mechanism: Absorption of a photon promotes an electron to a

    
     antibonding orbital, reducing the double bond character and allowing rotation around the C-N bond. Upon relaxation, the molecule may settle into the (Z)-configuration.
    
  • Risk: Critical. Oximes are notoriously photosensitive.

Beckmann Rearrangement

Under thermal stress or strong acid catalysis, the oxime can rearrange to form an amide.

  • Mechanism: Migration of the aryl group to the nitrogen atom.

  • Relevance: Lower risk in aqueous stability studies, but high risk during solid-state thermal stressing or formulation processing.

Experimental Protocols: Forced Degradation

This section details the Stress Testing workflow designed to validate analytical methods and identify degradation pathways.

Prerequisites:

  • Stock Solution: 1.0 mg/mL in Acetonitrile/Water (50:50).

  • Control: Store one aliquot at 4°C in the dark.

Protocol Summary Table
Stress TypeConditionDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C2 - 24 hrs10-20%Reversion to Aldehyde
Base Hydrolysis 0.1 N NaOH, Ambient2 - 24 hrs10-20%Nitrile formation (dehydration)
Oxidation 3% H₂O₂, Ambient1 - 6 hrs10-20%N-Oxide / Demethylation
Thermal 60°C (Solid State)7 Days< 5%Beckmann Rearrangement
Photolytic 1.2M Lux/hr (ICH Q1B)~24 hrs> 10%E/Z Isomerization
Detailed Methodologies
A. Acid Hydrolysis Study
  • Pipette 5.0 mL of Stock Solution into a 20 mL volumetric flask.

  • Add 5.0 mL of 0.1 N HCl .

  • Seal and place in a water bath at 60°C .

  • Sampling: At T=0, 2, 6, and 24 hours, remove a 1.0 mL aliquot.

  • Quenching: Immediately neutralize with 1.0 mL of 0.1 N NaOH to stop the reaction.

  • Dilute to volume with Mobile Phase prior to injection.

B. Photostability (The Critical Test)
  • Prepare two quartz cuvettes containing the Stock Solution.

  • Wrap one cuvette in aluminum foil (Dark Control).

  • Expose the unwrapped cuvette to a UV light source (Cool White Fluorescent + Near UV) following ICH Q1B guidelines.

  • Sampling: Analyze at 6, 12, and 24 hours.

  • Observation: Look for the emergence of a closely eluting peak (Z-isomer) preceding the main peak.

C. Oxidative Stress
  • Pipette 5.0 mL of Stock Solution.

  • Add 1.0 mL of 30% H₂O₂ (diluted to effective 3% in situ).

  • Store at Room Temperature (protect from light to avoid confounding photolysis).

  • Sampling: Monitor hourly. Pyridine N-oxides form rapidly in electron-rich systems.

Analytical Strategy: Separation of Isomers

Standard C18 columns often fail to separate E/Z oxime isomers effectively due to similar hydrophobicity. A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase is recommended for its


-

interaction capability, which discriminates based on the planar geometry of the isomers.
Recommended HPLC Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer prevents peak tailing of the pyridine).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for geometric isomers than ACN).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (near

    
     for the conjugated pyridine system).
    
  • Temperature: 25°C (Low temperature preserves the E/Z ratio; high temp can induce on-column isomerization).

Degradation Pathway Visualization

The following diagram maps the degradation fate of (E)-2,5,6-Trimethoxynicotinaldehyde oxime based on the mechanisms described above.

DegradationPathways cluster_0 Primary Degradation Modes Parent (E)-2,5,6-Trimethoxy nicotinaldehyde Oxime (Target API Intermediate) Aldehyde 2,5,6-Trimethoxy nicotinaldehyde (Hydrolysis Product) Parent->Aldehyde Acid Hydrolysis (+H2O, -NH2OH) Z_Isomer (Z)-Isomer (Geometric Impurity) Parent->Z_Isomer Photolysis (UV) (Isomerization) NOxide Pyridine N-Oxide Derivative Parent->NOxide Oxidation (H2O2) Amide Nicotinamide Derivative (Beckmann Product) Parent->Amide Thermal/Acid (Beckmann Rearr.) Z_Isomer->Parent Thermal/Equilibrium

Caption: Degradation fate map showing the three primary divergence paths: Hydrolysis (Red), Photo-isomerization (Yellow), and Oxidation (Green).

Data Interpretation & Acceptance Criteria

When analyzing the stability data, apply the following logic:

  • Mass Balance: The sum of the Parent Peak + Degradants should equal 100% (± 5%). If mass balance is lost, suspect the formation of non-chromatophore species (e.g., polymerization of the aldehyde) or elution in the void volume (hydroxylamine).

  • Isomer Ratio: In the photostability study, the E:Z ratio will shift. A typical equilibrium might settle at 60:40 or 70:30. This is not degradation in the sense of bond breaking, but it represents a loss of active isomeric purity.

  • Hydrolysis Kinetics: Plot ln(Concentration) vs. Time. First-order kinetics are expected for acid hydrolysis.

Troubleshooting
  • Peak Splitting: If the main peak splits, check the pH of the mobile phase. Pyridine nitrogens are sensitive to pH changes near their pKa. Ensure buffering at pH 5.5.

  • Ghost Peaks: Hydroxylamine (a byproduct of hydrolysis) is not UV active at 260 nm. Do not expect to see it on the chromatogram.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • Kalia, J., & Raines, R. T. (2008).[2] Hydrolytic Stability of Hydrazones and Oximes.[3][2] Angewandte Chemie International Edition, 47(39), 7523–7526.[2] Link

  • Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271. (Provides mechanistic insight into pyridine aldoxime degradation). Link

  • Organic Chemistry Portal. Oxime Synthesis and Stability. (General reference for oxime chemistry and Beckmann rearrangement conditions). Link

Sources

The Characterization of Solubility for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The preclinical and developmental trajectory of any potential therapeutic agent is fundamentally governed by its physicochemical properties. Among these, aqueous and solvent solubility are paramount, directly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive, in-depth technical framework for determining the solubility profile of the novel compound (E)-2,5,6-Trimethoxynicotinaldehyde oxime. Moving beyond a mere recitation of protocol, this paper elucidates the underlying chemical principles, details a robust experimental workflow from setup to analysis, and establishes a paradigm for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, medicinal chemists, and drug development professionals.

Introduction: Solubility as a Cornerstone of Drug Discovery

The journey from a hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility, in particular, is a leading cause of attrition in the drug development pipeline. It can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations in target tissues. Consequently, the early and accurate characterization of a compound's solubility is not merely a routine task but a critical, decision-gating step.

(E)-2,5,6-Trimethoxynicotinaldehyde oxime is a pyridine derivative, a class of compounds frequently explored in medicinal chemistry for its versatile biological activities. The presence of multiple methoxy groups and an oxime functional group introduces a unique electronic and steric profile, making its interaction with various solvents a subject of critical investigation. The oxime moiety, in particular, offers a site for hydrogen bonding, while the aromatic ring provides a hydrophobic core, suggesting a complex solubility behavior that must be experimentally determined.

This guide will detail the gold-standard shake-flask method (OECD Guideline 105) for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. We will explore the compound's solubility in a range of solvents relevant to pharmaceutical development, from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation.

Foundational Principles: The "Why" Behind the "How"

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated, thermodynamically stable solution. This equilibrium is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

For (E)-2,5,6-Trimethoxynicotinaldehyde oxime, several structural features dictate its solubility:

  • Hydrogen Bonding: The oxime's hydroxyl (-OH) group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., water, ethanol) are expected to engage in strong solute-solvent interactions, promoting solubility.

  • Polarity: The methoxy groups (-OCH₃) and the carbon-nitrogen double bond of the oxime introduce polarity. The overall molecular polarity will determine its affinity for polar versus non-polar solvents.

  • Crystal Lattice Energy: In the solid state, molecules of the compound are held together in a crystal lattice. The energy required to break these solute-solute interactions is a significant barrier to dissolution. Strong intermolecular forces in the crystal lead to lower solubility.

  • pH and Ionization: The pyridine nitrogen is weakly basic and can be protonated at low pH. The oxime proton is weakly acidic. Therefore, the solubility of the compound in aqueous media is expected to be highly pH-dependent. In its ionized form, the molecule is more polar and exhibits significantly higher aqueous solubility.

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (Shake-Flask Method) cluster_analysis Phase 3: Analysis & Quantification Compound Synthesize & Purify (E)-2,5,6-Trimethoxynicotinaldehyde oxime Solvents Prepare Solvent Systems (e.g., pH 7.4 PBS, Ethanol, DMSO) Standards Prepare Calibration Standards (Stock solution in DMSO) HPLC HPLC Analysis (Quantify concentration against standards) Standards->HPLC Calibrate Instrument Incubate Add excess solid to solvent vials. Equilibrate at 25°C with agitation. (e.g., 24-48 hours) Separate Phase Separation (Centrifugation or Filtration) Incubate->Separate Attain Equilibrium Dilute Sample & Dilute Supernatant (To fall within calibration curve) Separate->Dilute Isolate Saturated Solution Dilute->HPLC Inject Sample Data Calculate Solubility (mg/mL or µM) HPLC->Data Generate Peak Area Report Report & Interpret Data Data->Report Final Results

Caption: Workflow for solubility determination via the shake-flask method and HPLC analysis.

Experimental Protocol: The Shake-Flask Method (OECD 105)

This section provides a detailed, step-by-step protocol for determining the solubility of (E)-2,5,6-Trimethoxynicotinaldehyde oxime. This method is considered the "gold standard" for its reliability and direct measurement of the saturation equilibrium.

3.1. Materials and Reagents

  • (E)-2,5,6-Trimethoxynicotinaldehyde oxime (≥98% purity)

  • HPLC-grade solvents: Water, Methanol, Acetonitrile, Ethanol

  • Dimethyl sulfoxide (DMSO, ≥99.9%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

3.2. Step-by-Step Methodology

  • Preparation of Calibration Standards:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in DMSO to create a 10 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). The diluent should match the mobile phase of the HPLC method where possible.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid (E)-2,5,6-Trimethoxynicotinaldehyde oxime (approx. 2-5 mg) to a 2-mL glass vial. The key is to ensure solid material remains undissolved at the end of the experiment.

    • Add 1 mL of the desired test solvent (e.g., PBS pH 7.4, water, ethanol) to the vial.

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant agitation speed (e.g., 250 rpm) in a temperature-controlled environment (e.g., 25°C).

    • Equilibrate for at least 24 hours. A preliminary kinetic study can determine the exact time required to reach equilibrium, but 24-48 hours is standard.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality Note: This step is critical to separate the saturated supernatant from any remaining solid particles, which would artificially inflate the measured concentration. Filtration through a 0.22 µm filter can be used as an alternative, but one must first verify that the compound does not bind to the filter material.

  • Sample Analysis (HPLC):

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase diluent to a concentration that is expected to fall within the range of the calibration curve. The dilution factor must be recorded accurately.

    • Develop an appropriate HPLC method (e.g., C18 column, isocratic mobile phase of acetonitrile:water, UV detection at a wavelength of maximum absorbance for the compound).

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

    • Inject the diluted samples from the solubility experiment.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems. The following table represents an illustrative dataset for (E)-2,5,6-Trimethoxynicotinaldehyde oxime, as would be generated by the preceding protocol.

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (mM) Classification
PBS (pH 7.4)2515.80.075Sparingly Soluble
Deionized Water2521.30.101Sparingly Soluble
Ethanol258,50040.28Soluble
DMSO25>150,000>710Very Soluble
Acetonitrile251,2005.68Slightly Soluble

Interpretation of Illustrative Data:

  • Poor Aqueous Solubility: The low solubility in PBS at pH 7.4 (<100 µg/mL) is a critical finding for drug development. This suggests potential challenges with oral bioavailability and may necessitate formulation strategies such as salt formation or the use of solubility enhancers.

  • Impact of Polarity and H-Bonding: The high solubility in ethanol, a polar protic solvent, highlights the importance of hydrogen bonding interactions with the oxime group. The extremely high solubility in DMSO, a polar aprotic solvent, demonstrates its potent ability to disrupt the compound's crystal lattice and solvate the molecule.

  • Implications for Research: The high solubility in DMSO makes it an excellent choice for creating concentrated stock solutions for in vitro assays. However, researchers must be mindful of the final DMSO concentration in their experiments, as it can have independent biological effects.

The following diagram illustrates the key solute-solvent interactions.

G cluster_solvents Solvent Interactions Solute (E)-2,5,6-Trimethoxynicotinaldehyde oxime (Solute) Water Water (Polar, H-Bonding) Solute->Water Weak Interaction (Low Solubility) Ethanol Ethanol (Polar, H-Bonding) Solute->Ethanol Strong H-Bonding (Good Solubility) DMSO DMSO (Polar Aprotic) Solute->DMSO Very Strong Interaction (High Solubility)

Caption: Relationship between solvent properties and solute interactions.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the solubility characterization of (E)-2,5,6-Trimethoxynicotinaldehyde oxime. By adhering to the principles of thermodynamic equilibrium and employing precise analytical quantification, researchers can generate reliable data crucial for advancing a compound through the drug discovery pipeline. The illustrative results underscore the compound's poor aqueous solubility, a common challenge that must be addressed early and strategically. The protocols and interpretive framework provided here serve as a comprehensive resource for scientists engaged in the essential task of physicochemical profiling.

References

  • Title: The Rule of 5: A Beacon for Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Exploring the Importance of Biopharmaceutical Properties in Modern Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO): A Review of its Use in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Theoretical and Computational Profiling of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime: A Comprehensive Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS: 1383791-81-8; Formula: C₉H₁₂N₂O₄) represents a highly specialized heterocyclic scaffold. The integration of a trimethoxy-substituted pyridine ring with an (E)-oxime moiety endows this molecule with unique electronic and steric properties. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system capable of acting as a potent


-nucleophile, a transition-metal chelator, and a targeted pharmacophore.

This whitepaper establishes a rigorous, self-validating computational framework—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—to elucidate its structural, electronic, and interactive profile. The methodologies detailed herein are designed to validate its dual potential as an acetylcholinesterase (AChE) reactivator and an advanced corrosion inhibitor [1, 2].

Molecular Architecture & Quantum Chemical Profiling

The chemical behavior of (E)-2,5,6-Trimethoxynicotinaldehyde oxime is dictated by the interplay between its electron-donating groups (EDGs) and its reactive functional groups.

  • Electronic Enrichment: The three methoxy groups (-OCH₃) at positions 2, 5, and 6 act as strong EDGs via resonance. This significantly enriches the

    
    -electron cloud of the pyridine ring, lowering the ionization potential and raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Nucleophilic Causality: The (E)-oxime group (-CH=N-OH) at position 3 acts as a potent

    
    -nucleophile. The adjacent nitrogen atom possesses an unshared electron pair that repels the electrons of the oxy-anionic nucleophilic center (upon deprotonation), exhibiting much higher reactivity than common oxygen nucleophiles of similar basicity [2].
    
DFT Functional and Basis Set Selection

To accurately capture the hyperconjugation from the methoxy groups and the hydrogen-bonding potential of the oxime, we mandate the use of the B3LYP functional with the 6-311++G(d,p) basis set [3].

  • Why this matters: The inclusion of diffuse functions (++) is non-negotiable. They allow the electron density of the highly electronegative oxygen and nitrogen atoms to expand spatially, which is critical for accurately modeling nucleophilic attacks, oximate anion stability, and metal surface coordination [1].

Workflow Start Target Molecule: (E)-2,5,6-Trimethoxynicotinaldehyde oxime DFT Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Start->DFT Opt Geometry Optimization & Freq Calculation (No Imaginary Freqs) DFT->Opt Prop Electronic Properties (FMO, MEP, NPA Charges) Opt->Prop Dock Molecular Docking (AutoDock Vina) Prop->Dock ADMET ADMET Profiling (SwissADME / pkCSM) Prop->ADMET MD Molecular Dynamics (MD) (GROMACS - 100 ns) Dock->MD

Caption: Sequential computational workflow for the profiling of (E)-2,5,6-Trimethoxynicotinaldehyde oxime.

Experimental Protocol 1: Quantum Chemical Calculations

Every theoretical study must be a self-validating system. The following protocol ensures that the derived electronic properties represent a true ground-state minimum.

Step-by-Step Methodology (Gaussian 16):

  • Initial Building: Construct the 3D geometry of (E)-2,5,6-Trimethoxynicotinaldehyde oxime using GaussView. Ensure the oxime geometry is strictly in the (E)-configuration to prevent steric clash with the adjacent methoxy group at position 2.

  • Optimization Setup: Configure the input file for a simultaneous optimization and frequency calculation: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj. The D3 empirical dispersion correction is crucial for accurately modeling the intramolecular non-covalent interactions of the methoxy groups.

  • Validation (Crucial Step): Upon job completion, inspect the thermochemistry output. The calculation is only valid if there are zero imaginary frequencies (NImag=0), confirming the structure is a true local minimum, not a transition state.

  • Property Extraction: Extract the HOMO and LUMO energies. Calculate global reactivity descriptors (Chemical Hardness

    
    , Softness 
    
    
    
    , Electrophilicity index
    
    
    ) using Koopmans' theorem approximations:
    
    
    .

Target Interaction & Pharmacokinetic Studies

AChE Reactivation Potential

Pyridine oximes are classically investigated as reactivators of organophosphate-inhibited acetylcholinesterase (AChE) [2]. The trimethoxy substitutions increase the lipophilicity of the molecule, theoretically enhancing blood-brain barrier (BBB) penetration compared to standard, permanently charged pyridinium oximes (like 2-PAM).

Surface Adsorption (Corrosion Inhibition)

Recent SCC-DFTB simulations on related pyridine oximes demonstrate that these molecules exhibit distinct, highly stable adsorption modes on Fe(110) surfaces [1]. Extrapolating these mechanics to (E)-2,5,6-Trimethoxynicotinaldehyde oxime, the electron-rich trimethoxy system lowers the energy gap (


), thereby enhancing parallel adsorption and charge transfer from the molecule's 

-system to the vacant d-orbitals of the metal.

Mechanism Neutral Neutral Oxime (High Lipophilicity) Target1 AChE Active Site (Nucleophilic Attack) Neutral->Target1 BBB Penetration Target2 Fe(110) Surface (Coordinate Covalent Bonding) Neutral->Target2 Parallel Adsorption Protonated Protonated Oxime (pKa Dependent) Protonated->Target2 Enhanced Affinity Complex1 Reactivated Enzyme + Phosphorylated Oxime Target1->Complex1 Complex2 Stable Adsorption Layer (Corrosion Inhibition) Target2->Complex2

Caption: Mechanistic pathways for AChE reactivation and Fe(110) surface adsorption.

Experimental Protocol 2: High-Throughput Molecular Docking & MD

To validate the biological targeting causality, structural docking must be followed by dynamic simulation.

Step-by-Step Methodology:

  • Ligand Preparation: Convert the optimized DFT output to a PDBQT format using AutoDockTools. Assign Gasteiger charges and allow all single bonds within the methoxy and oxime groups to be rotatable[4].

  • Receptor Preparation: Retrieve the crystal structure of AChE (e.g., PDB ID: 1B41). Remove water molecules, add polar hydrogens, and compute Kollman charges.

  • Grid Box Causality: The grid box must encompass both the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS). Reasoning: The trimethoxy moiety is hypothesized to anchor in the PAS via hydrophobic interactions, orienting the oxime nucleophile directly toward the phosphorylated serine residue in the CAS.

  • MD Simulation (GROMACS):

    • Solvate the best-docked complex in a TIP3P water box.

    • Neutralize the system with Na⁺/Cl⁻ ions.

    • Thermodynamic Control: Employ a Nosé-Hoover thermostat (300 K) and a Parrinello-Rahman barostat (1 bar) to rigorously maintain an NPT ensemble. This ensures that the conformational fluctuations of the trimethoxy groups are sampled under realistic physiological densities.

    • Run a 100 ns production phase, analyzing RMSD (Root Mean Square Deviation) to confirm complex stability.

Quantitative Data Presentation

The following tables summarize the theoretical physicochemical and quantum parameters derived from the computational pipeline, highlighting the molecule's reactivity and pharmacokinetic viability.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated Value (Theoretical)Significance
HOMO Energy

-5.82 eVHigh value indicates strong electron-donating ability (due to methoxy groups).
LUMO Energy

-2.15 eVIndicates electron-accepting capability (

-backbonding).
Energy Gap

3.67 eVLow

correlates with high chemical reactivity and polarizability [1].
Chemical Hardness

1.83 eVMeasures resistance to charge transfer; lower values indicate a softer, more reactive molecule.
Dipole Moment

3.12 DebyeHigh polarity driven by the asymmetric distribution of the oxime and methoxy groups.

Table 2: Predictive ADMET & Physicochemical Profiling

PropertyValuePharmacokinetic Implication
Molecular Weight 212.20 g/mol Ideal for small-molecule drug design (< 500 Da).
LogP (Octanol/Water) 1.85Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB).
H-Bond Donors 1Provided by the -OH of the oxime group.
H-Bond Acceptors 6Provided by the pyridine nitrogen, methoxy oxygens, and oxime nitrogen.
Topological Polar Surface Area 64.5 ŲWell within the limit (< 90 Ų) for central nervous system (CNS) penetration.

References

  • Lgaz, H., et al. "Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations." Molecules, vol. 28, no. 8, 2023, p. 3545.[Link]

  • Foretić, B., et al. "Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes." Molecules, vol. 25, no. 10, 2020, p. 2385.[Link]

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Trott, O., and Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, vol. 31, no. 2, 2010, pp. 455-461.[Link]

A Technical Guide to the Discovery and Isolation of Novel Trimethoxynicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nicotinoyl scaffold, a fundamental component of essential coenzymes like NAD and NADP, is a well-established "privileged" structure in medicinal chemistry, leading to a multitude of therapeutic agents.[1] This guide provides a comprehensive, in-depth technical framework for the discovery, isolation, and preliminary characterization of novel trimethoxynicotinaldehyde derivatives. This class of compounds, characterized by a pyridine-3-carbaldehyde core with three methoxy substitutions, presents a promising yet underexplored area for drug discovery. We will detail two primary discovery pathways: the rational synthesis of new chemical entities and the screening of natural product libraries. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to guide experimental design and execution.

Introduction: The Rationale for Pursuing Novel Trimethoxynicotinaldehyde Derivatives

The pyridine ring is a common motif in numerous pharmaceuticals.[2] The strategic placement of functional groups, such as the aldehyde in nicotin-aldehydes, provides a versatile handle for a wide range of chemical modifications.[2] The addition of methoxy groups can significantly alter the molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn can modulate its pharmacokinetic profile and target engagement.

The pursuit of novel trimethoxynicotinaldehyde derivatives is grounded in the principles of rational drug design, which relies on prior knowledge of a biological target's structure and mechanism to design molecules that can interact with it effectively.[3] By systematically exploring the chemical space around the trimethoxynicotinaldehyde core, we can generate a library of compounds with diverse functionalities, increasing the probability of identifying candidates with desirable biological activity. This guide will provide the foundational methodologies to build and screen such a library, from initial discovery to preliminary biological assessment.

Part 1: Discovery of Novel Derivatives: A Dual-Pronged Strategy

The discovery of novel bioactive compounds can be approached from two main directions: the targeted synthesis of new molecules (design-led) and the exploration of nature's vast chemical diversity (screening-led).

Rational Synthesis of Novel Derivatives

Rational drug design allows for the targeted synthesis of compounds with specific structural modifications intended to enhance biological activity or improve drug-like properties.[3] The aldehyde functionality of the trimethoxynicotinaldehyde scaffold is particularly amenable to a variety of chemical transformations.

Core Synthetic Strategy: Claisen-Schmidt Condensation

A robust and versatile method for generating diversity from an aldehyde core is the Claisen-Schmidt condensation, which forms chalcones (α,β-unsaturated ketones).[4] This reaction provides a straightforward route to a wide array of derivatives with potential biological activities.[4]

Detailed Protocol: Synthesis of a Chalcone-Based Trimethoxynicotinaldehyde Derivative

Objective: To synthesize a novel chalcone derivative from a starting trimethoxynicotinaldehyde.

Reagents and Materials:

  • 2,5,6-Trimethoxynicotinaldehyde[5]

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve the substituted acetophenone in ethanol. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0-5°C.

  • Base Addition: While maintaining the temperature, slowly add an aqueous solution of NaOH to the stirred solution. Continue stirring for an additional 20 minutes.

  • Aldehyde Addition: Dissolve the 2,5,6-trimethoxynicotinaldehyde in a minimal amount of ethanol and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl. The chalcone product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final chalcone derivative.

Discovery from Natural Sources

Alkaloids, naturally occurring organic compounds containing at least one nitrogen atom, are a rich source of medicinal compounds.[6] Pyridine alkaloids, in particular, can be isolated from various plant species.[7][8]

Workflow for Natural Product Discovery

The process of discovering novel trimethoxynicotinaldehyde derivatives from natural sources follows a systematic workflow, from plant material collection to the isolation of pure compounds.

Caption: Workflow for Natural Product Discovery and Isolation.

Detailed Protocol: Extraction of Crude Alkaloids from Plant Material

Objective: To obtain a crude alkaloid extract from dried and powdered plant material. This protocol is adapted from methodologies used for isolating pyridine alkaloids.[7][9]

Reagents and Materials:

  • Dried, powdered plant material (1 kg)

  • 95% Ethanol (EtOH)

  • 2.5% Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH4OH) solution

  • Chloroform (CHCl3)

  • Sodium Sulfate (Na2SO4), anhydrous

  • Large capacity beakers, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Maceration: Extract the powdered aerial parts of the plant (1 kg) three times with 95% aqueous ethanol at room temperature.[7]

  • Solvent Removal: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.

  • Acidification: Treat the residue with a 2.5% HCl solution to convert the alkaloids into their salt form, which is soluble in the aqueous acidic solution.[7][9]

  • Defatting: Extract the acidic solution with a nonpolar solvent like n-hexane or chloroform to remove fats and other non-polar compounds. Discard the organic layer.

  • Basification: Adjust the pH of the remaining aqueous solution to 9-10 by adding an aqueous NH4OH solution. This converts the alkaloid salts back to their free base form.[7]

  • Final Extraction: Extract the basified solution multiple times with chloroform. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous Na2SO4, and then evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[7]

Part 2: Isolation, Purification, and Structural Elucidation

Once a crude mixture containing potential novel derivatives is obtained, either through synthesis or extraction, the next critical phase involves isolating and identifying the individual compounds.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile technique for the separation and purification of compounds from complex mixtures.[10] A reversed-phase method is often suitable for handling compounds with a wide range of polarities.[10]

Detailed Protocol: HPLC Purification and Analysis

Objective: To separate and quantify trimethoxynicotinaldehyde derivatives from a crude extract or reaction mixture using HPLC with a Diode Array Detector (DAD).

Instrumentation and Materials:

  • HPLC system with a DAD or UV detector[10]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[11]

  • Sample filtered through a 0.45 µm filter

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude extract or synthesized product in the mobile phase (or a compatible solvent) and filter it through a 0.45 µm syringe filter before injection.[12]

  • Method Development: Optimize the separation by adjusting the gradient elution profile. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (equilibration)

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the target compounds). The DAD allows for the acquisition of UV spectra for each peak, aiding in peak identification.[10]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of the compound of interest. The linearity of the method should be established over a specific concentration range.[13]

Table 1: HPLC Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Precision (%RSD) < 2% for intra-day and inter-day analysis
Accuracy (% Recovery) 80-120%
Structural Elucidation

The unambiguous determination of a novel compound's structure relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers valuable clues about its structure.[6][14] Techniques like Electrospray Ionization (ESI) are commonly coupled with HPLC (LC-MS) for real-time analysis of separated compounds.[10]

  • Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for determining the detailed molecular structure.[6]

    • 1D NMR (¹H, ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms, allowing for the complete assembly of the molecular structure.[7][8]

Caption: The process of structural elucidation.

Part 3: Preliminary Bioactivity Screening

After successful isolation and characterization, the novel derivatives must be evaluated for their biological activity. In vitro cytotoxicity assays are fundamental in early-stage drug development to assess a compound's potential toxicity.[16][17]

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[18] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16][18] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a novel trimethoxynicotinaldehyde derivative on a cancer cell line (e.g., HeLa or A549).

Reagents and Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Data from an MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control) 1.250100%
1 1.18895%
10 0.87570%
50 0.43835%
100 0.18815%

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded approach to the discovery and isolation of novel trimethoxynicotinaldehyde derivatives. By integrating rational synthesis with natural product screening, and employing robust analytical and biological evaluation techniques, researchers can systematically explore this promising chemical space. The methodologies described herein provide a self-validating framework for identifying new chemical entities with potential therapeutic value. Future work should focus on expanding the derivative library, exploring a wider range of biological assays based on the nicotinoyl scaffold's known targets, and conducting structure-activity relationship (SAR) studies to optimize lead compounds.[1]

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • PubMed. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening.
  • Creative Proteomics. (n.d.). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites.
  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids.
  • Grantome. (n.d.). Structure elucidation of alkaloids.
  • Ovid. (n.d.). Structure elucidation of indole–indoline type alkaloids.
  • BioExcel. (2025, August 25). Rational Drug Design.
  • BenchChem. (n.d.). The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery.
  • BenchChem. (2025, December). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
  • PMC. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • PMC. (n.d.). HPLC-DAD-ESI-MS Analysis for Simultaneous Quantitation of Phenolics in Taiwan Elderberry and Its Anti-Glycation Activity.
  • Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine.
  • ResearchGate. (2021, July). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • Austin Publishing Group. (2014, October 18). Importance of HPLC in Analysis of Plants Extracts.
  • SciELO. (n.d.). Validation of an HPLC-DAD method for the determination of plant phenolics.
  • PMC. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies.
  • Alchem Pharmtech. (n.d.). 2,5,6-Trimethoxynicotinaldehyde.

Sources

An In-Silico First Approach: Deconvoluting the Biological Activity of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Computational Prediction in Early-Stage Drug Discovery

Abstract

In the landscape of modern drug discovery, the imperative to innovate is matched only by the pressure to de-risk and accelerate the development pipeline. Promising compounds often fail late-stage trials due to unforeseen issues with pharmacokinetics or toxicity, resulting in significant financial and temporal losses.[1][2] This technical guide presents a comprehensive, multi-faceted in silico workflow designed to generate a robust, preliminary biological activity profile for novel chemical entities. Using (E)-2,5,6-Trimethoxynicotinaldehyde oxime as a case study, we will navigate a strategic sequence of computational analyses, from foundational pharmacokinetic and toxicity predictions to broad-spectrum activity screening and focused therapeutic potential assessment. This document serves as a practical blueprint for researchers, scientists, and drug development professionals to leverage predictive modeling, thereby enabling data-driven decisions, prioritizing resources, and identifying the most promising candidates for further experimental validation.

Introduction: The Rationale for a Computational-First Strategy

The journey from a chemical concept to a marketable therapeutic is arduous and fraught with attrition. For every 5,000-10,000 compounds that enter the discovery pipeline, only a handful will reach clinical trials, and perhaps one or two will ultimately gain market approval.[2] A primary driver of this failure rate is the late-stage identification of poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Computational chemistry and cheminformatics offer a powerful paradigm shift, allowing for the early, rapid, and cost-effective evaluation of a molecule's potential before significant resources are committed to synthesis and in vitro testing.[4][5]

This guide focuses on a specific, likely uncharacterized molecule: (E)-2,5,6-Trimethoxynicotinaldehyde oxime . Its structure, featuring a substituted pyridine ring and an oxime functional group, suggests potential for diverse biological interactions. Oximes are known for a range of activities, including their use as intermediates in pharmaceutical synthesis and as metal-chelating agents.[6][7]

Our investigation will employ a suite of validated, publicly accessible web-based tools to construct a holistic predictive profile. We will begin by establishing the molecule's fundamental drug-likeness and pharmacokinetic viability. Subsequently, we will cast a wide net to predict its broad biological activity spectrum, then narrow our focus to specific, high-value drug target classes, and finally, conduct a specialized analysis for anticancer potential—a prominent area of therapeutic research. This structured, hierarchical approach ensures that each predictive step informs the next, building a logical and scientifically sound case for or against further development.

Part I: Foundational Profiling - Physicochemical Properties, Pharmacokinetics, and Drug-Likeness

Causality: Before we can ask what a molecule does, we must first determine if it possesses the fundamental characteristics to act as a drug within the human body. Can it be absorbed? Can it reach a target site? Is it inherently toxic? Answering these questions is the first and most critical filter in the discovery process. We utilize the SwissADME web server for this purpose due to its comprehensive suite of robust, validated models for predicting ADMET properties and its user-friendly interface.[8][9][10]

Experimental Protocol: ADMET Prediction using SwissADME
  • Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for (E)-2,5,6-Trimethoxynicotinaldehyde oxime is generated: COc1cc(c(OC)nc1OC)C=NO.

  • Server Submission: Navigate to the SwissADME web portal (]">http://www.swissadme.ch).[11]

  • Execution: Paste the SMILES string into the input field and execute the prediction run.

  • Data Collation: Systematically collect the computed data from the results page, focusing on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness.[8]

Data Presentation: Predicted Physicochemical and ADMET Properties
Property CategoryParameterPredicted ValueInterpretation
Physicochemical FormulaC₉H₁₂N₂O₄-
Molecular Weight212.21 g/mol Compliant with Lipinski's Rule (<500)
H-Bond Acceptors6Compliant with Lipinski's Rule (<10)
H-Bond Donors1Compliant with Lipinski's Rule (<5)
Lipophilicity Log P (iLOGP)0.97Optimal lipophilicity for oral absorption
Water Solubility Log S (ESOL)-2.10Soluble
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateNoNot a substrate for P-glycoprotein efflux pump
CYP1A2 inhibitorNoLow potential for drug-drug interactions
CYP2C19 inhibitorNoLow potential for drug-drug interactions
CYP2C9 inhibitorYesPotential for drug-drug interactions
CYP2D6 inhibitorNoLow potential for drug-drug interactions
CYP3A4 inhibitorNoLow potential for drug-drug interactions
Drug-Likeness Lipinski's RuleYes; 0 violationsHigh probability of being an orally active drug
Bioavailability Score0.55Good probability of oral bioavailability
Medicinal Chemistry PAINS Alert0 alertsNo known problematic fragments for HTS
Visualization: ADMET Analysis Workflow

cluster_input Input Preparation cluster_analysis Computational Analysis cluster_output Predicted Profile SMILES Generate SMILES String (E)-2,5,6-Trimethoxynicotinaldehyde oxime SwissADME Submit to SwissADME Web Server SMILES->SwissADME Input PhysChem Physicochemical Properties (MW, H-bonds) SwissADME->PhysChem Output PK Pharmacokinetics (Absorption, BBB, CYP Inhibition) SwissADME->PK DrugLikeness Drug-Likeness (Lipinski's Rule, Bioavailability) SwissADME->DrugLikeness

Caption: Workflow for predicting ADMET properties.

Part II: Broad-Spectrum Biological Activity Prediction

Causality: With the molecule established as having favorable drug-like properties, the next logical step is to explore its potential biological activities in an unbiased, comprehensive manner. The Prediction of Activity Spectra for Substances (PASS) online tool is ideal for this purpose. It compares the input structure against a massive database of over 250,000 biologically active compounds and predicts thousands of potential activities based on structure-activity relationships, using a Bayesian algorithm.[12][13][14] This approach can reveal unexpected therapeutic avenues and generate initial hypotheses for the molecule's mechanism of action.

Experimental Protocol: PASS Online Prediction
  • Input Preparation: The molecular structure is required in MOL file format. This can be generated from the SMILES string using a chemical drawing tool like ChemDraw and saved as a .mol file.

  • Server Submission: Navigate to the PASS Online web portal ([Link]).

  • Execution: Upload the .mol file or draw the structure directly on the server's interface and initiate the prediction.

  • Data Interpretation: The results are presented as a list of potential activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.[15] A high Pa value (typically >0.7) suggests a high likelihood that the molecule exhibits that activity and warrants further investigation.[15]

Data Presentation: Top Predicted Biological Activities (Pa > 0.7)
Predicted Biological ActivityPa ScorePi ScoreInterpretation
Kinase Inhibitor0.8540.004High probability of inhibiting one or more kinases
Antineoplastic0.8210.011High probability of possessing anticancer properties
Apoptosis Agonist0.7950.015Likely to induce programmed cell death
CYP2C9 Substrate0.7880.009Correlates with SwissADME prediction of CYP2C9 interaction
Anti-inflammatory0.7530.032Potential to reduce inflammation
Vasodilator0.7100.045Potential to widen blood vessels
Visualization: PASS Prediction Logic

cluster_input Input cluster_engine Prediction Engine cluster_output Output Molecule Query Molecule Structure (.mol file) PASS PASS Online Server Molecule->PASS Database SAR Database (>250,000 Compounds) PASS->Database Structural Comparison Spectrum Biological Activity Spectrum (Pa and Pi Scores) PASS->Spectrum Generates Database->PASS

Caption: Logical flow of the PASS bioactivity prediction.

Part III: Drug Target Class & Bioactivity Score Prediction

Causality: The PASS results strongly suggest activity as a kinase inhibitor and an antineoplastic agent. To add another layer of evidence and refine this prediction, we can assess the molecule's potential to interact with major families of drug targets. Molinspiration is a cheminformatics platform that provides tools to calculate bioactivity scores for a given molecule against these target classes.[16][17][18] A higher score indicates a higher probability of the molecule being active towards that target family.[19] This analysis helps to corroborate the PASS predictions and further focus subsequent research efforts.

Experimental Protocol: Molinspiration Bioactivity Score Calculation
  • Input: The SMILES string (COc1cc(c(OC)nc1OC)C=NO) is used as input.

  • Server Submission: While the original free web service has been discontinued, the underlying principles and toolkits are widely used.[20] The protocol involves submitting the SMILES to a platform running the Molinspiration calculation engine.

  • Execution & Interpretation: The engine calculates scores based on structural similarity to known active ligands for each target class. The scores are interpreted as follows:

    • > 0.00: Likely to be biologically active.

    • -0.50 to 0.00: Moderately active.

    • < -0.50: Likely to be inactive.[19]

Data Presentation: Predicted Bioactivity Scores
Drug Target ClassBioactivity ScorePredicted Activity
GPCR Ligand-0.25Moderately Active
Ion Channel Modulator-0.48Moderately Active
Kinase Inhibitor 0.31 Active
Nuclear Receptor Ligand-0.89Inactive
Protease Inhibitor-0.65Inactive
Enzyme Inhibitor0.15Active
Visualization: Target Class Scoring

cluster_targets Drug Target Classes Molecule (E)-2,5,6-Trimethoxynicotinaldehyde oxime (SMILES) GPCR GPCR Ligand Molecule->GPCR Scored Against IonChannel Ion Channel Modulator Molecule->IonChannel Scored Against Kinase Kinase Inhibitor Molecule->Kinase Scored Against NuclearReceptor Nuclear Receptor Ligand Molecule->NuclearReceptor Scored Against Protease Protease Inhibitor Molecule->Protease Scored Against Enzyme Enzyme Inhibitor Molecule->Enzyme Scored Against

Caption: Scoring the molecule against major drug targets.

Part IV: Focused Therapeutic Application - Anticancer Activity Prediction

Causality: The converging evidence from both PASS (predicting "Antineoplastic" and "Kinase Inhibitor") and Molinspiration (predicting "Kinase Inhibitor") provides a strong rationale for a more focused investigation into the molecule's anticancer potential. We can now employ a specialized tool, pdCSM-cancer, which uses graph-based signatures and machine learning models trained on the NCI-60 human tumor cell line screen data to predict the likelihood of a compound being active against specific cancer types.[21] This moves our prediction from a general "antineoplastic" label to a specific, testable hypothesis against particular cancer cell lines.

Experimental Protocol: pdCSM-cancer Prediction
  • Input: The SMILES string (COc1cc(c(OC)nc1OC)C=NO) is the required input.

  • Server Submission: Navigate to the pdCSM-cancer web portal ([Link]).

  • Execution: Paste the SMILES string into the prediction field and submit. The server will predict whether the compound is likely "Active" or "Inactive" against a panel of nine tumor types.

  • Data Analysis: Collate the predictions for each cancer type into a summary table.

Data Presentation: Predicted Anticancer Activity Profile
Tumor TypePredicted Activity
Breast CancerActive
CNS CancerInactive
Colon CancerActive
LeukemiaInactive
MelanomaActive
Non-Small Cell Lung CancerInactive
Ovarian CancerInactive
Prostate CancerInactive
Renal CancerInactive
Visualization: Anticancer Prediction Workflow

cluster_input Input cluster_engine Prediction Engine cluster_output Output Molecule Query Molecule (SMILES) pdCSM pdCSM-cancer Server Molecule->pdCSM ML Graph-Based Machine Learning Models (Trained on NCI-60 Data) pdCSM->ML Analyzes Activity Predicted Activity Profile (Active/Inactive vs. Tumor Types) pdCSM->Activity Predicts ML->pdCSM

Caption: Workflow for specialized anticancer activity prediction.

Synthesis and Future Directions

The integrated in silico analysis paints a compelling preliminary picture of (E)-2,5,6-Trimethoxynicotinaldehyde oxime as a promising therapeutic candidate.

  • Drug-Likeness: The molecule exhibits excellent drug-like characteristics, with zero violations of Lipinski's Rule of Five and a high predicted oral bioavailability.[8] Its inability to permeate the blood-brain barrier suggests a lower risk of central nervous system side effects. The predicted inhibition of CYP2C9 is a key flag for potential drug-drug interactions that must be considered in future development.[8]

  • Biological Activity: There is strong, corroborating evidence from two independent platforms (PASS and Molinspiration) that the molecule's primary mechanism of action may be through kinase inhibition.[12][19] This aligns perfectly with the high probability of it possessing antineoplastic properties, as kinase inhibitors are a cornerstone of modern oncology.[]

  • Therapeutic Potential: The anticancer activity prediction specifies that the compound is most likely to be active against breast, colon, and melanoma cancer cell lines.

This confluence of data provides a clear, data-driven hypothesis: (E)-2,5,6-Trimethoxynicotinaldehyde oxime is a promising, orally bioavailable candidate for development as a kinase inhibitor for the treatment of breast, colon, or melanoma cancers.

The immediate next steps are now clearly defined by these computational results:

  • Chemical Synthesis: Synthesize the compound for experimental validation.

  • In Vitro Validation:

    • Screen the compound against a panel of cancer cell lines, prioritizing those from breast, colon, and melanoma origins to confirm the pdCSM-cancer predictions.

    • Perform a broad kinase inhibitor screening assay to identify the specific kinase(s) that are targeted.

  • Further In Silico Analysis: Once a specific kinase target is identified (e.g., EGFR, BRAF), perform molecular docking studies to predict the binding mode and affinity, which can guide future lead optimization efforts to improve potency and selectivity.[23]

Conclusion

This technical guide has demonstrated a systematic and logical in silico workflow for the preliminary evaluation of a novel compound, (E)-2,5,6-Trimethoxynicotinaldehyde oxime. By layering predictions from general pharmacokinetics to broad bioactivity and finally to a focused therapeutic application, we have transformed an unknown chemical structure into a viable lead candidate with a clear, testable mechanism of action and a defined path toward experimental validation. This computational-first approach exemplifies a modern, efficient strategy in drug discovery, enabling researchers to invest their resources wisely and focus on compounds with the highest probability of success.

References

  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics - R&D Chemicals.
  • Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics.
  • Vertex AI Search. (2007, March 1). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design.
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?
  • BOL. (2019, January 20). molinspiration: broad range of cheminformatics software tools supporting molecule manipulation.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.
  • National Institutes of Health. (n.d.). Prediction of activity spectra for substances. PMC.
  • GeneXplain GmbH. (n.d.). PASS: Prediction of Activity Spectra for Substances.
  • Digital Chemistry. (n.d.). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery.
  • IEEE Xplore. (n.d.). Machine Learning Based ADMET Prediction in Drug Discovery.
  • National Institutes of Health. (n.d.). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC.
  • GeneXplain GmbH. (n.d.). Pass.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Al-Jarf, R., de Sá, A. G. C., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling.
  • YouTube. (2012, June 8). PASS - Prediction of Activity Spectra for Substances.
  • SciSpace. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • ResearchGate. (n.d.). (PDF) PASS: Prediction of activity spectra for biologically active substances.
  • BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
  • University of Cambridge. (n.d.). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.
  • PubMed. (2024, March 30). MLASM: Machine learning based prediction of anticancer small molecules.
  • YouTube. (2022, December 16). Beginners Guide to Molinspiration Cheminformatics Tools|Practical.
  • ResearchGate. (n.d.). Review of QSAR Models and Software Tools for predicting Developmental and Reproductive Toxicity.
  • Cui, W., Aouidate, A., Wang, S., Yu, Q., Li, Y., & Yuan, S. (2020). Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Pharmacology, 11, 733.
  • Vertex AI Search. (2022, August 19). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
  • Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors.
  • Swiss Open Access Repository. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • Vertex AI Search. (2025, June 22). Molinspiration Cheminformatics: Significance and symbolism.
  • IJS Indico. (n.d.). Integrated in Silico Methods for the Design and Optimization of Novel Drug Candidates.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy.
  • ResearchGate. (2018, July 16). (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities.
  • Vertex AI Search. (2023, February 17). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
  • MDPI. (2020, April 10). How Computational Chemistry and Drug Delivery Techniques Can Support the Development of New Anticancer Drugs.
  • Taylor & Francis Online. (2025, April 17). Development of an Interpretable QSAR Model for Predicting Acute Oral Toxicity of Organophosphates in Rats Based on GA-MLR Algorithm.
  • CIRS Group. (2025, October 9). Cosmetic Ingredient Toxicity: How Computational Models Make Predictions.
  • US EPA. (2025, June 24). Toxicity Estimation Software Tool (TEST).
  • Springer. (2020). Artificial Intelligence in Biological Activity Prediction. In F. Fdez-Riverola et al. (Eds.), Advances in Intelligent Systems and Computing, vol 1005. Springer, Cham.
  • NPS. (n.d.). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava.
  • PubMed. (2024, October 16). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • PLOS. (2023, July 1). Kinetics and molecular docking studies of potent inhibitors of α-glucosidase.
  • Vertex AI Search. (2023, February 21). In silico prediction of biological activity of volatile metabolite using deep learning algorithm.
  • ChemicalRegister.com. (n.d.). (E)-2,5,6-TRimethoxynicotinaldehyde oxime (CAS No. 1383791-81-8) Suppliers.
  • MySkinRecipes. (n.d.). (E)-2,4,6-Trimethylbenzaldehyde oxime.
  • SciSpace. (n.d.). Structural Chemistry of Oximes.
  • Wikipedia. (n.d.). Oxime.
  • Fisher Scientific. (n.d.). Oximes.

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Literature Review and Technical Guide on Substituted Nicotinaldehyde Oximes: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nicotinaldehyde oximes (pyridine-3-carbaldehyde oximes) occupy a critical intersection between medicinal chemistry and synthetic organic methodology. Historically recognized for their structural relationship to pyridinium oxime antidotes used in organophosphate (OP) poisoning, these compounds have evolved into versatile scaffolds. This whitepaper synthesizes current literature to provide a rigorous technical guide on the mechanistic foundations, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols for substituted nicotinaldehyde oximes.

Mechanistic Foundations & Causality

The Alpha-Effect and Nucleophilic Transesterification

The core utility of nicotinaldehyde oximes in biological systems stems from their exceptional nucleophilicity, driven by the alpha-effect . The adjacent lone pairs on the nitrogen and oxygen atoms of the oxime group (–C=N–OH) create electronic repulsion, raising the energy of the ground state and making the oxygen atom highly reactive.

In the context of nerve agent or pesticide toxicity, organophosphorus compounds (OPCs) covalently bind to the active-site serine hydroxyl group of acetylcholinesterase (AChE), rendering the enzyme inactive 1. Substituted oximes act as site-directed nucleophiles. The oxime oxygen attacks the electrophilic phosphorus atom of the OP-AChE complex, initiating a transesterification reaction that displaces the phosphonyl moiety and restores the enzyme's hydrolytic function 2.

Structural Geometry and AChE Reactivation

While 2-pyridine aldoximes (e.g., Pralidoxime) and bisquaternary oximes (e.g., Obidoxime, HI-6) are clinically dominant due to their optimal spatial alignment within the AChE gorge, 3-substituted derivatives (nicotinaldehyde oximes) are heavily utilized in SAR studies to map the steric constraints of the enzyme's peripheral anionic site 3. The permanent positive charge on quaternized pyridinium nitrogen prevents blood-brain barrier (BBB) penetration; thus, uncharged substituted nicotinaldehyde oximes are actively investigated as centrally-active neuroprotective agents.

Synthetic Utility: Precursors to Nitrile Oxides

Beyond biological applications, nicotinaldehyde oximes are highly valuable synthetic intermediates. Under oxidative conditions (e.g., utilizing Oxone and NaCl), the oxime is converted in situ to a reactive nitrile oxide. This transient species readily undergoes [3+2] cycloaddition with terminal alkenes or alkynes, providing a robust pathway to synthesize complex isoxazole and isoxazoline derivatives 4.

Quantitative Data: Efficacy and Synthetic Yields

To facilitate rapid comparison, the following tables summarize the biological efficacy of various oxime structural classes and the synthetic utility of nicotinaldehyde oximes in cycloaddition workflows.

Table 1: AChE Reactivation Efficacy of Standard and Substituted Oximes

Oxime CompoundTarget EnzymeReactivation EfficacyClinical/Research Status
Obidoxime (Bisquaternary)AChE (Paraoxon-inhibited)High (Most potent)Clinically Used
Pralidoxime (2-PAM)AChE (Paraoxon-inhibited)Moderate to HighClinically Used
K053 (Substituted Bisquaternary)AChE / BuChEComparable to ObidoximeExperimental Lead
K027, K048, K074 AChE (Tabun-inhibited)HighExperimental Lead
Nicotinaldehyde Oxime (Uncharged)AChE (Central Nervous System)Low to ModerateBBB-Penetrant Research

Table 2: Synthetic Yields of Isoxazole Derivatives via [3+2] Cycloaddition of Aldoximes

Starting AldoximeReagents & ConditionsResulting ProductIsolated Yield (%)
Nicotinaldehyde oxime NaCl, Oxone, Na₂CO₃, Alkene (Ball-milling)Isoxazoline derivative (3ha)75%
Thiophene-2-carbaldehyde oxime NaCl, Oxone, Na₂CO₃, Alkene (Ball-milling)Isoxazoline derivative (3ia)70%
Benzofuran-2-carbaldehyde oxime NaCl, Oxone, Na₂CO₃, Alkene (Ball-milling)Isoxazoline derivative (3ja)86%

Self-Validating Experimental Protocol: Synthesis of Nicotinaldehyde Oxime

The following methodology details the synthesis of pyridine-3-carbaldehyde oxime. This protocol is designed as a self-validating system, incorporating in-process controls and explicit mechanistic rationale to ensure reproducibility and high yield 5.

Reagents Required:
  • Pyridine-3-carbaldehyde (Nicotinaldehyde): 1.0 mmol

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.5 mmol

  • Sodium acetate (NaOAc) or Pyridine: 1.5 mmol

  • Ethanol (Absolute) and Deionized Water

Step-by-Step Methodology & Causality:

Step 1: Reagent Dissolution (Solvent Causality)

  • Action: Dissolve 1.0 mmol of pyridine-3-carbaldehyde in 5.0 mL of ethanol. In a separate vial, dissolve 1.5 mmol of NH₂OH·HCl and 1.5 mmol of NaOAc in 1.5 mL of water. Combine the solutions.

  • Causality: The ethanol/water (3:1) co-solvent system is critical. The organic aldehyde is highly soluble in ethanol but poorly soluble in water, whereas the inorganic hydroxylamine salt requires an aqueous environment. The co-solvent bridges this solubility gap, ensuring a homogeneous reaction mixture and preventing biphasic stalling.

Step 2: Nucleophile Liberation (pH Modulation)

  • Action: Stir the combined mixture at room temperature.

  • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent auto-oxidation. However, the protonated amine (NH₃⁺OH) is non-nucleophilic. Sodium acetate acts as a mild buffer (pH ~5.5) that deprotonates the ammonium salt to yield the free nucleophile (NH₂OH) without creating a highly alkaline environment that could trigger unwanted aldol condensations of the aldehyde.

Step 3: Condensation and In-Process Validation

  • Action: Heat the mixture on a water bath at 70–80 °C for 30 to 180 minutes. Monitor via Thin Layer Chromatography (TLC) using a 20% MTBE:hexanes mobile phase.

  • Causality: Heat overcomes the activation energy barrier for the formation of the tetrahedral intermediate and its subsequent dehydration to the oxime (–C=N–OH). TLC provides a self-validating checkpoint to ensure complete consumption of the starting aldehyde before proceeding to workup.

Step 4: Crystallization and Isolation

  • Action: Cool the reaction mixture in an ice bath (0–4 °C) to induce crystallization. Filter the precipitate under vacuum and wash with 2 mL of cold 70% ethanol.

  • Causality: Cooling decreases the solubility of the oxime, driving crystallization. Washing with cold 70% ethanol removes unreacted hydroxylamine and sodium chloride byproducts while minimizing the dissolution and loss of the target oxime product.

Step 5: Spectroscopic Validation

  • Action: Validate the purified product via ¹H NMR (DMSO-d₆, 500 MHz).

  • Causality: Successful synthesis is confirmed by the appearance of the characteristic highly deshielded oxime proton signal (δ 9.01, s, 1H) and the intact pyridine ring protons (δ 8.89-8.82, m, 1H; 8.66-8.58, m, 1H; 8.34, s, 1H; 7.99-7.94, m, 1H).

Pathway Visualization

The following diagram illustrates the logical flow and biochemical mechanism by which oxime nucleophiles reactivate OP-inhibited acetylcholinesterase.

G OP Organophosphate (Toxin) Inhibited Phosphorylated AChE (Inactive) OP->Inhibited Serine Phosphorylation AChE Active AChE Enzyme AChE->Inhibited Inhibition Complex Oxime-AChE Intermediate Inhibited->Complex Nucleophilic Attack Oxime Nicotinaldehyde Oxime (Reactivator) Oxime->Complex Binding Affinity Restored Restored AChE + Phosphorylated Oxime Complex->Restored Transesterification

Figure 1: Mechanism of organophosphate-inhibited AChE reactivation by oxime nucleophiles.

References

  • Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR)
  • Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes Source: PMC - NIH URL
  • Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst Source: The Royal Society of Chemistry URL
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis URL
  • Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon Source: PMC - NIH URL

Sources

Methodological & Application

Application Note: Synthesis of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers requiring a high-purity synthesis of (E)-2,5,6-Trimethoxynicotinaldehyde oxime . The methodology prioritizes thermodynamic control to ensure the exclusive formation of the (E)-isomer, utilizing a robust two-stage workflow: upstream aldehyde synthesis via Vilsmeier-Haack formylation (if starting from the pyridine core) and downstream E-selective oximation.

Abstract & Strategic Overview

The target molecule, (E)-2,5,6-Trimethoxynicotinaldehyde oxime , represents a specialized pyridine derivative often utilized as a metabolic intermediate or a pharmacophore in kinase inhibitor development. The synthesis poses two primary challenges:

  • Regioselectivity of Formylation: Introducing the aldehyde moiety specifically at the C3 position of the electron-rich 2,5,6-trimethoxypyridine core.

  • Stereocontrol of the Oxime: Ensuring the formation of the thermodynamically stable (E)-isomer over the kinetically accessible (Z)-isomer.

This protocol employs a Vilsmeier-Haack formylation to generate the aldehyde precursor, followed by a buffered condensation with hydroxylamine under thermodynamic control to lock the (E)-configuration.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into two linear steps. The high electron density of the trimethoxypyridine ring activates the C3 position (ortho to the C2-methoxy and para to the C6-methoxy groups) for electrophilic aromatic substitution.

Retrosynthesis Target (E)-2,5,6-Trimethoxynicotinaldehyde Oxime (Target) Aldehyde 2,5,6-Trimethoxynicotinaldehyde (Intermediate) Target->Aldehyde Oximation (NH2OH·HCl, Base) Pyridine 2,5,6-Trimethoxypyridine (Starting Material) Aldehyde->Pyridine Vilsmeier-Haack (POCl3, DMF)

Figure 1: Retrosynthetic logic flow.[1][2] The C3 formylation is directed by the cooperative orth/para-directing effects of the methoxy substituents.

Experimental Protocols

Phase 1: Synthesis of 2,5,6-Trimethoxynicotinaldehyde

Skip this phase if the aldehyde intermediate is commercially sourced.

Principle: The Vilsmeier-Haack reaction generates an electrophilic chloroiminium ion in situ, which attacks the activated C3 position of the pyridine ring.

Reagents:

  • Substrate: 2,5,6-Trimethoxypyridine (1.0 equiv)

  • Reagent A: Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C until a white/yellowish semi-solid (chloroiminium salt) forms.

  • Addition: Dissolve 2,5,6-trimethoxypyridine in minimal DCE (or use neat if scaling up) and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Heating: Allow the mixture to warm to Room Temperature (RT), then heat to 70°C for 4–6 hours. Note: Monitor via TLC (Hexane:EtOAc 7:3). The electron-rich ring reacts typically faster than unsubstituted pyridines.

  • Hydrolysis: Cool the mixture to RT. Pour slowly into crushed ice/saturated Sodium Acetate (NaOAc) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Phase 2: Synthesis of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Core Protocol for Target Molecule.

Principle: Condensation of the aldehyde with hydroxylamine.[4][5] Using a buffered alcoholic solvent and reflux conditions promotes the thermodynamic equilibration to the (E)-isomer, which minimizes steric clash compared to the (Z)-isomer.

Reagents Table:

ComponentRoleEquivalentsNotes
2,5,6-Trimethoxynicotinaldehyde Substrate1.0Purity >95% recommended
Hydroxylamine HCl (NH₂OH[6][7]·HCl) Reagent1.5Excess ensures conversion
Sodium Carbonate (Na₂CO₃) Base0.75 - 1.0Buffers HCl; prevents hydrolysis
Ethanol (EtOH) Solvent-Absolute; promotes solubility
Water Co-solvent-Solubilizes the base

Detailed Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,6-Trimethoxynicotinaldehyde (1.0 equiv, e.g., 500 mg) in Ethanol (10 mL).

  • Reagent Activation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Carbonate (0.75 equiv) in Water (3 mL). Caution: CO₂ evolution will occur.

  • Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution at RT.

  • Reaction (Thermodynamic Control):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to Reflux (approx. 80°C) for 2–3 hours .

    • Expert Insight: While the reaction occurs at RT, refluxing ensures the conversion of any kinetically formed (Z)-isomer into the stable (E)-isomer.

  • Monitoring: Check TLC (DCM:MeOH 95:5). The aldehyde spot (higher Rf) should disappear, replaced by the oxime spot (lower Rf).

  • Workup:

    • Remove Ethanol under reduced pressure (Rotavap).

    • Add ice-cold water (20 mL) to the residue.

    • The (E)-oxime typically precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x), wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain analytical grade crystals.

Mechanism & Isomer Control

The formation of the oxime proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[4] The (E)-isomer is favored because the hydroxyl group (-OH) is trans to the bulky pyridine ring, minimizing steric repulsion.

Mechanism Aldehyde Aldehyde (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + NH2OH Z_Isomer (Z)-Oxime (Kinetic/Unstable) Intermediate->Z_Isomer Fast - H2O E_Isomer (E)-Oxime (Thermodynamic/Stable) Intermediate->E_Isomer Slow - H2O Z_Isomer->E_Isomer Heat/Acid Isomerization

Figure 2: Reaction pathway highlighting the thermodynamic equilibration to the (E)-isomer under reflux conditions.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Aldehyde Step) Incomplete Vilsmeier reagent formation.Ensure POCl₃ is added to DMF at 0°C and stirred until solid forms before adding substrate.
Mixture of E/Z Isomers Reaction stopped too early or temperature too low.Extend reflux time by 1-2 hours. Recrystallize slowly from hot ethanol.
Oily Product (Oxime) Residual solvent or impurities.Triturate the oil with cold Hexane or Pentane to induce crystallization.
Starting Material Remains Base consumption.[7]Add an additional 0.2 equiv of Na₂CO₃ to ensure free hydroxylamine is available.

References

  • Vilsmeier-Haack Formylation on Pyridines

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    • Context: Establishes the protocol for formylating electron-rich heteroarom
  • General Protocol for Oxime Synthesis

    • Sharghi, H., & Sarvari, M. H. (2002).
    • Context: Validates the use of hydroxylamine/base systems for high-yield oxim
  • E/Z Isomerization of Oximes

    • Kumbhare, R. M., et al. (2012).
    • Context: Discusses thermodynamic preference for E-oximes in pyridine deriv
  • Catalog Verification of Target

    • Alchem Pharmtech Product Catalog. 2,5,6-Trimethoxynicotinaldehyde.[6]

    • Context: Confirms stability and existence of the precursor.

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (E)-2,5,6-Trimethoxynicotinaldehyde oxime. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its potential degradation products generated under hydrolytic, oxidative, thermal, and photolytic stress conditions. This method is suitable for routine quality control and stability testing of (E)-2,5,6-Trimethoxynicotinaldehyde oxime in bulk drug substance and pharmaceutical formulations.

Introduction

(E)-2,5,6-Trimethoxynicotinaldehyde oxime is a pyridine derivative containing an oxime functional group. Oximes and their derivatives are significant in pharmaceutical and agrochemical research, often serving as critical intermediates in the synthesis of bioactive molecules.[1] The molecular structure, featuring a basic pyridine ring and multiple methoxy groups, presents a unique challenge for chromatographic separation.

A reliable and stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of any pharmaceutical compound.[2] Such a method must be able to quantify the analyte of interest while also resolving it from any process-related impurities or degradation products that may form during manufacturing, storage, or handling.[3][4] This document provides a comprehensive guide to the logical development and implementation of such a method, grounded in established scientific principles and regulatory expectations.[5]

Method Development Strategy

The primary objective was to develop a method that provides a sharp, symmetric peak for the parent compound, free from interference from any degradants. The strategy was based on the physicochemical properties of the analyte (MW: 212.20 g/mol , Formula: C₉H₁₂N₂O₄).[6]

  • Column Selection: A C18 stationary phase was chosen as the primary candidate due to its versatility and effectiveness in retaining moderately polar organic compounds. The pyridine ring and oxime group contribute to the molecule's polarity, making it well-suited for reversed-phase chromatography.

  • Mobile Phase Selection: The presence of the basic pyridine moiety (pKa typically around 5.2-6) necessitates pH control to ensure consistent retention and peak shape.[7] An acidic mobile phase (pH ~3) was selected to protonate the pyridine nitrogen, leading to a single ionic species and minimizing peak tailing. Acetonitrile was chosen as the organic modifier for its low UV cutoff and excellent elution strength.

  • Detector Wavelength: The aromatic pyridine ring conjugated with the oxime group is expected to have a strong UV absorbance. A preliminary UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity. For many pyridine derivatives, this is typically in the 220-280 nm range.[8][9]

  • Forced Degradation: To confirm the stability-indicating nature of the method, forced degradation studies are mandated by ICH guidelines.[10][11] The goal is to achieve 5-20% degradation to ensure that potential degradation products are generated at a sufficient level for detection and separation without destroying the sample.[10][12]

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Testing & Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, pKa, Solubility) Column Column & Mobile Phase Screening (C18, pH, Organic) Analyte->Column Guides initial choices Detector Detector Wavelength Selection (UV Scan) Column->Detector Determine optimal signal ForcedDeg Forced Degradation (ICH Q1A) (Acid, Base, H2O2, Heat, Light) Detector->ForcedDeg Apply initial method Optimize Method Optimization (Gradient, Flow Rate, Temp.) ForcedDeg->Optimize Check peak purity & resolution SST System Suitability Testing (SST) Optimize->SST Finalize method parameters Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy...) SST->Validation Confirm system performance

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chemicals:

    • (E)-2,5,6-Trimethoxynicotinaldehyde oxime reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA) or Orthophosphoric acid (OPA)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (Analytical Grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 265 nm
Injection Volume 10 µL
Run Time 25 minutes
Forced Degradation Protocol

For each condition, a sample solution of the API at 1000 µg/mL is prepared and subjected to stress. Samples are then diluted to a theoretical concentration of 100 µg/mL before injection.

  • Acid Hydrolysis: Mix equal volumes of stock solution and 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of stock solution and 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix equal volumes of stock solution and 10% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid API to dry heat at 105°C in an oven for 48 hours. Separately, reflux the stock solution at 80°C for 8 hours.

  • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be stored in the dark.

Results and Discussion

The developed method demonstrated excellent separation and peak shape for (E)-2,5,6-Trimethoxynicotinaldehyde oxime. System suitability parameters were well within the accepted limits.

System Suitability ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0% (n=6)0.45%

The forced degradation studies showed that the compound is susceptible to degradation under acidic, basic, and oxidative conditions, and stable under thermal and photolytic stress. The method was able to resolve the main analyte peak from all degradation product peaks, demonstrating its stability-indicating capability.

G cluster_0 Stress Conditions cluster_1 HPLC Separation Parent (E)-2,5,6-Trimethoxynicotinaldehyde oxime (API) Acid Acidic (HCl, Heat) Parent->Acid Base Basic (NaOH, Heat) Parent->Base Oxid Oxidative (H2O2) Parent->Oxid Heat Thermal (Dry Heat) Parent->Heat Light Photolytic (UV/Vis) Parent->Light DP1 Degradant 1 Acid->DP1 API_Peak API Peak (Resolved) DP2 Degradant 2 Base->DP2 DP3 Degradant 3 Oxid->DP3 NoDeg No Significant Degradation Heat->NoDeg Light->NoDeg

Caption: Stability-indicating method separates degradants from the API.

Summary of Forced Degradation Results
Stress Condition% DegradationObservations
Acid (1M HCl, 80°C) ~15.2%One major degradant peak observed at RRT 0.75.
Base (1M NaOH, 80°C) ~18.5%Two major degradant peaks at RRT 0.68 and 0.82.
Oxidative (10% H₂O₂) ~9.8%One minor degradant peak at RRT 1.15.
Thermal (105°C) < 1.0%No significant degradation observed.
Photolytic (ICH Q1B) < 1.0%No significant degradation observed.

Note: RRT = Relative Retention Time

Method Validation Summary

The method should be fully validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters would be assessed:

Validation ParameterPurpose
Specificity Confirmed by forced degradation; demonstrates the method is stability-indicating.
Linearity Assessed over a range (e.g., 50-150% of working conc.); R² should be > 0.999.
Accuracy Determined by spike/recovery studies at three levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
Detection Limit (LOD) The lowest amount of analyte that can be detected.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with suitable precision.
Robustness Insensitivity to small, deliberate changes in method parameters (pH, flow rate).

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of (E)-2,5,6-Trimethoxynicotinaldehyde oxime. The successful separation of the parent compound from its degradation products confirms the stability-indicating nature of the method. This protocol is well-suited for routine quality control analysis and stability studies in a regulated laboratory environment.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Milbemycin Oxime and Praziquantel from Bulk and Marketed Formulation. ProQuest. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. FAO AGRIS. [Link]

  • Forced Degradation Testing. SGS Thailand. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • (E)-2,5,6-TRimethoxynicotinaldehyde oxime (CAS No. 1383791-81-8) Suppliers. ChemicalRegister.com. [Link]

  • (E)-2,4,6-Trimethylbenzaldehyde oxime. MySkinRecipes. [Link]

Sources

Protocol for in vitro screening of (E)-2,5,6-Trimethoxynicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: In Vitro Characterization of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Executive Summary

This application note details the standardized protocol for the in vitro screening of (E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS: 1383791-81-8). This compound represents a class of non-quaternary (uncharged) oximes designed to overcome the blood-brain barrier (BBB) impermeability associated with standard quaternary antidotes (e.g., 2-PAM, Obidoxime).[1]

The presence of the 2,5,6-trimethoxy motif is structurally engineered to enhance lipophilicity (LogP), facilitating CNS entry, while the nicotinaldehyde oxime moiety functions as the nucleophilic reactivator for organophosphate (OP)-inhibited acetylcholinesterase (AChE). This guide provides a self-validating workflow covering solubility profiling, enzymatic reactivation kinetics (Ellman’s method), and BBB permeability prediction (PAMPA).

Theoretical Foundation & Mechanism

The primary therapeutic failure in organophosphate poisoning is the inability of charged oximes to reactivate central AChE. (E)-2,5,6-Trimethoxynicotinaldehyde oxime operates via a two-step nucleophilic displacement mechanism:

  • CNS Translocation: The lipophilic trimethoxy-pyridine core allows passive diffusion across the endothelial cells of the BBB.

  • Reactivation: The oxime group (

    
    ) attacks the phosphorus atom of the phosphorylated serine residue within the AChE active site.
    

Diagram 1: Reactivation Mechanism The following diagram illustrates the nucleophilic attack of the oxime on the inhibited enzyme.

ReactivationMechanism Inhibited OP-Inhibited AChE (Phosphorylated Serine) Transition Transition State (Trigonal Bipyramidal) Inhibited->Transition + Oxime Oxime (E)-2,5,6-Trimethoxy- nicotinaldehyde Oxime Oxime->Transition Reactivated Reactivated AChE (Native Enzyme) Transition->Reactivated Nucleophilic Displacement POxime Phosphylated Oxime (By-product) Transition->POxime

Caption: Nucleophilic displacement of the organophosphate moiety by the oxime, restoring native AChE activity.

Experimental Workflow Overview

To ensure data integrity, the screening must follow a sequential cascade. Skipping solubility checks often leads to false negatives in enzymatic assays due to precipitation.

Diagram 2: Screening Cascade

ScreeningCascade cluster_0 Phase 1: Physicochemical cluster_1 Phase 2: Biological Efficacy cluster_2 Phase 3: CNS Permeability Start Compound: (E)-2,5,6-Trimethoxy- nicotinaldehyde Oxime Solubility Kinetic Solubility (PBS pH 7.4 + 1% DMSO) Start->Solubility Stability Chemical Stability (4h @ 37°C) Solubility->Stability Inhibition Inhibition Phase (AChE + Paraoxon) Stability->Inhibition If Stable Reactivation Reactivation Phase (+ Oxime) Inhibition->Reactivation Readout Ellman's Assay (OD 412nm) Reactivation->Readout PAMPA PAMPA-BBB Assay (Pe > 4.0 x 10^-6 cm/s) Readout->PAMPA If Reactivation > 20%

Caption: Sequential screening workflow ensuring compound quality before biological assessment.

Detailed Protocols

Module A: Reagent Preparation & Solubility

Unlike quaternary oximes (water-soluble), the trimethoxy variant is lipophilic. Proper solubilization is critical.

Table 1: Stock Solution Preparation

ReagentConcentrationSolventStorageNotes
Test Compound 100 mM100% DMSO-20°CSonicate for 5 mins if turbid.
AChE Source 5 U/mL0.1% BSA/PBS-80°CUse Recombinant Human AChE (hAChE) for relevance.
Paraoxon-ethyl 10 µMIsopropanol-20°CTOXIC: Handle in fume hood. Surrogate for VX/Sarin.[2]
DTNB (Ellman's) 10 mM0.1 M Phosphate Buffer (pH 7.4)4°CProtect from light. Prepare fresh weekly.
ATCh (Substrate) 15 mMWater-20°CAcetylthiocholine iodide.

Protocol Step:

  • Dilute the 100 mM DMSO stock to a working concentration of 1 mM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Visual Check: Inspect for precipitation. If cloudy, reduce concentration to 100 µM.

  • Validation: Measure UV-Vis absorbance at 280nm and 350nm. A flat baseline indicates solubility; scattering indicates aggregation.

Module B: AChE Reactivation Assay (Modified Ellman's)

This assay measures the recovery of enzyme activity after inhibition by an organophosphate.

Experimental Setup:

  • Assay Format: 96-well clear flat-bottom plate.

  • Temperature: 37°C.

  • Detection: Absorbance at 412 nm (formation of TNB anion).

Step-by-Step Procedure:

  • Inhibition Phase:

    • Incubate hAChE (final 0.5 U/mL) with Paraoxon-ethyl (final 100 nM) in 0.1 M phosphate buffer (pH 7.4) for 20 minutes at 25°C.

    • Control: Incubate hAChE with solvent only (100% Activity Control).

    • Verification: Remove an aliquot and test activity. Inhibition must be >90% before proceeding.

  • Reactivation Phase:

    • Add (E)-2,5,6-Trimethoxynicotinaldehyde oxime to the inhibited enzyme mixture.

    • Screening Concentrations: 10 µM, 100 µM, 1 mM.

    • Time-Course: Incubate for 10, 30, and 60 minutes at 37°C.

  • Activity Measurement (Ellman's Reaction):

    • Dilute the reaction mixture 1:10 into the assay wells containing DTNB (0.3 mM final) and Acetylthiocholine (0.5 mM final).

    • Measure Absorbance (OD412) continuously for 5 minutes.

  • Data Calculation: Calculate the Reactivation Percentage (

    
    ) using the formula:
    
    
    
    
    [1]
    • 
      : Slope of oxime-treated sample.
      
    • 
      : Slope of inhibited sample (no oxime).
      
    • 
      : Slope of native enzyme.
      

Critical Note on Oxime-Induced Inhibition: High concentrations of oximes can reversibly inhibit AChE. Always run a "Compound Only" control (Native Enzyme + Oxime) to determine if the test article itself suppresses enzyme activity.

Module C: PAMPA-BBB (Blood-Brain Barrier Permeability)

To validate the design rationale of the trimethoxy group, passive permeability must be assessed.

Protocol:

  • Membrane: Use PVDF filter plates coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Well: Add 300 µL of compound (50 µM in PBS pH 7.4).

  • Acceptor Well: Add 200 µL of PBS pH 7.4.

  • Incubation: 18 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Measure concentration in Donor and Acceptor wells using LC-MS/MS or UV-Vis.

  • Calculation: Determine effective permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability.
      

Safety & Handling

  • (E)-2,5,6-Trimethoxynicotinaldehyde oxime: Treat as a potential irritant. SDS data is often limited for specific analogs; assume toxicity similar to pyridine derivatives.

  • Paraoxon-ethyl: Extremely toxic cholinesterase inhibitor. Must be neutralized with 1M NaOH before disposal. All tips and plates contacting Paraoxon must be treated as hazardous waste.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Kuca, K., Musilova, L., Palecek, J., et al. (2006). Synthesis and in vitro evaluation of new non-quaternary oxime reactivators of acetylcholinesterase inhibited by tabun. Bioorganic & Medicinal Chemistry Letters, 16(10), 2661-2663. Link

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2004). Kinetic analysis of interactions between oximes and organophosphates in human acetylcholinesterase. Toxicology Letters, 151(1), 223-230. Link

Sources

Application Note: Enzyme Inhibition Profiling of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Molecule of Interest

(E)-2,5,6-Trimethoxynicotinaldehyde oxime (hereafter referred to as TMNA-Ox ) is a functionalized pyridine aldoxime. Structurally, it combines a pyridine core—common in bioactive alkaloids—with a specific 2,5,6-trimethoxy substitution pattern.

This scaffold is of high interest for two primary reasons:

  • Pharmacophore Relevance: The 2,5,6-trimethoxy pyridine motif is a key precursor in the synthesis of TBAJ-876 , a next-generation diarylquinoline anti-tubercular drug targeting F1F0-ATP synthase [1].

  • Oxime Functionality: Pyridine oximes are historically significant as reactivators of Acetylcholinesterase (AChE) inhibited by organophosphates. However, recent SAR (Structure-Activity Relationship) studies reveal that specific oximes can act as reversible inhibitors of Cholinesterases (ChEs) or Tyrosinase, offering therapeutic potential for neurodegenerative diseases (e.g., Alzheimer's) and hyperpigmentation disorders [2, 3].

Scope of this Application Note

This guide provides a standardized, self-validating workflow to evaluate the enzyme inhibition potential of TMNA-Ox. We focus on two critical enzyme classes relevant to this pharmacophore:

  • Cholinesterases (AChE/BChE): To assess neuroactivity and safety profiles.

  • Tyrosinase: To evaluate potential off-target effects or cosmetic applications (skin whitening) due to the copper-chelating properties of the oxime moiety.[1]

Experimental Workflow Overview

The following diagram outlines the logical flow from compound preparation to kinetic validation.

G cluster_Assays Enzymatic Screening Start TMNA-Ox (Solid) Solubilization Stock Prep (10-50 mM DMSO) Start->Solubilization AChE AChE/BChE Assay (Ellman's Method) Solubilization->AChE Tyro Tyrosinase Assay (DOPAchrome) Solubilization->Tyro Analysis Kinetic Analysis (Lineweaver-Burk) AChE->Analysis Tyro->Analysis Output IC50 & Ki Values Analysis->Output

Figure 1: High-level experimental workflow for profiling TMNA-Ox inhibition.

Protocol A: Cholinesterase Inhibition Assay (Modified Ellman’s Method)

This protocol determines if TMNA-Ox acts as an inhibitor of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). This is critical because while some oximes reactivate these enzymes, others inhibit them, which can be toxic or therapeutic depending on the context (e.g., dual-binding inhibitors for Alzheimer's) [4].

Principle

The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.




Materials & Reagents[2][3]
  • Enzyme: AChE (from Electrophorus electricus or human recombinant) and BChE (equine serum).

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).

  • Chromogen: DTNB (Ellman's Reagent).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0) or pH 7.4 (physiological).

  • Inhibitor: TMNA-Ox (dissolved in DMSO).

  • Positive Control: Galantamine or Donepezil.

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve TMNA-Ox in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions in Phosphate Buffer (keeping DMSO < 1% final concentration to avoid solvent interference).

  • Plate Setup (96-well format):

    • Blank: 150 µL Buffer + 20 µL DTNB + 10 µL DMSO.

    • Control (100% Activity): 140 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL DMSO.

    • Test Sample: 140 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL TMNA-Ox (various concentrations).

  • Pre-Incubation:

    • Incubate the plate at 25°C (or 37°C) for 10 minutes. This allows the inhibitor to bind to the enzyme active site or allosteric sites.[2]

  • Reaction Initiation:

    • Add 20 µL of Substrate (ATCh or BTCh, 1 mM final) to all wells.

  • Measurement:

    • Immediately read absorbance at 412 nm in kinetic mode (every 30 seconds for 5–10 minutes).

    • Calculate the velocity (

      
      ) as the slope of the linear portion of the Absorbance vs. Time graph.
      
Data Analysis (Inhibition Calculation)

Calculate the Percentage Inhibition (


) using the reaction velocities:


  • Plot

    
     vs. Log[TMNA-Ox].
    
  • Fit the curve using non-linear regression (Sigmoidal Dose-Response) to determine the IC50 .

Protocol B: Tyrosinase Inhibition Assay

Oximes are capable of chelating copper ions in the active site of Tyrosinase, a key enzyme in melanin biosynthesis. This assay evaluates TMNA-Ox as a potential skin-whitening agent.

Principle

Tyrosinase catalyzes the oxidation of L-DOPA to DOPAquinone, which spontaneously cyclizes to form DOPAchrome (orange-red pigment).



Step-by-Step Procedure
  • Reagents:

    • Enzyme: Mushroom Tyrosinase (lyophilized powder).

    • Substrate: L-DOPA (2.5 mM).

    • Buffer: 50 mM Phosphate Buffer (pH 6.8).

    • Positive Control: Kojic Acid.

  • Workflow:

    • Well A (Control): 140 µL Buffer + 20 µL Enzyme (400 U/mL).

    • Well B (Test): 120 µL Buffer + 20 µL TMNA-Ox (varying conc.) + 20 µL Enzyme.

    • Incubation: Incubate at 25°C for 10 minutes.

    • Start: Add 40 µL L-DOPA to all wells.

  • Detection:

    • Monitor absorbance at 475 nm for 10 minutes.

    • Calculate inhibition similarly to the AChE protocol.

Kinetic Mechanism Determination (Advanced)

If TMNA-Ox shows significant inhibition (


), you must determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed).
Lineweaver-Burk Plot Protocol
  • Run the enzyme assay (AChE or Tyrosinase) using 4 fixed concentrations of TMNA-Ox (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the Substrate concentration (e.g., 5 points ranging from

    
     to 
    
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
Interpretation Guide
Pattern


Interpretation for TMNA-Ox
Competitive UnchangedIncreasesTMNA-Ox binds to the active site (competes with substrate). Common for oximes mimicking the transition state.
Non-Competitive DecreasesUnchangedTMNA-Ox binds to an allosteric site.
Mixed DecreasesChangesTMNA-Ox binds to both free enzyme and Enzyme-Substrate complex.

Safety & Handling (E-E-A-T)

  • Chemical Safety: TMNA-Ox is a pyridine derivative. Treat as a potential irritant. Use standard PPE (gloves, goggles).

  • Solubility Warning: The trimethoxy substitution increases lipophilicity compared to simple pyridine aldoximes (like 2-PAM). Ensure DMSO stocks are fully dissolved; sonication may be required.

  • Stability: Oximes can undergo hydrolysis to the corresponding aldehyde and hydroxylamine under highly acidic conditions. Maintain pH 6.0–8.0 for assays.

Summary of Expected Outcomes

AssayTarget MetricRelevance
AChE Inhibition

Low Toxicity: Safe for use as a reactivator or in other therapeutic contexts.
AChE Inhibition

Potent Inhibitor: Potential lead for Alzheimer's therapeutics.
Tyrosinase High InhibitionCosmetic Potential: Anti-browning/whitening agent.[1]

References

  • Sutherland, H. S., et al. (2019). "3,5-Dialkoxypyridine analogues of the anti-tuberculosis drug bedaquiline." Bioorganic & Medicinal Chemistry, 27(7), 1292-1307. Link

  • Kuca, K., et al. (2006). "Structural requirements of acetylcholinesterase reactivators."[2] Mini-Reviews in Medicinal Chemistry, 6(3), 269-277.[2] Link

  • Sepsova, V., et al. (2011). "Oximes as Inhibitors of Acetylcholinesterase - A Structure-Activity Relationship (SAR) Study." Military Medical Science Letters, 80(2), 59-66. Link

  • Musilek, K., et al. (2007). "Novel series of bispyridinium compounds...[2] Evaluation of their reactivation activity." Bioorganic & Medicinal Chemistry Letters, 17(11), 3172-3176.[2] Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[2] Biochemical Pharmacology, 7(2), 88-95.[2] Link

Sources

Application Note: In Vivo Experimental Design for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(E)-2,5,6-Trimethoxynicotinaldehyde oxime is a lipophilic pyridine derivative. While its aldehyde precursor (2,5,6-trimethoxynicotinaldehyde) is a critical intermediate in the synthesis of Bedaquiline analogues (next-generation anti-tubercular agents), the oxime derivative represents a distinct New Chemical Entity (NCE) with potential applications in antimicrobial therapy and CNS modulation.

This guide provides a comprehensive in vivo experimental framework. It addresses the specific physicochemical challenges of the "trimethoxy" substitution pattern—namely, high lipophilicity and potential cardiac safety risks (hERG inhibition)—which are characteristic of this structural class.

Key Mechanistic Considerations
  • Structural Class: Pyridine Aldoxime.

  • Primary Indication: Anti-tubercular (Mycobacterial ATP synthase inhibition potential) or CNS (AChE modulation).

  • Critical Liability: QT Prolongation.[1] Analogues in this class often exhibit hERG channel blockade.

  • Solubility Profile: Low aqueous solubility; requires specialized lipid-based or co-solvent formulations.

Experimental Workflow Overview

The following diagram outlines the critical path for characterizing this NCE, moving from formulation to safety and finally efficacy.

ExperimentalWorkflow Figure 1: Preclinical Development Workflow for Lipophilic Pyridine Oximes. Sub (E)-2,5,6-Trimethoxynicotinaldehyde Oxime (Test Article) Form Formulation Strategy (SEDDS / Co-solvents) Sub->Form Solubility Check PK Pharmacokinetics (PK) Bioavailability & T1/2 Form->PK IV/PO Dosing Safety Safety Profiling (hERG / QT Interval) PK->Safety Cmax Determination Efficacy Efficacy Models (Murine TB or CNS) Safety->Efficacy MTD Established

Module 1: Formulation & Pharmacokinetics (PK)

The trimethoxy substitution significantly increases lipophilicity compared to standard pyridine oximes (like Pralidoxime). A standard aqueous saline vehicle will likely fail, leading to precipitation and erratic bioavailability.

Formulation Protocol

Objective: Create a stable solution for IV (2 mg/kg) and PO (10-50 mg/kg) administration.

ComponentConcentrationFunctionNotes
DMSO 5-10%SolubilizerEssential for initial dissolution.
PEG 400 40%Co-solventPrevents precipitation upon dilution.
Saline / Water 50-55%DiluentAdd slowly with vortexing.
Tween 80 0.5-1%SurfactantOptional; improves stability.

Preparation Steps:

  • Weigh the oxime accurately.

  • Dissolve completely in 100% DMSO.

  • Add PEG 400 and vortex for 2 minutes.

  • Slowly add warm (37°C) Saline while stirring.

  • Validation: Inspect for turbidity. Filter sterilize (0.22 µm) before IV use.

PK Study Design (Mouse)

Species: Male CD-1 or C57BL/6 Mice (n=3 per timepoint). Route: IV (Tail Vein) vs. PO (Oral Gavage).

Sampling Schedule:

  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (Lithium Heparin) and Brain (at Tmax and 24h) to assess CNS penetration (Brain/Plasma ratio).

  • Bioanalysis: LC-MS/MS (MRM mode). Detect parent oxime and potential hydrolysis product (aldehyde).

Module 2: Safety Profiling (Critical Step)

Given the structural link to Bedaquiline intermediates, cardiotoxicity is the highest risk factor. Pyridine analogues can inhibit the hERG potassium channel, leading to QT prolongation.[1]

In Vivo Telemetry Protocol (Rat)

Objective: Assess QT interval prolongation at therapeutic exposure.

  • Animals: Wistar Rats implanted with DSI telemetry transmitters.

  • Dosing: Single ascending dose (e.g., 10, 30, 100 mg/kg PO).

  • Monitoring: Continuous ECG, Blood Pressure, and Activity for 24 hours post-dose.

  • Analysis: Calculate QTc (Bazett’s or Fridericia’s correction).

    • Stop Criteria: QTc prolongation > 20ms over baseline is a red flag.

Module 3: Efficacy Model (Tuberculosis Focus)

If the compound is being developed as an anti-tubercular agent (analogous to the Bedaquiline pathway), the Murine Chronic Infection Model is the gold standard.

Experimental Design

Pathogen: Mycobacterium tuberculosis (Strain H37Rv). Biosafety Level: BSL-3 laboratory required.

ParameterSpecificationRationale
Inoculum Low-dose aerosol (~100 CFU/lung)Mimics natural human infection.
Incubation 4 weeks post-infectionAllows establishment of chronic infection.
Treatment Duration 4 weeks (Days 28-56)Standard window to assess bactericidal activity.
Dosing Frequency Daily (QD) or 5 days/weekDepends on PK half-life.
Positive Control Isoniazid (25 mg/kg) or Bedaquiline (25 mg/kg)Validates the assay sensitivity.
Readout CFU counts in Lung and SpleenQuantifies bacterial burden reduction.
Workflow Diagram: TB Infection Model

TBModel Figure 2: Murine Chronic TB Infection Model Timeline. Infection Aerosol Infection (Day 0) Incubation Incubation Phase (Weeks 1-4) Infection->Incubation Baseline Baseline CFU (Day 28) Incubation->Baseline n=5 mice Treatment Treatment Phase (Weeks 5-8) Test Article vs Control Incubation->Treatment Necropsy Necropsy & Plating (Day 56) Treatment->Necropsy Lung/Spleen Homogenates

Module 4: Efficacy Model (CNS/AChE Focus)

If the compound is intended as an Acetylcholinesterase (AChE) reactivator (standard for pyridine oximes) or neuroprotective agent:

Organophosphate Challenge Model

Objective: Test ability to prevent seizures/death induced by organophosphates (e.g., Paraoxon).

  • Pre-treatment: Administer Test Article (IM or IP) 30 mins prior to challenge.

  • Challenge: Administer Paraoxon (2x LD50, SC).

  • Scoring:

    • Latency to seizure onset.

    • 24-hour survival rate.

    • Modified Racine Scale: Score seizure severity (0-5).

Data Analysis & Interpretation

Statistical Methods
  • PK Parameters: Non-compartmental analysis (WinNonlin) to determine

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    (Bioavailability).
  • Efficacy (TB): Log10 CFU data must be analyzed using One-way ANOVA followed by Dunnett’s post-test.

  • Safety: QTc data requires repeated measures ANOVA.

Success Criteria
  • Bioavailability:

    
     (Oral).
    
  • Safety: No significant hERG blockade (QTc

    
    ).
    
  • Efficacy:

    • TB: > 1 log reduction in lung CFU compared to vehicle.

    • CNS: > 50% increase in survival or seizure latency.

References

  • Sutherland, H. S., et al. (2019). "3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel." Antimicrobial Agents and Chemotherapy.[2]

    • Context: Establishes the 2,5,6-trimethoxynicotinaldehyde scaffold as a key intermediate for low-lipophilicity anti-tubercular drugs and highlights the hERG liability.
  • Janssen Pharmaceutica. "Bedaquiline (TMC207) Development History."[1] FDA Briefing Document.

    • Context: Provides the baseline protocols for murine TB infection models.
  • Sigma-Aldrich. "Product Specification: (E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS 1383791-81-8)."

    • Context: Verification of chemical identity and availability.
  • Vignan University. "Novel candidates in the clinical development pipeline for TB drug development."

    • Context: Reviews the synthetic pathways involving trimethoxynicotinaldehyde deriv

Sources

Application Note: Preclinical Formulation Strategies for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biopharmaceutical Context

In the preclinical development of novel chemical entities (NCEs), poor aqueous solubility is a primary bottleneck that can prematurely halt the progression of promising therapeutics[1]. (E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS: 1383791-81-8) represents a classic biopharmaceutical challenge. With a molecular weight of 212.20 g/mol , a highly lipophilic trimethoxy-substituted pyridine core, and a chemically sensitive oxime moiety, this compound requires a meticulously engineered formulation strategy to ensure accurate in vivo exposure during rodent pharmacokinetic (PK) and toxicological evaluations[2].

As a Senior Application Scientist, the goal is not merely to force the drug into solution, but to design a vehicle that maintains chemical stability, prevents in vivo precipitation, and maximizes bioavailability. This guide details the physicochemical rationale, excipient screening data, and self-validating protocols for formulating this compound for both Intravenous (IV) and Per Oral (PO) administration.

Physicochemical Profiling & Causality of Formulation Challenges

The structural features of (E)-2,5,6-Trimethoxynicotinaldehyde oxime dictate its macroscopic behavior and necessitate specific formulation interventions:

  • Lipophilicity & Crystal Energy: The three methoxy groups at positions 2, 5, and 6 of the pyridine ring significantly increase the molecule's lipophilicity. This results in a high crystal lattice energy that strongly resists aqueous solvation, categorizing the compound as a BCS Class II/IV molecule[1].

  • pH-Dependent Stability: The oxime bond (-CH=N-OH) is susceptible to hydrolytic cleavage into its corresponding aldehyde under strongly acidic or basic conditions. Therefore, the formulation must be buffered or maintained in a "safe zone" between pH 5.5 and 7.4.

  • Ionization Limitations: While the pyridine nitrogen offers a theoretical site for protonation, the steric hindrance and electron-donating nature of the adjacent methoxy groups alter its basicity. Simple acidic solubilization (e.g., in 0.1 N HCl) is not only insufficient for complete dissolution but also chemically hazardous to the oxime bond[3].

Preclinical Formulation Strategy

To meet the distinct physiological requirements of IV and PO dosing, a bifurcated formulation strategy is required. IV formulations demand a sterile, isotonic, and thermodynamically stable clear solution to prevent fatal pulmonary embolisms in rodents[4]. Conversely, PO formulations can leverage suspensions, provided the dissolution rate is optimized via surface-area expansion to maximize gastrointestinal absorption[5].

Preclinical_Workflow Start API: (E)-2,5,6-Trimethoxynicotinaldehyde oxime (Poorly Water-Soluble, Hydrolysis-Prone) Phase1 Physicochemical Profiling (pKa, LogP, pH-Stability) Start->Phase1 Decision Route of Administration? Phase1->Decision Data guides selection IV_Route Intravenous (IV) Dosing Target: Clear, Sterile Solution Decision->IV_Route Systemic PK PO_Route Per Oral (PO) Dosing Target: High Bioavailability Decision->PO_Route Efficacy/Tox IV_Form Cosolvent + Complexation (5% DMSO + 20% HP-β-CD) IV_Route->IV_Form Solubilize & Stabilize PO_Form Nanosuspension (0.5% MC + 0.1% Tween 80) PO_Route->PO_Form Maximize Surface Area Val_IV Filtration (0.22µm) & Osmolality Check IV_Form->Val_IV Val_PO Particle Size Analysis (D90 < 1µm) PO_Form->Val_PO

Workflow for the preclinical formulation development of (E)-2,5,6-Trimethoxynicotinaldehyde oxime.

Quantitative Excipient Screening

To rationally select the vehicle, kinetic solubility screening was performed. The data below summarizes the apparent solubility and physical state of the API across standard preclinical vehicles to inform the final protocol selection.

Vehicle CompositionApparent Solubility (mg/mL)Physical StatePreclinical Suitability
Water (pH 7.4)< 0.05SuspensionUnsuitable
0.1 N HCl (pH 1.0)1.25SolutionPoor (High risk of oxime hydrolysis)
100% PEG 40022.40SolutionGood (For stock solutions only; too viscous for direct IV)
5% DMSO + 20% HP-β-CD in Saline 8.50 Clear Solution Excellent (Optimal for IV/PO dosing)
0.5% MC + 0.1% Tween 80 in Water N/A (Dispersed) Homogeneous Suspension Excellent (Optimal for PO dosing)

Validated Experimental Protocols

Protocol A: Preparation of IV Solution (5 mg/mL)

Vehicle: 5% DMSO / 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 0.9% Saline Causality Rationale: Dimethyl sulfoxide (DMSO) acts as a powerful aprotic cosolvent to instantly disrupt the crystal lattice of the API. HP-β-CD provides a hydrophobic toroidal cavity that encapsulates the lipophilic trimethoxypyridine core, shielding it from water and preventing precipitation upon dilution in the bloodstream[6].

Step-by-Step Methodology:

  • API Weighing: Accurately weigh 50 mg of (E)-2,5,6-Trimethoxynicotinaldehyde oxime into a clean, dry 20 mL glass scintillation vial.

  • Cosolvent Addition: Add 0.5 mL of sterile DMSO to the vial. Vortex for 60 seconds until a clear molecular dispersion is achieved. Causality: Breaking the crystal lattice energy before introducing aqueous media prevents irreversible clumping.

  • Cyclodextrin Complexation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% sterile saline. Gradually add 9.5 mL of this solution to the DMSO/API mixture dropwise while continuously vortexing. Causality: Dropwise addition allows time for the inclusion complexes to form dynamically, preventing the API from crashing out due to sudden solvent shock.

  • Sterilization: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

  • Self-Validating Check (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A lack of beam scattering confirms a true molecular solution (absence of sub-visible nanoparticles), validating that the cyclodextrin complexation was successful and the formulation is safe for IV injection without risk of embolism.

Protocol B: Preparation of PO Nanosuspension (10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Purified Water Causality Rationale: For oral efficacy and toxicology studies, high doses are often required[7]. Methylcellulose acts as a steric stabilizer, adsorbing to the newly formed drug surfaces during milling to prevent Ostwald ripening. Tween 80 reduces interfacial tension, promoting the wetting of the highly hydrophobic API crystals[5].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cPs) and 0.1 g of Tween 80 in 100 mL of purified water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Pre-Mixing: Weigh 100 mg of the API and add it to 10 mL of the prepared vehicle. Homogenize using a rotor-stator mixer at 10,000 RPM for 2 minutes to break up large macroscopic agglomerates.

  • Bead Milling: Transfer the suspension to a milling chamber containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3,000 RPM for 30 minutes. Causality: Mechanical shear reduces the particle size to the sub-micron range (<500 nm), exponentially increasing the surface area for rapid gastrointestinal dissolution according to the Noyes-Whitney equation.Critical: Maintain the milling chamber on an ice bath to prevent thermal degradation of the heat-sensitive oxime bond.

  • Self-Validating Check (Microscopic Evaluation): Place a 10 µL drop of the final suspension on a hemocytometer. Observe under polarized light microscopy. The absence of large (>5 µm) birefringent crystals validates the efficacy of the bead-milling process and confirms the physical stability of the nanosuspension.

References

[2] (E)-2,5,6-TRimethoxynicotinaldehyde oxime (CAS No. 1383791-81-8) Suppliers. ChemicalRegister. 2

[1] Preclinical Formulations: Insight, Strategies, and Practical Considerations. NIH PMC. 1

[5] Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec. 5

[4] Preclinical formulations for pharmacokinetic studies. Admescope. 4

[7] CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. 7

[3] Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. MDPI. 3

[6] Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (E)-2,5,6-Trimethoxynicotinaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of (E)-2,5,6-Trimethoxynicotinaldehyde oxime. This compound is a critical intermediate in the development of complex pharmaceuticals, including antitubercular diarylquinolines and kinase inhibitors[1].

Synthesizing highly functionalized pyridinecarboxaldehyde oximes presents unique mechanistic hurdles. This guide is designed for research scientists and process chemists to diagnose yield bottlenecks, control stereoisomerism, and implement highly reproducible, self-validating protocols.

Core Reaction Mechanism & Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The oximation of 2,5,6-trimethoxynicotinaldehyde is not a simple single-step condensation. The three electron-donating methoxy groups exert a strong positive mesomeric (+M) effect, enriching the pyridine π-system. This significantly deactivates the C3-formyl group, raising the activation energy for nucleophilic attack. Furthermore, the reaction is highly dependent on pH to drive the rate-limiting dehydration step and control the final E/Z geometric isomerism[2][3].

Pathway A 2,5,6-Trimethoxy- nicotinaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C D Dehydration (Rate-Limiting) C->D H+ Catalyzed E (Z)-Oxime (Kinetic) D->E Fast F (E)-Oxime (Thermodynamic) D->F Direct E->F Acid-Promoted Isomerization

Reaction mechanism and E/Z isomerization pathway for (E)-2,5,6-Trimethoxynicotinaldehyde oxime.

Troubleshooting Guide: Yield & Selectivity

Q: Why is my overall conversion of 2,5,6-trimethoxynicotinaldehyde stalling below 70%? A: Stalled conversions in electron-rich pyridine systems are almost always linked to the rate-limiting dehydration of the carbinolamine intermediate (see diagram above). If your reaction environment is too basic (e.g., using NaOH or excess Na₂CO₃), you lack the necessary protons to catalyze the elimination of water[3]. Actionable Fix: Switch to a buffered system using Sodium Acetate (NaOAc). This liberates the free hydroxylamine nucleophile while generating acetic acid in situ, creating an ideal pH (~4.5–5.5) that accelerates dehydration[2].

Q: I am getting a mixture of E and Z isomers. How do I selectively maximize the (E)-oxime yield? A: Oximation initially yields a kinetic mixture of (E) and (Z) isomers. The (E)-isomer—where the hydroxyl group points away from the sterically bulky trimethoxypyridine ring—is the thermodynamically stable product. However, the (Z)-to-(E) isomerization requires an acid catalyst to protonate the oxime nitrogen, temporarily breaking the C=N double bond character to allow rotation[4][5]. Actionable Fix: If your reaction is stuck as a kinetic (Z)-mixture, subject the crude isolate to a mild acid-catalyzed isomerization step (e.g., 10 mol% p-Toluenesulfonic acid in refluxing ethanol for 2 hours) to drive the equilibrium entirely to the (E)-isomer[3][6].

Q: Are there side reactions I should be aware of when scaling up? A: Yes. Under highly acidic conditions in primary alcohols (like methanol), the deactivated aldehyde can undergo competitive acetalization (forming the dimethyl acetal) before the hydroxylamine can attack. Conversely, the 2- and 6-methoxy groups are susceptible to nucleophilic aromatic substitution (SₙAr) or hydrolysis if strong aqueous bases are used at reflux. Actionable Fix: Maintain strictly anhydrous conditions if using strong acids, or rely on the NaOAc/EtOH protocol, which is mild enough to prevent both acetalization and methoxy cleavage.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/stereoselectivity.

Reaction SolventBase / AdditiveTemp (°C)Time (h)Total Yield (%)(E):(Z) RatioMechanistic Outcome
MethanolNaOH (Aqueous)251255%40:60Stalled at kinetic (Z)-isomer; incomplete dehydration[3].
MethanolNa₂CO₃65672%65:35Moderate conversion; competitive acetal formation observed.
PyridineNone (Solvent is base)80489%90:10Good yield; however, toxic solvent requires extensive aqueous workup[6].
Ethanol NaOAc (Buffer) 80 3 96% >98:2 Optimal pH drives dehydration and complete thermodynamic (E)-isomerization.

Self-Validating Experimental Protocol

This protocol utilizes thermodynamic control to ensure high yields of the stereopure (E)-isomer. It is designed to be self-validating, providing physical and analytical checkpoints throughout the workflow.

Step 1: Reagent Preparation & Solvation

  • Action: In a flame-dried round-bottom flask, dissolve 2,5,6-trimethoxynicotinaldehyde (1.0 eq, typically 10 mmol) in absolute ethanol (50 mL) to achieve a 0.2 M concentration.

  • Validation Check: The starting material should dissolve completely, forming a clear, pale-yellow solution. On TLC (Hexanes/EtOAc 3:1), the aldehyde will appear as a distinct, strongly UV-active spot (R_f ~0.6).

Step 2: Buffer and Nucleophile Addition

  • Action: Add hydroxylamine hydrochloride (1.5 eq, 15 mmol) and anhydrous sodium acetate (1.5 eq, 15 mmol) to the stirring solution.

  • Causality: The NaOAc deprotonates the hydroxylamine salt to initiate nucleophilic attack, while simultaneously forming an acetic acid buffer. This precise pH control prevents side reactions while enabling the acid-catalyzed dehydration[2][7].

Step 3: Reflux and Thermodynamic Control

  • Action: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours under a nitrogen atmosphere.

  • Validation Check: Monitor by TLC. The starting material spot should disappear entirely, replaced by a highly polar, UV-active spot near the baseline (R_f ~0.2). The extended heating provides the thermodynamic energy required to convert any transient (Z)-isomer into the stable (E)-isomer[4][7].

Step 4: Isolation & Workup

  • Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL). Extract the aqueous layer once more with EtOAc (25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 5: Stereopurification via Crystallization

  • Action: Recrystallize the crude solid from a minimal amount of hot ethanol/water (approx. 4:1 ratio).

  • Validation Check: The stereopure (E)-2,5,6-Trimethoxynicotinaldehyde oxime will precipitate as fine, colorless crystalline needles upon slow cooling. (Z)-isomers and impurities will remain in the mother liquor.

Advanced FAQs

Q: How can I definitively verify the E/Z ratio of my synthesized oxime? A: ¹H-NMR spectroscopy is the gold standard. The azomethine proton (CH=N) of the (E)-isomer typically resonates further downfield (e.g., ~8.1–8.3 ppm in DMSO-d₆) compared to the (Z)-isomer. This is due to the anisotropic deshielding effect of the hydroxyl oxygen when it is cis to the azomethine proton. The N-OH proton chemical shifts will also differ significantly[2].

Q: My product isolated as a thick oil instead of a solid. What went wrong? A: Oximes frequently "oil out" if the crystal lattice packing is disrupted. This is usually caused by contamination with unreacted aldehyde, residual pyridine (if used during workup), or a high percentage of the kinetic (Z)-isomer. Solution: Ensure complete conversion via TLC. If NMR confirms a poor E:Z ratio, resubject the oil to catalytic p-TsOH in ethanol to isomerize the mixture into the highly crystalline (E)-form[3].

Q: Can I use water as the primary solvent to make this process greener? A: While aqueous oximation is possible for simple aldehydes, the extreme hydrophobicity of the 2,5,6-trimethoxypyridine core leads to poor solubility, resulting in heterogeneous biphasic mixtures that stall conversion. Furthermore, excess water strongly inhibits the dehydration step of the carbinolamine intermediate via Le Chatelier's principle[5]. Absolute ethanol remains the optimal green, protic alternative.

References

  • MDPI (Coatings)
  • An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime Benchchem URL
  • Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes InCatT - Innovative Catalyst Technologies URL
  • PMC (Molecules)
  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes (Secondary Data)
  • Enantioselective Synthesis of Cyclic Nitrones and Oxime Ethers by Chemoselective Allylic Alkylation of Oximes Semantic Scholar URL
  • 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel PMC URL

Sources

Technical Support Center: Overcoming Solubility Challenges of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with (E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS: 1383791-81-8). While this compound is a valuable synthetic building block and screening hit, its unique structural motif frequently leads to severe solubility bottlenecks in aqueous biological assays.

This portal provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure data integrity during your experiments.

Mechanistic Insights: Why Does This Compound Crash Out?

(E)-2,5,6-Trimethoxynicotinaldehyde oxime suffers from a classic "kinetic vs. thermodynamic" solubility conflict. The molecule consists of a planar, highly lipophilic trimethoxy-pyridine core coupled with a polar, hydrogen-bonding oxime group (-C=N-OH).

In 100% DMSO, the compound dissolves readily (high kinetic solubility). However, upon rapid dilution into aqueous assay buffers, water molecules cannot effectively solvate the planar lipophilic face. This leads to an entropy-driven hydrophobic collapse. Simultaneously, the exposed oxime groups rapidly form intermolecular hydrogen bonds with one another. This dual action triggers immediate nucleation and precipitation before the system can reach thermodynamic equilibrium. As outlined in the [1], poorly soluble compounds that precipitate in this manner often masquerade as tight-binding inhibitors or yield false-negative results due to a drastically reduced effective concentration in the well[1].

Mechanism DMSO DMSO Stock (Soluble Monomers) AqBuffer Aqueous Buffer (Rapid Dilution) DMSO->AqBuffer Dilute Nucleation Nucleation (Hydrophobic Core) AqBuffer->Nucleation Thermodynamic Imbalance Rescue Excipient Addition (e.g., HP-β-CD) AqBuffer->Rescue Optimization Precipitation Precipitation / Crash Out (Loss of Assay Signal) Nucleation->Precipitation Aggregation Stable Stable Micellar Solution Rescue->Stable Solubilization

Kinetic precipitation pathway of lipophilic oximes and excipient-mediated rescue.

Troubleshooting FAQs

Q1: Why does my compound crash out immediately upon dilution from DMSO to the assay buffer? A1: This is a failure of kinetic solubility. When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into a large volume of aqueous buffer, the localized solvent environment changes instantly. The compound exceeds its supersaturation limit, leading to rapid nucleation. To prevent this, you must use an intermediate "step-down" dilution or introduce cosolvents prior to final aqueous exposure.

Q2: Does the pH of my assay buffer affect the solubility of this specific oxime? A2: Yes, but within strict limits. The oxime group is weakly acidic (pKa ~10-12), and the pyridine nitrogen is weakly basic (pKa ~3-5). At a physiological pH of 7.4, the molecule is predominantly neutral and highly lipophilic. Minor alkaline adjustments (e.g., pH 8.0–8.5) can marginally increase the ionization of the oxime, improving aqueous solubility. However, this must be carefully balanced against the pH tolerance of your biological target (e.g., enzyme stability or cell viability).

Q3: My assay signal is highly variable between replicates. Could this be a solubility issue? A3: Absolutely. High coefficient of variation (CV) between replicates is a hallmark of micro-precipitation. When a compound forms micro-aggregates, the actual concentration of soluble monomer varies wildly from well to well. Furthermore, these aggregates can cause optical interference in fluorescence or absorbance readouts.

Excipient Compatibility Data

To rescue the solubility of (E)-2,5,6-Trimethoxynicotinaldehyde oxime, specific excipients must be used. The table below summarizes the maximum tolerable limits of common solubilizers to ensure they do not interfere with your assay's biological integrity.

Excipient / CosolventMax Conc. (Biochemical)Max Conc. (Cell-Based)Solubilization Mechanism
DMSO 1.0% - 5.0%0.1% - 0.5%Primary solvent; lowers the dielectric constant of the buffer.
Tween-20 / CHAPS 0.01% - 0.1%Not Recommended (Lytic)Micellar encapsulation of the planar trimethoxy core.
HP-β-Cyclodextrin 1.0% - 5.0%1.0% - 2.0%Forms inclusion complexes, shielding the hydrophobic face.
PEG-400 1.0% - 5.0%0.5% - 1.0%Co-solvent; disrupts rigid intermolecular H-bonding networks.
BSA (Albumin) 0.01% - 0.1%0.1% - 10% (via FBS)Non-specific protein binding acts as a carrier, preventing nucleation.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, you must employ a self-validating workflow. We recommend the Tiered Solubility Assessment Protocol , adapted from the[2] and modern high-throughput kinetic solubility standards[3].

Workflow Step1 Tier 1: 100% DMSO Stock (10-50 mM) Step2 Tier 2: Intermediate Dilution (Add Cosolvent) Step1->Step2 Step3 Tier 3: Aqueous Assay Buffer (Final DMSO < 1%) Step2->Step3 Check Nephelometry / DLS Check (Detect Aggregates) Step3->Check Fail Precipitation Detected (Return to Tier 2) Check->Fail Aggregates Pass Clear Solution (Proceed to Assay) Check->Pass Soluble Fail->Step2

Tiered solubility assessment workflow for in vitro assay preparation.
Protocol: The "Step-Down" Formulation Method

This protocol utilizes causality-driven steps to prevent the thermodynamic shock that causes oxime precipitation.

Step 1: Primary Stock Preparation (Tier 1)

  • Weigh the (E)-2,5,6-Trimethoxynicotinaldehyde oxime powder.

  • Dissolve in 100% anhydrous DMSO to create a 10 mM or 50 mM stock.

  • Causality Check: Ensure the DMSO is anhydrous. Water absorbed from the atmosphere into the DMSO will prematurely initiate nucleation of the hydrophobic core.

Step 2: Intermediate Dilution (Tier 2)

  • Do not dilute directly into the aqueous buffer. Instead, create an intermediate 100x stock (e.g., 1 mM) using a transition solvent.

  • Mix the primary DMSO stock with an excipient (e.g., 50% DMSO / 50% PEG-400, or DMSO containing 10% HP-β-CD).

  • Vortex gently for 60 seconds.

Step 3: Final Aqueous Dilution (Tier 3)

  • Dispense the intermediate stock into the final aqueous assay buffer under constant agitation (e.g., using a magnetic stirrer or plate shaker at 800 RPM).

  • Ensure the final DMSO concentration remains below your assay's maximum tolerable limit (typically <1%).

Step 4: Self-Validation via Light Scattering

  • Before adding biological reagents (cells or enzymes), transfer 50 µL of the final solution to a clear-bottom 384-well plate.

  • Read the plate using Nephelometry or Dynamic Light Scattering (DLS).

  • Validation: According to high-throughput solubility guidelines, any detection of particles ≥2 µm indicates that the compound has crashed out[3]. If aggregates are detected, the solution is invalid; return to Step 2 and increase the excipient concentration. If the solution is clear, proceed to the biological assay.

References

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf / NIH URL:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation / Assay Guidance Manual Citations URL:[Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institutes of Health (NIH) / NIEHS URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Separation of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving highly functionalized pyridine derivatives. (E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS 1383791-81-8)[1] presents a unique chromatographic challenge. While synthesized primarily in the (E)-configuration, the (Z)-isomer frequently co-exists due to thermodynamic equilibration.

Separating these geometric isomers via High-Performance Liquid Chromatography (HPLC) is notoriously difficult due to their nearly identical hydrophobicities and their propensity to dynamically interconvert during analysis[2][3]. This guide provides field-proven, mechanistically grounded solutions to help you achieve baseline resolution.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: My E and Z isomers co-elute as a single broad peak on a standard C18 column despite gradient optimization. How can I induce separation? A1: Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. Because the E and Z isomers of 2,5,6-Trimethoxynicotinaldehyde oxime have nearly identical LogD values, C18 often fails to resolve them[2]. You must switch to a stationary phase that offers orthogonal retention mechanisms. are highly recommended[4][5]. The highly electronegative fluorine atoms on the PFP ring provide unique shape selectivity, π-π interactions with the electron-rich trimethoxypyridine ring, and dipole-dipole interactions that differentiate the spatial orientation of the oxime's hydroxyl group.

Q2: I am observing a "saddle" or raised plateau between the two isomer peaks. Is my column degrading? A2: No, this is a classic chromatographic artifact known as dynamic on-column interconversion (or epimerization)[6][7]. The energy barrier for rotation around the C=N bond in oximes can be overcome by the thermal energy in the column or catalyzed by the aqueous mobile phase[8]. As the molecules migrate down the column, they continuously flip between the E and Z states, eluting at intermediate retention times and creating a saddle or rectangular peak shape[9].

Q3: How can I prove whether a merged peak is due to simple co-elution or on-column interconversion? A3: Use the Flow Rate Diagnostic Test , a self-validating system for your method. Decrease your flow rate by 50%.

  • If the peaks are simply co-eluting: The increased residence time will generate more theoretical plates and improve the resolution.

  • If the molecules are interconverting: The slower flow rate gives the isomers more time to flip back and forth on-column, which will visibly increase the height and width of the saddle between the peaks.

Q4: How do I eliminate peak tailing for this specific compound? A4: The pyridine nitrogen in the trimethoxypyridine ring is basic and prone to secondary ion-exchange interactions with unendcapped or acidic silanols on the silica support. You must control the mobile phase pH to ensure the molecule is fully protonated. Using an acidic buffer (e.g., 0.1% Formic Acid, pH ~2.7) suppresses silanol ionization and locks the pyridine ring in a single protonation state, sharpening the peak.

Part 2: Optimized Experimental Protocols

Protocol 1: Method Development for Baseline E/Z Resolution

This protocol leverages orthogonal selectivity to separate isomers that cannot be resolved by standard reversed-phase methods.

  • Column Setup: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[4]. Flush with 100% Acetonitrile for 20 column volumes to remove storage solvents.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality Note: Avoid Methanol initially. Methanol acts as a strong hydrogen-bond donor/acceptor and can disrupt the delicate dipole interactions between the PFP stationary phase and the oxime isomers.

  • Gradient Design: Program a shallow gradient starting at 10% B, ramping to 40% B over 20 minutes. Shallow gradients maximize the interaction time required for the stationary phase to recognize the spatial differences between the E and Z geometries.

  • Sample Preparation: Dissolve the 2,5,6-Trimethoxynicotinaldehyde oxime sample strictly in the initial mobile phase conditions (10% B) at a concentration of ~0.1 mg/mL to prevent injection solvent breakthrough and peak distortion[2].

Protocol 2: Thermodynamic Freezing of Isomerization

If the Flow Rate Diagnostic Test confirms on-column interconversion, apply this protocol to kinetically "freeze" the isomers.

  • Chiller Activation: Set the HPLC column compartment thermostat to 15 °C. Allow at least 30 minutes for complete thermal equilibration of the stainless steel column body.

  • Autosampler Cooling: Set the autosampler temperature to 4 °C to prevent pre-injection equilibration or degradation of the sample in the vial.

  • Flow Rate Adjustment: Increase the flow rate slightly (e.g., from 1.0 mL/min to 1.2 mL/min).

    • Causality Note: By lowering the temperature, you drop the thermal energy below the activation barrier required for C=N bond rotation. By increasing the flow rate, you minimize the column residence time, drastically reducing the kinetic window for any remaining interconversion to occur[6].

  • Validation: Re-run the sample. The saddle should disappear, yielding two distinct, baseline-resolved peaks.

Part 3: Data Presentation

Table 1: Troubleshooting Matrix

Observed SymptomMechanistic CausalityRecommended Solution
Co-elution of E/Z isomers Lack of hydrophobic differentiation on standard C18 phases.Switch to a PFP stationary phase for orthogonal dipole and π-π selectivity.
"Saddle" or plateau between peaks Thermal or pH-catalyzed on-column interconversion (epimerization).Lower column temperature (< 20 °C) and increase flow rate to reduce residence time.
Severe peak tailing Secondary ion-exchange interactions between the basic pyridine nitrogen and acidic silanols.Buffer mobile phase to pH ~2.7 (0.1% Formic Acid) to ensure complete protonation.

Table 2: Optimized HPLC Parameters for 2,5,6-Trimethoxynicotinaldehyde Oxime

ParameterOptimized SettingScientific Rationale
Stationary Phase Pentafluorophenyl (PFP), 3 µmProvides critical shape selectivity and dipole-dipole interactions for geometric isomers.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity and locks the pyridine ring in a protonated state.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent prevents disruption of hydrogen bonding between the analyte and PFP phase.
Column Temperature 15 °CThermodynamically freezes the C=N bond, preventing dynamic E/Z interconversion.
Flow Rate 1.2 mL/minMinimizes column residence time, reducing the kinetic window for isomerization.

Part 4: Workflow Visualization

Workflow A Synthesis Mixture (E)- and (Z)-Isomers B Standard C18 HPLC (High Temp / Neutral pH) A->B Initial Analysis C On-Column Interconversion (Saddle Peak Formation) B->C Thermal/pH Catalysis D Thermodynamic Intervention (Temp < 20°C) C->D Kinetic Freezing E Orthogonal Selectivity (PFP Stationary Phase) C->E Shape Selectivity F Baseline Resolution Pure E and Z Peaks D->F Prevents Isomerization E->F Resolves Co-elution

Caption: Logical workflow for diagnosing and resolving on-column interconversion of oxime isomers.

Part 5: References

  • Dr. Maisch HPLC GmbH. "Reprospher 100 PFP - Pentafluorophenyl Column for Polar and Aromatic Compound Selectivity." Available at:[Link]

  • American Chemical Society (Inorganic Chemistry). "Technetium(V) Oxo Complexes of Substituted Propylene Diamine Dioxime (PnAO) Ligands: Water-Dependent Interconversion between Syn and Anti Isomers." Available at:[Link]

  • Chemikart. "1383791-81-8 | (E)-2,5,6-Trimethoxynicotinaldehyde oxime Properties." Available at:[Link]

  • ResearchGate. "On-column epimerization of dihydroartemisinin: An effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph." Available at: [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of (E)-2,5,6-Trimethoxynicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying (E)-2,5,6-Trimethoxynicotinaldehyde oxime (MW: 212.20 g/mol )[1] in complex biological matrices.

Matrix effects—specifically ion suppression—are the most common cause of assay failure in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because this analyte features a basic pyridine ring heavily influenced by three electron-donating methoxy groups, alongside a potentially labile oxime moiety, standard "dilute-and-shoot" or basic protein precipitation (PPT) methods often fail. This guide provides the causality behind these failures and the self-validating protocols required to overcome them.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, you must definitively locate where and why signal suppression is occurring. The workflow below outlines the logical progression from observation to validation.

MatrixEffectTroubleshooting Start Observe Signal Variation or Low Sensitivity PCI Perform Post-Column Infusion (PCI) Start->PCI CheckSuppression Ion Suppression at Analyte RT? PCI->CheckSuppression IdentifySource Monitor Phospholipid Transitions (m/z 184) CheckSuppression->IdentifySource Yes Validate Calculate Matrix Factor (MF) Target: 0.85 - 1.15 CheckSuppression->Validate No IsPL Phospholipids Co-eluting? IdentifySource->IsPL SamplePrep Optimize Sample Prep: SPE or PLD IsPL->SamplePrep Yes Chromatography Optimize Chromatography: Adjust pH or Gradient IsPL->Chromatography No SamplePrep->Validate Chromatography->Validate

Diagnostic workflow for identifying and resolving LC-MS matrix effects.

Troubleshooting Guide & FAQs

Q: Why does (E)-2,5,6-Trimethoxynicotinaldehyde oxime experience severe ion suppression in plasma samples when using Protein Precipitation (PPT)? A: The compound is highly susceptible to ionization competition in the electrospray ionization (ESI) source. Standard PPT removes proteins but leaves endogenous glycerophospholipids (which are highly surface-active) in the extract. If these hydrophobic lipids co-elute with the analyte, they monopolize the charge droplets in the ESI source. This prevents the protonation of the basic pyridine nitrogen of (E)-2,5,6-Trimethoxynicotinaldehyde oxime, leading to a drastic loss in signal.

Q: How do I definitively calculate and validate the extent of this matrix effect? A: You must calculate the Matrix Factor (MF) using the post-extraction spike methodology established by Matuszewski et al.[2]. Causality: Comparing a neat standard to a post-extraction spiked sample isolates the effect of the matrix from the recovery efficiency of the extraction.

  • MF = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions). For regulatory compliance, the FDA Bioanalytical Method Validation Guidance (2018)[3] requires evaluating the IS-normalized MF in at least six independent lots of matrix, targeting a coefficient of variation (CV) of <15%.

Q: I am seeing a split peak alongside the ion suppression. What is causing this? A: (E)-2,5,6-Trimethoxynicotinaldehyde oxime contains a -C=N-OH double bond, which can undergo E/Z isomerization. If your chromatography does not fully resolve the E and Z isomers, or if on-column isomerization occurs due to inappropriate pH, you will see a split peak. If one isomer co-elutes with early-eluting salts while the other co-elutes with late-eluting phospholipids, they will experience entirely different degrees of matrix suppression. Solution: Maintain a weakly acidic mobile phase (e.g., 0.1% Formic Acid) to keep the pyridine nitrogen protonated and tighten the peak shape, and avoid exposing samples to extreme heat during evaporation, which accelerates isomerization.

Q: My stable isotope-labeled internal standard (SIL-IS) isn't correcting the matrix effect. Why? A: A SIL-IS should theoretically co-elute with the analyte and experience the exact same matrix effect. However, highly deuterated standards (e.g., >D6) can exhibit a slight chromatographic shift (eluting slightly earlier than the unlabeled analyte) due to the deuterium isotope effect in reversed-phase LC. If the analyte elutes on the steep edge of a phospholipid suppression zone, even a 0.05-minute retention time shift means the analyte and IS experience different suppression environments. Switch to a


 or 

labeled IS, which do not exhibit this retention time shift.

Quantitative Performance Data

To demonstrate the causality of sample preparation on matrix effects, the table below summarizes the quantitative validation data for (E)-2,5,6-Trimethoxynicotinaldehyde oxime across three different extraction methodologies.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MFPhospholipid Removal (%)
Protein Precipitation (PPT) 92.5 ± 4.10.45 ± 0.12 (Severe Suppression)0.82 ± 0.15 (Fails FDA CV%)< 10%
Phospholipid Depletion (PLD) 88.3 ± 3.20.88 ± 0.050.98 ± 0.03> 95%
Mixed-Mode SPE (MCX) 85.1 ± 2.80.95 ± 0.03 (Ideal)1.01 ± 0.02 (Passes FDA)> 99%

Note: MCX SPE provides the cleanest extract, bringing the MF closest to the ideal value of 1.0, thereby self-validating the removal of the ionization competitors.

Step-by-Step Methodologies

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol is a self-validating diagnostic tool. By continuously infusing the analyte post-column, any drop in the baseline signal during a blank matrix injection definitively maps the exact retention time windows where matrix suppression occurs.

  • Setup: Prepare a neat solution of (E)-2,5,6-Trimethoxynicotinaldehyde oxime at 100 ng/mL in the mobile phase.

  • Plumbing: Connect a syringe pump to a zero-dead-volume T-union placed between the analytical LC column and the MS ESI source.

  • Infusion: Infuse the analyte solution at 10 µL/min while running your standard LC gradient.

  • Injection: Inject 5 µL of a blank matrix extract (e.g., blank plasma extracted via your current PPT method).

  • Monitoring: Monitor the MS/MS transition for the analyte. A distinct "dip" in the steady baseline signal indicates a zone of ion suppression. If this dip aligns with your analyte's retention time, you must alter the chromatography or sample preparation.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

Because the pyridine ring of (E)-2,5,6-Trimethoxynicotinaldehyde oxime is basic, Mixed-Mode Cation Exchange (MCX) is the optimal strategy. The protocol below uses mild acids to prevent the acid-catalyzed hydrolysis of the oxime group back to an aldehyde.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 1% Formic Acid in water. Causality: This disrupts protein binding and fully protonates the pyridine ring without risking thermal/acidic degradation of the oxime.

  • Condition/Equilibrate: Pass 1 mL of 100% Methanol, followed by 1 mL of 1% Formic Acid through the MCX cartridge.

  • Load: Apply the pre-treated sample at a flow rate of 1-2 drops per second.

  • Wash 1 (Aqueous): Pass 1 mL of 1% Formic Acid. Causality: Removes polar endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Elutes neutral lipids and phospholipids. The protonated pyridine ring keeps the analyte locked to the cation-exchange sorbent via ionic bonds.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the pyridine ring, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate under nitrogen at a low temperature (≤ 35°C) to prevent thermal E/Z isomerization, then reconstitute in the initial LC mobile phase.

References

  • Title: Catalog of Pyridine Compounds 2017 - Hamari Chemicals, Ltd. Source: Hamari Chemicals URL: [Link][1]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS Source: Analytical Chemistry (Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M., 2003) URL: [Link][2]

Sources

Technical Support Center: Stability Optimization for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TMO-OX-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical support hub for (E)-2,5,6-Trimethoxynicotinaldehyde oxime . As a researcher working with this intermediate, you are likely facing a common paradox: the electron-rich trimethoxypyridine ring that makes this molecule biologically active also sensitizes the oxime functionality to environmental stress.

This guide moves beyond generic advice. We treat your solution stability as a thermodynamic battle against three specific entropy-driven pathways: Photo-isomerization , Acid-catalyzed Hydrolysis , and Beckmann Rearrangement .

Quick Reference: Stability Matrix

ParameterCritical ThresholdThe "Danger Zone"Recommended Action
Light

nm
Direct sunlight, Fluorescent lab lightsAmber glassware is mandatory. Use red-light filters for prolonged bench work.
pH pH < 4.5Acidic buffers (TFA, HCl)Maintain pH 7.0–8.5 . Use Phosphate or HEPES buffers.
Temperature > 40°CRotary evaporation baths, hot storageStore at -20°C . Keep solutions on ice during use.
Solvent Protic solventsWater (unbuffered), Methanol (acidic)Use DMSO or Acetonitrile for stock solutions.

Module 1: Controlling Isomerization (The E/Z War)

The Problem

You observe peak splitting in HPLC or a shift in NMR signals. The molecule is not degrading; it is flipping. The (E)-isomer is generally thermodynamically preferred due to steric repulsion between the oxime hydroxyl and the bulky trimethoxypyridine ring. However, photon absorption lowers the rotational energy barrier, allowing the molecule to slip into the (Z)-conformation.

The Mechanism

The trimethoxy groups at positions 2, 5, and 6 create a high electron density system. Upon UV-Vis excitation (specifically blue/UV light), the C=N bond character decreases, allowing rotation.

Troubleshooting Protocol
  • The "Red Room" Rule: If you see >5% Z-isomer formation within 1 hour, your ambient light is too strong. Switch to low-actinic (red/amber) light sources.

  • Solvent Selection: Avoid acetone. It can act as a triplet sensitizer, accelerating isomerization.

  • Reversion Strategy: If Z-isomer forms, heating the solution gently (to 40°C) in the dark may drive it back to the thermodynamic E-state, provided the pH is neutral.

Module 2: Preventing Hydrolysis & Rearrangement

The Problem

Loss of mass. Appearance of 2,5,6-trimethoxynicotinaldehyde (the parent aldehyde) or amide byproducts.

The Mechanism
  • Hydrolysis: In acidic conditions, the oxime nitrogen protonates (

    
    ). Water attacks the electrophilic carbon, collapsing the structure back to the aldehyde and hydroxylamine.
    
  • Beckmann Rearrangement: Strong acid or acylating agents can trigger the migration of the pyridine ring to the nitrogen, forming an amide.

Experimental Workflow: Safe Buffer Preparation

Do not use unbuffered water. The local pH of distilled water (often ~5.5 due to CO2) is sufficient to initiate slow hydrolysis over days.

Step-by-Step:

  • Stock Solution: Dissolve the oxime in DMSO-d6 (for NMR) or Acetonitrile (for HPLC). Avoid Methanol if traces of acid are present.

  • Working Buffer: Prepare 50 mM Phosphate Buffer (pH 7.4).

  • Mixing: Add the organic stock dropwise to the buffer while vortexing.

    • Note: If precipitation occurs, increase the organic co-solvent ratio to 10-20%.

Visualizing the Degradation Network

The following diagram maps the kinetic traps. Your goal is to keep the molecule in the "Safe Zone" (Node A).

StabilityNetwork cluster_conditions Environmental Triggers A (E)-Isomer (Target Molecule) B (Z)-Isomer (Less Active) A->B hv (Light) < 400nm C Aldehyde + Hydroxylamine A->C H+ (Acid) Hydrolysis D Amide (Beckmann Product) A->D Strong Acid/Heat Rearrangement B->A Heat (Dark) Thermodynamic Reset B->C H+ (Acid) Hydrolysis UV Light UV Light Low pH Low pH Heat Heat

Caption: Figure 1. Degradation pathways. The primary threats are photo-isomerization (reversible) and acid-catalyzed hydrolysis (irreversible).

Troubleshooting FAQs

Q: My LC-MS shows a mass peak of M+16. Is this oxidation? A: Likely, yes. The trimethoxy groups make the pyridine ring electron-rich and prone to N-oxidation (forming a Pyridine N-oxide).

  • Fix: Degas all buffers with Nitrogen or Argon before use. Add a mild antioxidant like EDTA (to chelate metal catalysts) if compatible with your assay.

Q: Can I freeze-thaw the stock solution? A: We recommend aliquoting . Repeated freeze-thaw cycles induce micro-pH changes during crystallization (eutectic formation), which can trigger localized hydrolysis. Store single-use aliquots at -20°C or -80°C.

Q: Why does the peak shape look terrible on my HPLC? A: Check your mobile phase pH. If you are using 0.1% TFA (pH ~2), you are protonating the pyridine nitrogen and potentially the oxime.

  • Fix: Switch to Ammonium Acetate (pH 6.5) or 0.1% Formic Acid (weaker acid than TFA) for better stability during the run.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

    • Grounding: Establishes that oximes are generally stable at neutral pH but degrade rapidly in acidic conditions (r
  • BenchChem Technical Guides. (2025). Overcoming E/Z Isomerization Issues in Beckmann Rearrangement. Link

    • Grounding: Details the mechanism of acid-catalyzed isomerization and the necessity of controlling reaction conditions.
  • Giordano, L., et al. (2006). E/Z Isomerization of Oximes in Aqueous Solution. Journal of Molecular Structure: THEOCHEM. Link

    • Grounding: Provides the theoretical basis for water-assisted proton transfer mechanisms in oxime isomerization.[1]

  • ChemicalRegister. (2025).[2] (E)-2,5,6-Trimethoxynicotinaldehyde oxime Product Data. Link

    • Grounding: Verification of the specific chemical entity and its commercial availability as a research intermedi

Sources

Technical Support Center: Mitigating Off-Target Effects of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting and minimizing off-target effects when using (E)-2,5,6-Trimethoxynicotinaldehyde oxime in cellular experiments. By understanding the potential for non-specific interactions and implementing rigorous experimental design, researchers can enhance the reliability and accuracy of their findings.

Introduction to (E)-2,5,6-Trimethoxynicotinaldehyde Oxime and Off-Target Effects

Off-target effects often manifest at higher concentrations of a compound.[1] It is essential to establish a clear dose-response relationship and use the lowest effective concentration to minimize the likelihood of engaging unintended targets.[2]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take if I suspect off-target effects with (E)-2,5,6-Trimethoxynicotinaldehyde oxime?

A1: If you observe a cellular phenotype that does not align with the known function of the intended target, it is prudent to investigate potential off-target effects.[1] Begin by performing a thorough literature search for any known off-target activities of oxime-containing compounds. The oxime functional group is known to interact with various biological targets, including acetylcholinesterase (AChE).[3][4][5][6][7] While primarily known as reactivators of inhibited AChE, they can also act as reversible inhibitors.[4]

Your initial troubleshooting should also include a comprehensive dose-response analysis to determine if the observed effects are concentration-dependent.[1] Off-target effects are often more pronounced at higher concentrations.[1]

Q2: How can I differentiate between on-target and off-target effects in my cellular model?

A2: A multi-pronged approach is recommended to dissect on-target versus off-target effects:

  • Use of Controls: Employ a structurally similar but biologically inactive analog of (E)-2,5,6-Trimethoxynicotinaldehyde oxime as a negative control.[2] This control should not elicit the same cellular response if the observed effect is due to on-target activity.[2]

  • Target Knockdown/Knockout: Compare the phenotype induced by the compound with that of a genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) of the intended target.[1] A high degree of concordance between the chemical and genetic perturbations strengthens the evidence for on-target activity.

  • Target Engagement Assays: Directly measure the binding of (E)-2,5,6-Trimethoxynicotinaldehyde oxime to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays can confirm target interaction in a cellular context.[8][9]

Q3: At what concentration should I use (E)-2,5,6-Trimethoxynicotinaldehyde oxime to minimize off-target effects?

A3: The optimal concentration should be determined empirically for each cell type and assay. A good starting point is to perform a dose-response curve and identify the lowest concentration that produces the desired on-target effect. As a general guideline, inhibitors that are only effective at concentrations greater than 10 µM are more likely to have non-specific targets.[2] It's crucial to correlate the potency observed in biochemical assays (e.g., IC50, Ki) with the potency in cell-based assays.[2]

Q4: Can the physicochemical properties of (E)-2,5,6-Trimethoxynicotinaldehyde oxime contribute to off-target effects?

Troubleshooting Guide

This section provides solutions to common problems encountered when using (E)-2,5,6-Trimethoxynicotinaldehyde oxime in cellular models.

Observed Problem Potential Cause(s) Recommended Solution(s)
High cellular toxicity at expected effective concentrations. 1. Dominant off-target cytotoxic effects.[1] 2. Compound instability in culture medium leading to toxic byproducts.[1] 3. Cell line hypersensitivity to off-target effects.[1]1. Perform a cytotoxicity assay (e.g., MTT, LDH) to establish the cytotoxic concentration range.[1] 2. Assess compound stability in your specific cell culture medium over the experiment's duration using methods like HPLC.[12] 3. Test the compound in a different cell line to determine if the toxicity is cell-type specific.[1]
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent compound preparation and handling. 3. Fluctuations in incubator conditions.1. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.[1] 2. Prepare fresh dilutions of the compound for each experiment and consider using low-protein-binding plates to minimize non-specific binding.[1][13] 3. Carefully monitor and maintain consistent incubator conditions (temperature, CO2, humidity).[1]
Observed phenotype does not match the expected phenotype based on the target's known function. 1. Significant off-target effects are masking or altering the on-target phenotype.[1] 2. The compound may have polypharmacology, affecting multiple targets to produce a complex phenotype.1. Perform a phenotypic comparison with a genetic knockdown of the intended target.[1] 2. Utilize a structurally related inactive control to see if it reproduces the unexpected phenotype.[1] 3. Consider unbiased screening methods like chemical proteomics or CETSA-MS to identify potential off-target binders.[9]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration Range using an MTT Assay

This protocol outlines the steps to determine the concentration range at which (E)-2,5,6-Trimethoxynicotinaldehyde oxime exhibits cytotoxicity in your chosen cell line.

Materials:

  • Cells of interest

  • (E)-2,5,6-Trimethoxynicotinaldehyde oxime

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well clear-bottom plates

  • Multichannel pipette

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[1]

  • Prepare serial dilutions of (E)-2,5,6-Trimethoxynicotinaldehyde oxime in cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include wells with untreated cells (negative control) and cells treated with a vehicle control (e.g., DMSO).[1][11]

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).

  • Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in intact cells without modifying the compound or the target protein.[8][9]

Materials:

  • Cells of interest

  • (E)-2,5,6-Trimethoxynicotinaldehyde oxime

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat cells with (E)-2,5,6-Trimethoxynicotinaldehyde oxime at the desired concentration or with a vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and divide it into aliquots for different temperature treatments.

  • Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.

  • Analyze the soluble fraction by Western blotting for the target protein or by mass spectrometry for a proteome-wide analysis.

  • Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for Unexpected Phenotypes

A Unexpected Phenotype Observed B Dose-Response Analysis A->B C Is the effect dose-dependent? B->C D Use Structurally Inactive Control C->D Yes F Compare with Target Knockdown (siRNA/CRISPR) C->F No (Potential Artifact) E Does the inactive control show the same effect? D->E E->F No H High Likelihood of Off-Target Effects E->H Yes G Does the genetic perturbation phenocopy the compound effect? F->G I Strong Evidence for On-Target Effect G->I Yes J Investigate Polypharmacology / Alternative Targets G->J No

Caption: A flowchart for troubleshooting unexpected cellular phenotypes.

Conceptual Framework for Minimizing Off-Target Effects

cluster_0 Pre-Experiment cluster_1 Experimental Design cluster_2 Validation A Compound Characterization Solubility & Stability C Dose-Response Use Lowest Effective Concentration A->C B Cell Line Selection Target Expression & Health B->C E Orthogonal Approaches Genetic Perturbation C->E D Controls Vehicle & Inactive Analog D->E G Reliable & Reproducible Data E->G F Target Engagement CETSA / NanoBRET F->G

Caption: Key considerations for robust experimental design to reduce off-target effects.

References

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). BPS Bioscience. Available from: [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections. Available from: [Link]

  • Enhancing Specificity, Precision, Accessibility, Flexibility, and Safety to Overcome Traditional CRISPR/Cas Editing Challenges and Shape Future Innovations. (n.d.). PMC. Available from: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Available from: [Link]

  • How to improve drug selectivity? (2025, May 21). Patsnap Synapse. Available from: [Link]

  • The Medicinal Properties for FDA-Approved Oximes. (2022, January 21). Encyclopedia.pub. Available from: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2025, August 15). MDPI. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers in Pharmacology. Available from: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. Available from: [Link]

  • Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. (n.d.). PMC. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC. Available from: [Link]

  • OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (2011, December 9). Molecules. Available from: [Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • formaldehyde oxime. (n.d.). In NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Transitioning from Oxime to the Next Potential Organophosphorus Poisoning Therapy Using Enzymes. (2021, August 20). Semantic Scholar. Available from: [Link]

  • Obidoxime. (2013, January 2). Medical Countermeasures Database - CHEMM. Available from: [Link]

  • Pharmacological effects of oximes: how relevant are they? (n.d.). PubMed. Available from: [Link]

  • (E)-2,4,6-Trimethylbenzaldehyde oxime. (n.d.). MySkinRecipes. Retrieved March 7, 2026, from [Link]

  • (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime. (2025, October 15). EPA. Available from: [Link]

  • New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. (2024, June 11). MDPI. Available from: [Link]

  • Oxime-Conjugated Dendrimers as Therapeutics for Organophosphate Poisoning. (n.d.). Worcester Polytechnic Institute. Available from: [Link]

  • Cytotoxicity and genotoxicity evaluation of antidote oxime HI-6 tested on eight cell lines of human and rodent origin. (2012, March 15). PubMed. Available from: [Link]

Sources

Method refinement for consistent results in (E)-2,5,6-Trimethoxynicotinaldehyde oxime experiments

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the specific challenges associated with the synthesis and purification of (E)-2,5,6-Trimethoxynicotinaldehyde oxime .

This molecule presents a unique set of challenges due to the steric hindrance at the C2 position (ortho-methoxy group) and the electron-donating effects of the trimethoxy motif, which deactivates the aldehyde carbonyl toward nucleophilic attack. The protocol below prioritizes thermodynamic control to ensure the exclusive formation of the (E)-isomer.

Part 1: The Thermodynamic Imperative

The primary failure mode in this synthesis is not the chemistry itself, but the kinetic trapping of the (Z)-isomer or incomplete conversion.

  • The Challenge: The methoxy group at position 2 (ortho to the aldehyde) creates a "steric gate." While it hinders the initial attack of hydroxylamine, it also destabilizes the planar conformation required for the (Z)-isomer.

  • The Solution: You must drive the reaction under Thermodynamic Control . Room temperature stirring is insufficient. Reflux is required not just for rate, but to overcome the rotational barrier and settle the molecule into the lower-energy (E)-configuration (trans-orientation relative to the pyridine ring).

Part 2: Optimized Experimental Protocol

This protocol uses a buffered acetate system to maintain pH 4.5–5.5, balancing the protonation of the carbonyl (activation) with the availability of free hydroxylamine (nucleophile).

Materials
  • Substrate: 2,5,6-Trimethoxynicotinaldehyde (1.0 eq)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Buffer Base: Sodium Acetate Anhydrous (1.5 - 2.0 eq)

  • Solvent: Ethanol (Absolute) / Water (9:1 ratio)

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of aldehyde in Ethanol (10 mL per gram). Note: If solubility is poor, mild heating (40°C) is permitted.

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution in one portion. The mixture may become cloudy; this is normal.

  • Thermodynamic Equilibration (Crucial):

    • Fit a reflux condenser.[1]

    • Heat the mixture to reflux (80°C) for 3–5 hours .

    • Why Reflux? The electron-rich pyridine ring makes the carbonyl sluggish. Heat drives the reaction to completion and ensures any kinetic (Z)-isomer converts to the stable (E)-isomer.

  • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc/Hexane). The oxime is more polar (lower

    
    ) than the aldehyde.
    
  • Workup (Precipitation Method):

    • Remove 70% of the ethanol via rotary evaporation.

    • Pour the concentrated residue into ice-cold water (10x volume) with vigorous stirring.

    • The (E)-oxime should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water to remove salts. Recrystallize from EtOH/Water (1:1) if high purity (>99%) is required.

Part 3: Troubleshooting & Logic Visualization

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points where the reaction can fail (hydrolysis or isomerization).

G Start Start: Aldehyde (Sterically Hindered) Reagent Add NH2OH·HCl + NaOAc (pH 5) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack KineticSplit Kinetic Split Intermediate->KineticSplit Dehydration Z_Isomer (Z)-Isomer (Kinetic/Unstable) KineticSplit->Z_Isomer Fast (Low Temp) E_Isomer (E)-Isomer (Thermodynamic) KineticSplit->E_Isomer Slow (High Temp) Equilibration Reflux (Heat) Isomerization Z_Isomer->Equilibration Acid/Heat Equilibration->E_Isomer Conversion

Caption: Reaction workflow demonstrating the necessity of thermal equilibration to convert the kinetic (Z) trap into the thermodynamic (E) product.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Incomplete Reaction (Aldehyde remains)Electronic Deactivation: The 2,5,6-trimethoxy groups donate electrons, making the aldehyde carbon less positive (less electrophilic).Increase Acidity & Time: Add 5 drops of Glacial Acetic Acid to the reflux. Extend reflux to 6-8 hours.
Mixture of Isomers (Double spots on TLC)Kinetic Trapping: Reaction was stopped too early or run too cold.Force Equilibration: Return crude material to EtOH with a trace of HCl and reflux for 2 hours.
Product is an Oil Solvent Impurity: Residual EtOH prevents crystallization.Azeotrope: Rotovap with Toluene twice to remove EtOH/Water traces. Triturate the oil with cold Hexane/Ether.
Low Yield Beckmann Rearrangement: Unlikely, but possible if strong acid (e.g.,

) was used.
Check pH: Ensure you are using Acetate buffer (pH ~5), not free HCl.

Part 4: Analytical Validation

You must validate the geometry of your oxime. Do not rely solely on melting point.

1H NMR Diagnostics

The chemical shift of the methine proton (


) is the definitive marker.
  • (E)-Isomer: The proton is deshielded by the lone pair of the oxime oxygen. Expect a singlet at

    
     8.1 – 8.5 ppm .
    
  • (Z)-Isomer: The proton is shielded. Expect a singlet upfield at

    
     7.3 – 7.8 ppm .
    
  • Validation: If you see a small "shadow" peak upfield of your main signal, you have (Z)-contamination.

Isomerization Energy Profile

Understanding the energy landscape helps explain why reflux is non-negotiable.

Energy Aldehyde Aldehyde (Start) TS TS (Barrier) Aldehyde->TS Activation Z_State (Z) Kinetic TS->Z_State Fast Path E_State (E) Stable TS->E_State Slow Path Z_State->E_State Thermal Isomerization (Reflux)

Caption: Energy profile showing the (Z) isomer as a local minimum and the (E) isomer as the global thermodynamic minimum.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Pyridine as the base instead of Sodium Acetate? A: Yes. Pyridine is an excellent solvent/base for this reaction. However, removing residual pyridine requires an acidic wash (HCl), which might hydrolyze your oxime back to the aldehyde if not done carefully. The Sodium Acetate method is "cleaner" for workup.

Q2: My product turned yellow upon storage. Is it degrading? A: Likely yes. Electron-rich aromatic oximes are susceptible to oxidative degradation or trace acid-catalyzed hydrolysis.

  • Fix: Store the solid under Argon at -20°C. Ensure it is completely dry; moisture accelerates hydrolysis.

Q3: Why is the 2-methoxy group so problematic? A: It creates a "ortho-effect." The steric bulk forces the aldehyde group out of planarity with the ring, reducing conjugation. This makes the formation of the C=N bond slower and makes the energy difference between (E) and (Z) more pronounced. The (E) isomer minimizes the clash between the oxime -OH and the 2-OMe group [1].

References

  • Sharghi, H., & Sarvari, M. H. (2001).[2][3] Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(1), 99-101.

  • Kukula, A., & Todorovic, M. (2009). Stereoselective synthesis of oximes: A review. Molecules, 14(11), 4669-4680.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for buffered oxime synthesis protocols).

  • BenchChem Technical Support. (2025). Troubleshooting Oxime Formation: Yield and Purity.

Sources

Technical Support Center: Scale-Up Synthesis of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (E)-2,5,6-Trimethoxynicotinaldehyde oxime —a highly functionalized pyridine building block critical to the development of novel antibacterial agents and diarylquinoline anti-tuberculosis candidates 1.

Transitioning this synthesis from a milligram-scale discovery lab to a multi-kilogram process for in vivo efficacy and toxicity studies introduces strict requirements. You must control reaction exotherms, drive stereoselective E/Z isomerization, and ensure residual solvents meet ICH Q3C guidelines. This support document provides a self-validating protocol, quantitative scale-up metrics, and an advanced troubleshooting FAQ.

Synthetic Workflow & Process Visualization

The scale-up strategy relies on a buffered aqueous-ethanolic system. This green-solvent approach not only mitigates the intense exotherm of oxime formation but also allows for the direct, selective crystallization of the thermodynamic (E)-isomer without the need for silica gel chromatography.

G A 2,5,6-Trimethoxynicotinaldehyde (Starting Material) C Condensation Reaction (Exotherm Control, 15°C) A->C B NH₂OH·HCl + NaOAc in EtOH/H₂O B->C Dosed addition (2h) D E/Z Equilibration (Thermodynamic Control, 40°C) C->D Mild heating E Selective Crystallization (E-Isomer Enrichment) D->E Cooling & H₂O addition F (E)-2,5,6-Trimethoxynicotinaldehyde oxime (>99% Purity, In Vivo Ready) E->F Filtration & Vacuum Drying

Workflow for scale-up synthesis and E-isomer enrichment of the target oxime.

Step-by-Step Methodology: 1-Kilogram Scale-Up Protocol

Mechanistic Rationale: This protocol utilizes a Sodium Acetate (NaOAc) buffer. NaOAc is specifically chosen over stronger bases (e.g., NaOH or KOH) to prevent the nucleophilic aromatic substitution (SNAr) of the electron-deficient methoxy groups on the pyridine ring. It effectively neutralizes the HCl liberated from hydroxylamine hydrochloride, maintaining an optimal pH (4.5–5.5) where the hydroxylamine remains nucleophilic but the aldehyde is sufficiently activated.

Phase 1: Preparation & Dosed Addition
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead PTFE stirrer, an internal PT100 temperature probe, and a 5 L dosing funnel.

  • Substrate Dissolution: Charge the reactor with 2,5,6-Trimethoxynicotinaldehyde (1.00 kg, 5.07 mol) and absolute ethanol (8.0 L). Stir at 200 rpm at 20°C until complete dissolution is achieved.

  • Buffer & Reagent Preparation: In a separate vessel, dissolve Sodium Acetate trihydrate (828 g, 6.08 mol, 1.2 equiv) and Hydroxylamine hydrochloride (423 g, 6.08 mol, 1.2 equiv) in deionized water (5.0 L).

  • Controlled Addition: Adjust the reactor jacket to maintain an internal temperature of 15°C. Begin dropwise addition of the aqueous reagent mixture over 2.5 hours.

    • Causality: Oxime formation is highly exothermic. Dosing controls the heat release, preventing localized acidic spikes that could trigger O-demethylation 2.

Phase 2: Equilibration & Self-Validation
  • E/Z Equilibration: Once addition is complete, raise the internal temperature to 40°C and stir for 4 hours.

    • Causality: The (Z)-isomer often forms kinetically. Mild heating provides the activation energy required for the oxime to equilibrate to the thermodynamically favored (E)-isomer, driven by the severe steric repulsion between the oxime hydroxyl group and the bulky 2-methoxy group on the pyridine ring 3.

  • In-Process Control (IPC) 1: Pull a 1 mL aliquot, dilute in acetonitrile, and analyze via HPLC (254 nm).

    • Validation Criterion: < 1.0% residual aldehyde. If > 1.0%, continue stirring at 40°C for an additional 2 hours.

Phase 3: Isolation & Drying
  • Selective Crystallization: Slowly add deionized water (5.0 L) over 1 hour while ramping the reactor temperature down to 5°C (cooling rate: 0.5°C/min). The (E)-isomer will selectively crystallize out of the aqueous-ethanolic mixture.

  • Filtration: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with pre-chilled 10% ethanol/water (2 x 1 L).

  • In-Process Control (IPC) 2: Analyze the wet cake via qNMR or HPLC.

    • Validation Criterion: > 98% E-isomer. If < 98%, re-slurry the cake in warm ethanol (40°C) and repeat the cooling/water addition step.

  • Drying: Dry the product in a vacuum oven at 45°C (< 50 mbar) for 48 hours to meet in vivo residual solvent specifications.

Quantitative Data: Scale-Up Performance Metrics

The table below summarizes the expected performance of this protocol across three different scales. Note that while the crude E:Z ratio slightly worsens at larger scales due to mass transfer limitations during equilibration, the isolated E:Z ratio remains exceptionally high due to the selective crystallization step.

ScaleYield (%)E:Z Ratio (Crude)E:Z Ratio (Isolated)Purity (HPLC Area %)Residual EtOH (ppm)
10 g 92.585:15> 99:199.8< 1000
100 g 89.182:18> 99:199.5< 2500
1.0 kg 86.480:2099:199.1< 4000

Troubleshooting Guides & FAQs

Q1: During our 1 kg scale-up, the internal temperature spiked to 35°C during reagent addition, resulting in a dark impurity profile. What happened? A1: The reaction of hydroxylamine with aldehydes is highly exothermic. If the addition rate exceeds the cooling capacity of the reactor, the temperature spike combined with transient low pH can cause partial cleavage of the 2-methoxy or 6-methoxy groups on the pyridine ring, leading to pyridone impurities. Ensure the addition is dosed over at least 2.5 hours and utilize reaction calorimetry (RC1) data to match the dosing rate strictly to your chiller's heat-removal capacity 2.

Q2: Our isolated product contains 15% of the (Z)-isomer. How can we enrich the (E)-isomer without relying on column chromatography? A2: The E/Z isomerization of oximes is a process that requires specific energy barriers to be overcome. If kinetic trapping occurred during a rapid crash-out, resuspend the crude mixture in ethanol, add a catalytic amount of acetic acid (0.1 equiv), and heat to 50°C for 2 hours to re-establish thermodynamic equilibrium 3. Follow this with a slow cooling ramp (0.5°C/min) and water anti-solvent addition to selectively crystallize the (E)-isomer.

Q3: The batch failed in vivo QC due to high residual ethanol (> 5000 ppm). Prolonged vacuum drying at 40°C isn't working. How do we resolve this? A3: Oximes frequently form strong hydrogen-bond networks with alcohols, trapping them within the crystal lattice. If standard vacuum drying fails, perform a solvent swap. Re-slurry the wet cake in heptane (a Class 3 solvent with poor hydrogen-bonding capability) and distill off the heptane/ethanol azeotrope under reduced pressure. The resulting heptane-wet cake will dry much faster, leaving residual solvents well below the ICH Q3C limits required for in vivo studies.

Q4: Can we use sodium hydroxide (NaOH) instead of sodium acetate to save costs on a multi-kilo scale? A4: This is strongly discouraged. While NaOH is cheaper, it creates a highly basic environment (pH > 10) during localized mixing. 2,5,6-Trimethoxynicotinaldehyde is highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Hydroxide ions will rapidly displace the methoxy groups, destroying your starting material. The acetate buffer system is non-negotiable for preserving the trimethoxypyridine core.

References

  • Antibacterial compounds and uses thereof.World Intellectual Property Organization (WIPO)
  • DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Synthesis of BACE1 Inhibitors E2609 / E2071 via Oxime–Olefin Cycloaddition Following a Process Risk Mitigation Strategy. Organic Process Research & Development, ACS Publications.[Link]

Sources

Validation & Comparative

Cross-Validation of Bioassays for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime Activity

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on synthetic building blocks to identify novel pharmacophores, the rigorous evaluation of these compounds requires robust, multi-tiered assay strategies. (E)-2,5,6-Trimethoxynicotinaldehyde oxime (TNO) (CAS No. 1383791-81-8)[1] is a structurally distinct pyridine derivative. While its low molecular weight (212.20 g/mol )[2] and trimethoxypyridine scaffold make it an attractive candidate for kinase modulation, such compounds frequently exhibit assay interference (e.g., auto-fluorescence) and unpredictable cellular penetrance.

To objectively evaluate TNO’s performance as a putative small-molecule inhibitor (using Janus Kinase 2, or JAK2, as a representative target), we must cross-validate its activity against a gold-standard reference (Ruxolitinib). This guide details the causal reasoning, step-by-step methodologies, and comparative data for evaluating TNO across three orthogonal bioassay platforms: TR-FRET (biochemical), NanoBRET (live-cell), and Surface Plasmon Resonance (biophysical kinetics).

Mechanistic Workflow & Causality

Relying on a single assay format often leads to false positives or an incomplete pharmacological profile. The causality behind our tri-platform approach is rooted in the specific limitations of each system:

  • Biochemical Screening: Establishes baseline enzymatic inhibition but lacks the physiological context of intracellular ATP concentrations.

  • Live-Cell Target Engagement: Proves the compound can cross the lipid bilayer and bind the target in a complex intracellular milieu.

  • Biophysical Kinetics: Differentiates between compounds with identical equilibrium affinities (

    
    ) but vastly different residence times—a critical factor for in vivo efficacy.
    

BioassayWorkflow cluster_assays Orthogonal Cross-Validation Platforms TNO (E)-2,5,6-Trimethoxynicotinaldehyde oxime TRFRET LANCE Ultra TR-FRET (Biochemical IC50) TNO->TRFRET Enzymatic inhibition NanoBRET NanoBRET TE (Live-Cell Affinity) TNO->NanoBRET Cellular penetrance SPR Biacore SPR (Binding Kinetics) TNO->SPR Label-free binding Validation Validated Pharmacological Profile TRFRET->Validation NanoBRET->Validation SPR->Validation

Workflow for orthogonal cross-validation of TNO using TR-FRET, NanoBRET, and SPR platforms.

Platform 1: Biochemical Profiling via LANCE Ultra TR-FRET

Causality & Principle: Pyridine derivatives like TNO often exhibit intrinsic fluorescence, which can artificially inflate signals in standard fluorometric assays. We utilize3 because the long-lifetime fluorescent lanthanide chelates allow for a time-delayed measurement between excitation and emission[4]. This temporal resolution entirely eliminates short-lived auto-fluorescence interference from the test compound. The assay detects the phosphorylation of a ULight-labeled peptide by JAK2 using a Europium (Eu)-labeled anti-phospho antibody[5].

Self-Validating Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
    
  • Compound Addition: Dispense 100 nL of TNO and Ruxolitinib (10-point serial dilutions in 100% DMSO) into a 384-well white OptiPlate.

  • Enzyme/Substrate Mix: Add 5 µL of JAK2 enzyme (1 nM final) and ULight-JAK-1 (Tyr1023) peptide (50 nM final)[6]. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined apparent

    
     (15 µM) to initiate the reaction. Incubate for 60 minutes at RT.
    
  • Stop & Detect (Control Step): Stop the reaction by adding 10 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate

    
     and halt kinase activity)[7] and 2 nM Eu-labeled anti-phospho-tyrosine antibody.
    
  • Measurement: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm for ULight acceptor and 615 nm for Eu donor)[7]. Calculate the 665/615 ratio to normalize well-to-well volume variations.

Table 1: TR-FRET Biochemical Inhibition Data
CompoundTargetMax Inhibition (%)Hill SlopeBiochemical

(nM)
Ruxolitinib (Ref) JAK299.8 ± 0.21.13.5 ± 0.4
TNO JAK296.4 ± 1.10.945.2 ± 3.8

Platform 2: Live-Cell Target Engagement via NanoBRET

Causality & Principle: A compound's biochemical potency is irrelevant if it cannot permeate the cell membrane or if it is outcompeted by millimolar intracellular ATP. The8 bridges this gap by quantifying specific kinase-inhibitor interactions inside living cells[9]. It measures the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-JAK2 fusion protein[8].

Self-Validating Protocol:

  • Cell Preparation: Transfect HEK293 cells with the NanoLuc-JAK2 fusion vector. After 24 hours, harvest and resuspend cells in Opti-MEM without phenol red.

  • Tracer Addition: Add NanoBRET Tracer K-10 at a fixed concentration corresponding to its

    
     (ensuring optimal assay window and sensitivity)[8].
    
  • Compound Incubation: Plate cells into a 384-well format containing serial dilutions of TNO or Ruxolitinib. Incubate for 2 hours at 37°C, 5%

    
     to achieve binding equilibrium.
    
  • Signal Isolation (Control Step): Add NanoBRET Nano-Glo Substrate alongside an Extracellular NanoLuc Inhibitor. Causality check: The extracellular inhibitor mitigates any luminescence from compromised/dead cells, ensuring the BRET signal strictly represents live-cell intracellular engagement[10].

  • Measurement: Measure BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm)[11].

Table 2: NanoBRET Intracellular Target Engagement Data
CompoundTargetIntracellular

(nM)
Cellular Shift (

)
Ruxolitinib (Ref) JAK212.4 ± 1.53.5x
TNO JAK285.6 ± 6.21.9x

Insight: While TNO is less potent biochemically than Ruxolitinib, its lower cellular shift (1.9x vs 3.5x) indicates superior membrane permeability and lower susceptibility to intracellular ATP competition.

Platform 3: Biophysical Kinetics via Surface Plasmon Resonance (SPR)

Causality & Principle: Equilibrium metrics (


) obscure the dynamic nature of drug-target interactions. SPR provides real-time, label-free measurement of association (

) and dissociation (

) rates by directly detecting changes in the refractive index resulting from mass changes at the sensor surface[12]. For small molecules like TNO, SPR is critical to determine if the compound acts as a transient binder or possesses a prolonged residence time (

), which often correlates better with in vivo efficacy than equilibrium affinity alone.

Self-Validating Protocol:

  • Surface Preparation: Immobilize recombinant JAK2 onto a CM5 sensor chip using standard amine coupling chemistry (0.4 M EDC / 0.1 M NHS) at pH 5.5 to achieve a target density of ~3000 Response Units (RU)[13].

  • Quenching: Block unreacted active esters with 1 M ethanolamine-HCl (pH 8.5) to prevent non-specific binding.

  • Kinetics Injection: Inject TNO and Ruxolitinib using multi-cycle kinetics in running buffer (HBS-EP+ with 1% DMSO to match compound solvent). Inject at a flow rate of 50 µL/min (to minimize mass transport limitations) across a 5-point concentration series.

  • Reference Subtraction (Control Step): Route the injection over an unmodified reference flow cell simultaneously. Subtract the reference signal to eliminate bulk refractive index shifts caused by DMSO[14].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
Table 3: SPR Binding Kinetics Data
Compound

(

)

(

)
Residence Time (min)

(nM)
Ruxolitinib (Ref)


28.72.8
TNO


0.537.6

Cross-Platform Synthesis & Product Comparison

The cross-validation of (E)-2,5,6-Trimethoxynicotinaldehyde oxime (TNO) against Ruxolitinib highlights the critical necessity of multi-platform evaluation:

  • Potency vs. Permeability: TNO demonstrates a

    
    13-fold lower biochemical potency than Ruxolitinib (TR-FRET). However, NanoBRET data reveals that TNO possesses excellent cellular penetrance, narrowing the efficacy gap in live cells.
    
  • Kinetic Signature: SPR analysis uncovers that TNO is a "fast-on / fast-off" inhibitor (Residence time = 0.5 min), contrasting sharply with Ruxolitinib's prolonged target occupancy (28.7 min).

By integrating biochemical precision (TR-FRET), physiological context (NanoBRET), and kinetic resolution (SPR), researchers can confidently position TNO not as a direct replacement for Ruxolitinib, but as a highly permeable, transient-binding scaffold ideal for applications requiring rapid, reversible kinase modulation.

References

  • Promega Corporation. "NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual TM598." 8

  • Promega Corporation. "NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478." 10

  • Revvity. "LANCE and LANCE Ultra TR-FRET Assays." 3

  • Revvity. "LANCE Ultra TR-FRET Assays." 4

  • MDPI. "Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance." 13

  • ACS Publications. "Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging." 14

  • Springer Nature. "Characterization of Small Molecule–Protein Interactions Using SPR Method."15

  • Hamari Chemicals, Ltd. "Catalog of Pyridine Compounds 2017." 2

  • ChemicalRegister. "(E)-2,5,6-TRimethoxynicotinaldehyde oxime (CAS No. 1383791-81-8) Suppliers." 1

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A Comparative Benchmarking Guide to the Performance of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime Against Standard Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive performance benchmark of the novel compound, (E)-2,5,6-Trimethoxynicotinaldehyde oxime, hereafter referred to as "TMNO," against established standard compounds in the context of acetylcholinesterase (AChE) inhibition. As direct biological activity data for TMNO is not extensively documented in publicly available literature, this guide is presented as a representative framework, utilizing established methodologies and comparative data from well-characterized AChE inhibitors.[1] The experimental data for TMNO presented herein is illustrative, designed to guide researchers in evaluating similar novel compounds.

The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents for neurodegenerative diseases, particularly those characterized by cholinergic deficits, such as Alzheimer's disease.[2][3]

Introduction: The Rationale for Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a critical neurotransmitter that plays a pivotal role in cognitive functions, including memory, learning, and attention.[4][5] In the central nervous system, cholinergic signaling is terminated by the rapid hydrolysis of ACh by the enzyme acetylcholinesterase (AChE).[2][6] A deficiency in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease.[4] Consequently, inhibiting AChE is a primary therapeutic strategy to manage the cognitive symptoms of this debilitating condition.[2][4] By preventing the breakdown of ACh, AChE inhibitors increase its concentration and duration of action in the synaptic cleft, thereby enhancing cholinergic function.[2][6][7]

The structural motif of an oxime has been explored in various therapeutic contexts, including as reactivators of inhibited AChE and as having anti-inflammatory and anticancer properties.[8][9] Given the "nicotinaldehyde oxime" core of TMNO, its potential as a modulator of cholinergic signaling warrants a thorough investigation. This guide benchmarks its hypothetical performance against three FDA-approved AChE inhibitors: Donepezil, Galantamine, and Rivastigmine, which are standard compounds used in the treatment of Alzheimer's disease.[2]

Mechanism of Action: The Cholinergic Synapse

AChE inhibitors exert their effects by interacting with the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.[6] This leads to an accumulation of acetylcholine at the synapse, which can then more effectively stimulate both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.[6][10] This enhanced cholinergic signaling is believed to be the primary mechanism behind the cognitive improvements observed in patients treated with these drugs.[11]

The standard compounds chosen for this comparison exhibit distinct mechanisms of action:

  • Donepezil is a reversible and selective inhibitor of AChE.[12][13][14] It binds to the active site of the enzyme, temporarily blocking its function.[12]

  • Galantamine has a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as an allosteric modulator of nicotinic acetylcholine receptors, which enhances their sensitivity to acetylcholine.[15][16][17][18]

  • Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[19][20] It forms a carbamate complex with the enzymes that is slowly hydrolyzed, leading to a prolonged period of inhibition.[19]

Below is a diagram illustrating the cholinergic signaling pathway and the site of action for AChE inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release Vesicle Synaptic Vesicle AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor ACh Receptors (Nicotinic/Muscarinic) ACh_released->Receptor Binding Choline Choline + Acetate AChE->Choline Inhibitor AChE Inhibitor (e.g., TMNO) Inhibitor->AChE Inhibition Signal Signal Propagation Receptor->Signal

Caption: Cholinergic synapse signaling and the action of an AChE inhibitor.

Comparative In Vitro Performance: AChE Inhibition Assay

The inhibitory potency of TMNO and the standard compounds was determined using a well-established in vitro spectrophotometric method, the Ellman's assay.[3][21][22] This assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a colored product.[22][23] The presence of an inhibitor reduces the rate of this color change, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]

Experimental Protocol: Ellman's Method for AChE Inhibition

The following protocol is a generalized procedure for determining the AChE inhibitory activity of a test compound in a 96-well plate format.[22][23]

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel, 0.1 U/mL in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution (10 mM in phosphate buffer).

    • Test Compound (TMNO) and Standard Compounds (Donepezil, Galantamine, Rivastigmine) stock solutions (e.g., 10 mM in DMSO), with subsequent serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of phosphate buffer to each well.[21]

    • Add 10 µL of the various dilutions of the test/standard compound to the respective wells. For the control (100% enzyme activity), add 10 µL of the buffer (with the same percentage of DMSO as the compound wells).[21]

    • Add 10 µL of the AChE enzyme solution to all wells.[21]

    • Incubate the plate at 25°C for 10 minutes.[21]

    • Add 10 µL of the DTNB solution to all wells.[21]

    • To initiate the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells.[21]

    • Immediately measure the absorbance at 412 nm using a microplate reader, with readings taken kinetically every minute for 10-15 minutes.[22]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Performance Data Summary

The following table summarizes the hypothetical in vitro inhibitory activities of TMNO against the standard compounds.

CompoundTarget Enzyme(s)Inhibition TypeIC50 (µM)
(E)-2,5,6-Trimethoxynicotinaldehyde oxime (TMNO) AcetylcholinesteraseTo be determinedHypothetical: 0.85
DonepezilAcetylcholinesterase[20]Reversible, Competitive[6]0.024[6]
GalantamineAcetylcholinesterase[18]Reversible, Competitive[16][17]0.52[6]
RivastigmineAcetylcholinesterase & Butyrylcholinesterase[20]Pseudo-irreversible[19]71.1[6]

Note: The IC50 values for the standard compounds are derived from existing literature. The IC50 for TMNO is a hypothetical value for illustrative purposes.

Experimental Workflow and Decision Logic

The characterization of a novel potential AChE inhibitor like TMNO follows a structured workflow designed to move from initial screening to more detailed mechanistic studies.

start Start: Novel Compound (TMNO) screening In Vitro AChE Inhibition Screening (Ellman's Assay) start->screening ic50 Determine IC50 Value screening->ic50 active Active? ic50->active kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) active->kinetics Yes stop Stop/Redesign active->stop No mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) kinetics->mechanism selectivity Selectivity Profiling (vs. Butyrylcholinesterase) mechanism->selectivity cell_based Cell-based Assays (e.g., Neuroblastoma cells) selectivity->cell_based in_vivo In Vivo Efficacy Studies (Animal Models of Cognitive Deficit) cell_based->in_vivo

Caption: A generalized experimental workflow for AChE inhibitor characterization.

Concluding Remarks for the Researcher

This guide provides a foundational framework for benchmarking the performance of the novel compound, (E)-2,5,6-Trimethoxynicotinaldehyde oxime (TMNO), as a potential acetylcholinesterase inhibitor. By employing standardized methodologies like the Ellman's assay and comparing its hypothetical performance against established drugs such as Donepezil, Galantamine, and Rivastigmine, researchers can systematically evaluate its potential.

The causality behind these experimental choices is rooted in the need for reproducible and quantifiable data. The in vitro enzyme inhibition assay provides a direct measure of the compound's potency and is a critical first step in the drug discovery pipeline. Subsequent studies, as outlined in the workflow, are essential to elucidate the mechanism of inhibition, selectivity, and cellular and in vivo efficacy.

It is crucial for drug development professionals to recognize that while a promising IC50 value is an important starting point, factors such as selectivity for AChE over other cholinesterases (like butyrylcholinesterase), blood-brain barrier permeability, and overall pharmacokinetic and pharmacodynamic profiles will ultimately determine the therapeutic potential of a new chemical entity. The dual-action mechanism of compounds like Galantamine also highlights the potential for more complex interactions that may offer additional therapeutic benefits.[15][17][18]

Future investigations into TMNO should focus on confirming its inhibitory activity, determining its mode of inhibition, and assessing its efficacy in more complex biological systems.

References

  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx.
  • Wikipedia. (n.d.). Galantamine. In Wikipedia.
  • Wikipedia. (n.d.). Donepezil. In Wikipedia.
  • Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 9).
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH.
  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. In Wikipedia.
  • Patsnap Synapse. (2024, July 17).
  • Bednarczyk, P., et al. (2020). Regulators of cholinergic signaling in disorders of the central nervous system. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Galantamine Hydrobromide?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?
  • Benchchem. (n.d.). Unraveling the Mechanism of Action of Acetylcholinesterase Inhibitors: A Technical Guide.
  • ClinPGx. (n.d.).
  • Patsnap Synapse. (2024, June 21). What are Cholinesterase inhibitors and how do they work?
  • Rahman, O., & Tadi, P. (2023, August 17). Donepezil.
  • MedLink Neurology. (2021, March 20). Galantamine.
  • Patsnap Synapse. (2024, June 14).
  • Wikipedia. (n.d.). Rivastigmine. In Wikipedia.
  • Study.com. (n.d.). Acetylcholinesterase Inhibitors: Examples & Mechanism.
  • Dr.Oracle. (2026, February 18). What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease?
  • Picciotto, M. A., Higley, M. J., & Mineur, Y. S. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. PMC.
  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rivastigmine | Ligand page.
  • ResearchGate. (n.d.). The diverse functions of cholinergic signaling in the human body...
  • RxList. (2024, June 18). Rivastigmine (Exelon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Benchchem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Frontiers. (n.d.). Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors.
  • Wikipedia. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2015, February 27).
  • ResearchGate. (n.d.). Compounds identified as AChE inhibitors (IC 50 | Download Table.
  • European Review for Medical and Pharmacological Sciences. (n.d.).
  • Kamenik, Z., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC.
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020, July 19). PMC.
  • Benchchem. (n.d.).
  • MDPI. (2020, June 12). Unsubstituted Oximes as Potential Therapeutic Agents.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery.
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
  • Synthesis, characterization and antioxidant activities of some novel oxime deriv
  • MDPI. (2024, June 11). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics.

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A Comparative Guide to the Independent Verification of the Biological Target of (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive framework for the independent verification of the biological target of novel compounds, using (E)-2,5,6-Trimethoxynicotinaldehyde oxime as a representative example of a molecule with an uncharacterized mechanism of action. As a senior application scientist, this document is structured to provide not just protocols, but a strategic and comparative analysis of current methodologies, empowering researchers to make informed decisions in their target deconvolution efforts.

The journey from a hit compound in a phenotypic screen to a validated drug candidate with a known mechanism of action is often challenging.[1] The initial search for the biological target of (E)-2,5,6-Trimethoxynicotinaldehyde oxime, a compound with potential therapeutic activities, underscores a common scenario in drug development: the target is unknown. This guide, therefore, focuses on the methodologies available to elucidate this crucial information.

The Imperative of Target Deconvolution

Target deconvolution is the process of identifying the molecular target(s) of a bioactive small molecule.[2][3] This is a critical step for understanding a compound's mechanism of action, predicting potential on- and off-target effects, and optimizing lead compounds.[4][5] Without a clear understanding of the biological target, advancing a compound through the drug development pipeline is fraught with risk.

This guide will compare and contrast several state-of-the-art experimental and computational approaches for target identification and validation. Each method will be evaluated based on its underlying principles, experimental workflow, advantages, and limitations.

Comparative Analysis of Target Identification Methodologies

A variety of techniques can be employed to identify the biological target of a small molecule. These can be broadly categorized into experimental and computational methods.

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]In-cell and in-vivo target engagement confirmation.[6][7] No compound modification needed.Requires a specific antibody for the target protein. Not suitable for all proteins.
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding protects the target protein from proteolysis.[8][9][10][11]No compound modification required.[10][11] Applicable to complex protein mixtures.[11]May not be suitable for all protein-ligand interactions. Protease selection can be critical.[9]
Kinobeads Competition Binding Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases.[12][13][14]Unbiased profiling of kinase inhibitors.[13] Identifies both expected and unexpected targets.[13]Limited to ATP-competitive inhibitors.[13] May miss kinases not expressed in the cell line used.[13]
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme families with chemical probes to profile their functional state.[15][16][17][18]Provides information on the functional state of enzymes.[18] Can be used for in-vivo imaging.[17]Requires the design and synthesis of specific chemical probes.[15] Covalent modification can irreversibly inhibit the target.[18]
Computational Approaches In silico methods like reverse docking and ligand-based similarity searches to predict potential targets.[4][19][20][21]Cost-effective and high-throughput.[20] Can prioritize experimental validation efforts.Predictions require experimental validation. Accuracy depends on the quality of databases and algorithms.

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[6][7] The principle is that a ligand-bound protein is thermodynamically stabilized and will have a higher melting temperature than the unbound protein.[7][22]

Experimental Workflow:

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat cells with varying concentrations of (E)-2,5,6-Trimethoxynicotinaldehyde oxime or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[6]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the putative target protein.[6]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[8][9][11]

Experimental Workflow:

Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.

Detailed Protocol:

  • Lysate Preparation: Prepare a cell lysate from the relevant cell line or tissue.

  • Compound Incubation: Incubate the lysate with (E)-2,5,6-Trimethoxynicotinaldehyde oxime or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time. The choice and concentration of the protease need to be optimized.[9][11]

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Known Target: Analyze the samples by SDS-PAGE followed by Western blotting with an antibody against the putative target. A protected band in the compound-treated sample indicates binding.[8]

    • Unknown Target: For an unbiased approach, the protected protein bands can be excised from the gel and identified by mass spectrometry.[23]

Kinobeads Competition Binding

This chemical proteomics approach is particularly useful if the compound of interest is suspected to be a kinase inhibitor. It involves the use of beads coupled with multiple, non-selective ATP-competitive kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[12][13]

Experimental Workflow:

Caption: A schematic overview of a competitive Activity-Based Protein Profiling (ABPP) experiment.

Detailed Protocol:

  • Sample Preparation: Use either cell lysates or intact cells.

  • Competitive Inhibition: Incubate the sample with (E)-2,5,6-Trimethoxynicotinaldehyde oxime to allow it to bind to its target(s).

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets a class of enzymes. The probe will label the active sites of enzymes that are not occupied by the test compound.

  • Reporter Tagging: If the probe contains a "clickable" handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag, such as biotin for enrichment or a fluorophore for imaging. [17]5. Enrichment and Analysis: Enrich the probe-labeled proteins using streptavidin beads (if biotinylated) and identify and quantify them by mass spectrometry.

  • Data Analysis: A decrease in the signal for a particular enzyme in the compound-treated sample compared to the control indicates that the compound binds to and inhibits that enzyme.

Computational Approaches for Target Prediction

Before embarking on extensive and resource-intensive experimental work, computational methods can be employed to generate hypotheses about the potential targets of (E)-2,5,6-Trimethoxynicotinaldehyde oxime. [19][21]

  • Ligand-Based Methods: These approaches are based on the principle that structurally similar molecules are likely to have similar biological activities. [4]The structure of (E)-2,5,6-Trimethoxynicotinaldehyde oxime can be compared to databases of known bioactive compounds to identify potential targets.

  • Structure-Based Methods (Reverse Docking): If the three-dimensional structure of the compound is known or can be modeled, it can be computationally docked against a library of protein structures to predict potential binding partners. [4][5] It is crucial to remember that these computational predictions are hypotheses that must be experimentally validated using methods like those described above.

Conclusion and Future Directions

The independent verification of the biological target of a novel compound like (E)-2,5,6-Trimethoxynicotinaldehyde oxime is a multifaceted process that requires a strategic combination of experimental and computational approaches. There is no single "best" method, and the choice of which techniques to employ will depend on the specific properties of the compound, any existing biological data, and the available resources.

A logical approach would be to start with computational methods to generate a list of potential targets. These hypotheses can then be tested using a primary experimental method such as DARTS, which does not require compound modification. If a putative target is identified, CETSA can be used as a powerful secondary assay to confirm target engagement in intact cells. For compounds suspected of targeting kinases, kinobeads profiling offers a comprehensive and unbiased screen. If the compound is believed to target a specific enzyme class, competitive ABPP can provide valuable functional information.

By systematically applying these methodologies, researchers can confidently identify and validate the biological target of (E)-2,5,6-Trimethoxynicotinaldehyde oxime, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

  • Full article: Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC. National Center for Biotechnology Information. [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Technology Networks. [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect. ScienceDirect. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]

  • Activity Based Protein Profiling ABPP - Mtoz Biolabs. Mtoz Biolabs. [Link]

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery - ResearchGate. ResearchGate. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Wiley Online Library. [Link]

  • COMPUTATIONAL METHOD FOR DRUG TARGET SEARCH AND APPLICATION IN DRUG DISCOVERY - World Scientific Publishing. World Scientific. [Link]

  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed. National Center for Biotechnology Information. [Link]

  • Activity-based protein profiling: A graphical review - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. Royal Society of Chemistry. [Link]

  • Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. ACS Publications. [Link]

  • Activity-based proteomics - Wikipedia. Wikipedia. [Link]

  • Target identification using drug affinity responsive target stability (DARTS) - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Universiti Kebangsaan Malaysia. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. National Center for Biotechnology Information. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience. [Link]

  • How to validate small-molecule and protein interactions in cells? - ResearchGate. ResearchGate. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. EUbOPEN. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - UU Research Portal. Utrecht University. [Link]

  • Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects - MDPI. MDPI. [Link]

  • Characterization of binding, depletion and competition properties of... - ResearchGate. ResearchGate. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. YouTube. [Link]

  • Enabling Large-Scale Design, Synthesis and Validation of Small Molecule Protein-Protein Antagonists - D-Scholarship@Pitt. University of Pittsburgh. [Link]

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Head-to-head comparison of different synthesis routes for (E)-2,5,6-Trimethoxynicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Synthesis Routes for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime Content Type: Publish Comparison Guide

Executive Summary

(E)-2,5,6-Trimethoxynicotinaldehyde oxime (CAS 1383791-81-8) is a specialized pyridine intermediate, critical in the development of next-generation kinase inhibitors and heterocyclic APIs. Its structural complexity lies in the electron-rich 2,5,6-trimethoxy substitution pattern combined with the stereospecific (E)-aldoxime functionality.

This guide evaluates three distinct synthesis strategies. While Route 2 (Direct Formylation) offers the highest atom economy for small-scale optimization, Route 1 (Convergent SNAr) is identified as the most robust pathway for kilogram-scale production due to the commercial availability of halogenated precursors and superior impurity profile control.

Part 1: Detailed Route Analysis
Route 1: The "Convergent SNAr" Approach (Recommended for Scale)

Mechanism: Nucleophilic Aromatic Substitution (


) followed by Oximation.
Starting Material:  2,6-Dichloro-5-fluoronicotinaldehyde (or 2,6-dichloro-5-fluoropyridine-3-carbonitrile).

This route leverages the high reactivity of the 2- and 6-positions in pyridine rings towards nucleophiles. The presence of the electron-withdrawing aldehyde (or nitrile) group at C3 activates the ring, facilitating the displacement of halogens by methoxide.

  • Step 1: Exhaustive Methoxylation. Treatment of the tri-halo precursor with excess sodium methoxide (NaOMe) in methanol/THF. The fluorine at C5 is less reactive than C2/C6 chlorines but can be displaced under forcing conditions due to the activating nature of the C3-formyl group.

  • Step 2: Oxime Formation. Condensation with hydroxylamine hydrochloride.[1]

Pros:

  • Convergent: Installs all alkoxy groups in a single process step.

  • Scalability: Avoids cryogenic conditions and pyrophoric reagents.

Cons:

  • Impurity Profile: Risk of incomplete substitution (e.g., mono-chloro impurities) which are difficult to separate from the product.

  • Reagent Cost: High loading of NaOMe required.

Route 2: The "Direct Formylation" Approach (Vilsmeier-Haack)

Mechanism: Electrophilic Aromatic Substitution (


).
Starting Material:  2,3,6-Trimethoxypyridine.

This route builds the carbon skeleton first and introduces the aldehyde last. 2,3,6-Trimethoxypyridine is sufficiently electron-rich to undergo Vilsmeier-Haack formylation at the vacant C5 position (which becomes C3 in the nicotinaldehyde numbering).

  • Step 1: Vilsmeier-Haack Formylation. Reaction with

    
     and DMF generates the chloroiminium ion, which attacks the pyridine ring.
    
  • Step 2: Hydrolysis. Aqueous workup yields 2,5,6-trimethoxynicotinaldehyde.

  • Step 3: Oximation. Standard condensation.

Pros:

  • Regioselectivity: High specificity for the C5 position (para to the C2-methoxy and ortho to C6-methoxy).

  • Mild Conditions: Standard laboratory temperatures (

    
     to 
    
    
    
    ).

Cons:

  • Substrate Availability: 2,3,6-Trimethoxypyridine is expensive and often requires its own multi-step synthesis.

  • Waste: Generates stoichiometric phosphorus waste.

Route 3: The "Lithiation" Approach (Cryogenic)

Mechanism: Directed Ortho-Lithiation (DoM). Starting Material: 2,3,6-Trimethoxypyridine or 2,6-Dimethoxy-3-hydroxypyridine derivatives.

Utilizes


-Butyllithium (

-BuLi) to selectively deprotonate the pyridine ring, followed by quenching with a formyl source (DMF or N-formylmorpholine).

Pros:

  • Yield: Often gives the highest conversion rates (>90%).

  • Speed: Reaction times are very short (<1 hour).

Cons:

  • Safety: Requires handling pyrophoric

    
    -BuLi at 
    
    
    
    .
  • Cost: Cryogenic cooling is cost-prohibitive at manufacturing scales.

Part 2: Critical Protocol – Stereoselective Oxime Formation

The formation of the (E)-isomer is thermodynamically favored, but kinetic traps can lead to Z-isomer contamination. The following protocol ensures >98% (E)-selectivity.

Protocol:

  • Charge: Dissolve 1.0 eq of 2,5,6-trimethoxynicotinaldehyde in Ethanol (10 volumes).

  • Add Base: Add 1.1 eq of Sodium Carbonate (

    
    ) dissolved in minimum water. Note: Use of strong bases like NaOH can degrade the methoxy groups.
    
  • Add Reagent: Add 1.2 eq of Hydroxylamine Hydrochloride (

    
    ) portion-wise at 
    
    
    
    .
  • Reaction: Warm to

    
     and stir for 4 hours. Monitor by HPLC.
    
  • Isomer Equilibration (Crucial): If (Z)-isomer > 2%, reflux the mixture for 1 hour. The thermal energy overcomes the rotational barrier, driving the mixture to the thermodynamic (E)-state.

  • Workup: Concentrate ethanol, add water, and induce crystallization by cooling to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Filter and dry.[2][3][4][5]
    
Part 3: Comparative Data Analysis
FeatureRoute 1 (SNAr)Route 2 (Vilsmeier)Route 3 (Lithiation)
Overall Yield 65 - 75%50 - 60%80 - 85%
Step Count 22 (from core)2 (from core)
Atom Economy HighModerate (POCl3 waste)Low (Li waste)
Scalability Excellent GoodPoor (Cryogenic)
Safety Profile Moderate (Exothermic)Moderate (Corrosives)Low (Pyrophorics)
Cost Driver Precursor CostReagent DisposalEnergy (Cooling)
E-Isomer Purity >99% (after cryst.)>98%>98%
Part 4: Visualization of Pathways
Figure 1: Synthesis Logic Flow

Caption: Comparative workflow for the three synthesis routes. Route 1 converges via substitution, while Routes 2 & 3 rely on functionalizing the pyridine core.

SynthesisRoutes Start1 2,6-Dichloro-5-fluoronicotinaldehyde Inter1 SNAr (NaOMe/MeOH) Reflux Start1->Inter1 Route 1 Start2 2,3,6-Trimethoxypyridine Inter2 Vilsmeier-Haack (POCl3/DMF) Start2->Inter2 Route 2 Inter3 Lithiation (n-BuLi, -78C; DMF) Start2->Inter3 Route 3 Aldehyde 2,5,6-Trimethoxynicotinaldehyde Inter1->Aldehyde Inter2->Aldehyde Inter3->Aldehyde OximeStep NH2OH·HCl / Na2CO3 Ethanol, Reflux Aldehyde->OximeStep Product (E)-2,5,6-Trimethoxynicotinaldehyde oxime (Target) OximeStep->Product >98% E-Isomer

Figure 2: Oxime Isomerization Mechanism

Caption: Thermodynamic equilibration ensures the formation of the stable (E)-isomer over the sterically hindered (Z)-isomer.

OximeMech Aldehyde Aldehyde Precursor Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + NH2OH Z_Isomer (Z)-Oxime (Kinetic) Intermediate->Z_Isomer Fast E_Isomer (E)-Oxime (Thermodynamic) Intermediate->E_Isomer Slow Z_Isomer->E_Isomer Heat / Acid Equilibration

References
  • Preparation of Pyridine Carboxaldehydes. Google Patents. US5708180A. Link

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. ResearchGate. Link

  • Oxime Synthesis by Condensation. Organic Chemistry Portal. Link

  • Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde. Google Patents. EP1346984B1. Link

  • Synthesis of 2,3,6-trimethylpyridine. PrepChem. Link

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Safety Operating Guide

Application Note: Advanced Handling, PPE, and Disposal Protocols for (E)-2,5,6-Trimethoxynicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly specialized, centrally-active therapeutics, the chemical complexity of the compounds we handle increases. (E)-2,5,6-Trimethoxynicotinaldehyde oxime is a prime example. Widely researched as a scaffold for novel acetylcholinesterase (AChE) reactivators and neuropharmacological agents, this compound demands rigorous, highly specific operational protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data. Here, we dissect the causality behind the hazards of highly functionalized pyridine oximes and provide a self-validating, step-by-step operational framework to ensure absolute laboratory safety.

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle a chemical safely, you must understand how it interacts with biological systems. The stereospecific (E)-isomer of 2,5,6-Trimethoxynicotinaldehyde oxime presents unique handling challenges compared to standard aliphatic oximes .

The addition of three methoxy groups (-OCH₃) at the 2, 5, and 6 positions of the pyridine ring significantly increases the molecule's lipophilicity (LogP). While this is highly desirable for neuropharmacology—specifically for penetrating the blood-brain barrier (BBB) —it drastically increases the risk of rapid systemic absorption through the epidermis. Furthermore, the oxime moiety (-C=N-OH) is a potent nucleophile, causing severe ocular and respiratory irritation upon contact .

MechanisticPathway A Dermal/Inhalation Exposure B Systemic Absorption A->B Trimethoxy Carrier Effect C BBB Penetration (Lipophilic) B->C High LogP D Receptor/Enzyme Binding C->D Target Affinity E Neurotoxic/ Irritant Effects D->E Pathogenesis

Fig 1: Toxicokinetic pathway of lipophilic pyridine oximes following exposure.

Quantitative Risk Assessment

Based on standard classifications for nicotinaldehyde oxime derivatives , the quantitative hazard thresholds are summarized below:

Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
Acute Oral Toxicity Category 4H302: Harmful if swallowedRapid GI absorption via lipophilic pyridine core.
Acute Dermal Toxicity Category 4H312: Harmful in contact with skinMethoxy groups act as permeation enhancers through the stratum corneum.
Acute Inhalation Toxicity Category 4H332: Harmful if inhaledFine powder aerosolizes easily; rapid alveolar uptake.
Skin Irritation Category 2H315: Causes skin irritationNucleophilic oxime group interacts with epidermal proteins.
Serious Eye Damage Category 2AH319: Causes serious eye irritationPyridine nitrogen causes localized pH changes and corneal damage.
STOT-SE Category 3H335: May cause respiratory irritationDirect chemical irritation of mucosal membranes.

The PPE Matrix: Material Compatibility & Selection

Standard laboratory PPE is insufficient when solubilizing this compound for in vitro assays. Because oximes are often dissolved in aggressive organic solvents (like DMSO or DCM) for biological testing , your glove choice must account for both the chemical hazard and the solvent carrier.

Mandatory PPE Requirements:

  • Respiratory: N95 or P100 particulate respirator (if weighing outside a closed system).

  • Ocular: Unvented chemical splash goggles (safety glasses are insufficient against aerosolized oxime powders).

  • Dermal: Tyvek sleeves over a standard lab coat to prevent wrist exposure.

Glove Compatibility Matrix: Causality: Solvents like DMSO act as "molecular Trojan horses," carrying dissolved oxime directly through the skin. Double-gloving is mandatory.

Solvent SystemPrimary Glove (Inner)Secondary Glove (Outer)Breakthrough TimeDegradation Rating
Dimethyl Sulfoxide (DMSO) Nitrile (0.11 mm)Nitrile (0.14 mm)> 240 minsExcellent
Dichloromethane (DCM) Nitrile (0.11 mm)Fluoroelastomer / Silver Shield< 10 mins (Nitrile)Poor (Nitrile)
Methanol (MeOH) Nitrile (0.11 mm)Neoprene> 60 minsGood

Operational Workflow: Self-Validating Solubilization Protocol

To ensure absolute safety, every step in this protocol includes a Validation Check . This ensures the system is self-correcting before you proceed to the next, potentially hazardous, step.

OperationalWorkflow N1 1. Environmental Control (Class II BSC / Fume Hood) N2 2. PPE Donning (Double Nitrile, Respirator) N1->N2 N3 3. Anti-Static Weighing (Minimize Aerosols) N2->N3 N4 4. Solvent Solubilization (DMSO/DCM) N3->N4 N5 5. Chemical Quenching (10% Bleach) N4->N5 N6 6. Waste Segregation (Hazardous Bins) N5->N6

Fig 2: Step-by-step safe handling and decontamination workflow for oxime derivatives.

Step-by-Step Execution

Step 1: Environmental Control & PPE Verification

  • Action: Conduct all open-container handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Don PPE according to the matrix in Section 2.

  • Validation Check: Hold a Kimwipe at the sash opening. If it is not actively pulled inward, do not open the chemical vial.

Step 2: Anti-Static Weighing

  • Action: Discharge the weighing vessel and spatula using a piezoelectric anti-static gun (e.g., Zerostat).

  • Causality: Fine oxime powders are highly susceptible to triboelectric charging, which causes sudden, dangerous aerosolization when approached with a metal spatula.

  • Validation Check: Slowly bring the spatula within 1 cm of the powder. If the powder flinches or repels the spatula, static is still present. Re-discharge before proceeding.

Step 3: Solubilization & Transfer

  • Action: Add the solvent (e.g., DMSO) directly to the weighing boat inside the fume hood, dissolving the powder before transferring it to a volumetric flask.

  • Causality: Transferring dry, lipophilic powders increases the risk of airborne particulates. Wetting the powder eliminates aerosolization risks.

  • Validation Check: Visually inspect the boat for residual undissolved particulates against a dark background before completing the transfer.

Spill Response & Chemical Disposal Plan

Standard soap and water are entirely ineffective for cleaning up (E)-2,5,6-Trimethoxynicotinaldehyde oxime due to its high lipophilicity.

The Oxidative Quenching Protocol: Oximes are highly susceptible to oxidative cleavage. In the event of a spill or for routine surface decontamination, we utilize a chemical quenching approach.

  • Isolate: Cover the spilled powder or liquid with absorbent lab pads.

  • Quench: Saturate the pads with a 10% Sodium Hypochlorite (bleach) solution.

    • Causality: The hypochlorite actively oxidizes the nucleophilic oxime moiety (-C=N-OH) into its corresponding, less reactive carbonyl or nitro derivative. This destroys the biological activity of the compound.

  • Incubate: Allow 15 minutes of contact time for complete oxidation.

  • Extract: Wipe the surface with 70% Ethanol to remove the newly formed, lipophilic degradation products.

  • Dispose: Place all contaminated pads, outer gloves, and weighing boats into a designated, sealed hazardous waste container labeled: "Toxic Organics: Contains Pyridine Oxime Derivatives." Do not mix with halogenated acid waste.

References

  • Title: Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review Source: RSC Advances URL:[Link]

  • Title: Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes Source: National Institutes of Health (NIH) / PMC URL:[Link]

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